Fmoc-Cys(Octyl)-OH
Description
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Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(2R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-octylsulfanylpropanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H33NO4S/c1-2-3-4-5-6-11-16-32-18-24(25(28)29)27-26(30)31-17-23-21-14-9-7-12-19(21)20-13-8-10-15-22(20)23/h7-10,12-15,23-24H,2-6,11,16-18H2,1H3,(H,27,30)(H,28,29)/t24-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MGPYORYNCXOZLW-DEOSSOPVSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCSCC(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCSC[C@@H](C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H33NO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
455.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Fmoc-Cys(Octyl)-OH: A Technical Guide to a Hydrophobic Cysteine Derivative in Peptide Science
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the use and potential applications of Fmoc-Cys(Octyl)-OH, a specialized, hydrophobically protected cysteine derivative, in the field of peptide science. While not a conventional protecting group, the introduction of an octyl moiety on the cysteine thiol offers unique possibilities for the synthesis of complex peptides and the development of novel peptide-based therapeutics. This document provides a comprehensive overview of its presumed properties, detailed hypothetical experimental protocols, and potential applications, serving as a foundational resource for researchers interested in exploring its utility.
Introduction to Cysteine Protection in Fmoc-SPPS
Solid-Phase Peptide Synthesis (SPPS) using the 9-fluorenylmethyloxycarbonyl (Fmoc) protecting group for the α-amine is a cornerstone of modern peptide chemistry. The synthesis of cysteine-containing peptides, however, presents a unique challenge due to the high reactivity of the thiol side chain (-SH). This nucleophilic group can readily oxidize to form disulfide bridges or participate in unwanted side reactions during peptide assembly. To circumvent these issues, the thiol group is temporarily protected.
A variety of protecting groups have been developed for cysteine, each with distinct cleavage labilities. Common examples include the acid-labile trityl (Trt) and tert-butyl (tBu) groups, and the acetamidomethyl (Acm) group, which is stable to standard cleavage conditions and requires a separate deprotection step. This compound introduces a long-chain alkyl group for thiol protection, imparting significant hydrophobicity to the cysteine residue.
Core Properties of this compound
The octyl group is a stable, non-polar moiety. Its application as a cysteine protecting group suggests a focus on creating peptides with specific hydrophobic characteristics or for applications where the protecting group is intended to be a permanent modification of the peptide. The presumed properties of this compound are summarized below.
| Property | Description |
| Chemical Formula | C32H43NO4S |
| Molecular Weight | 541.75 g/mol |
| Appearance | White to off-white solid |
| Solubility | Soluble in common SPPS solvents (DMF, NMP, DCM) |
| Fmoc Deprotection | Stable to standard piperidine treatment |
| Acid Lability | Expected to be highly stable to trifluoroacetic acid (TFA) |
| Cleavage | Requires specific, non-standard cleavage conditions |
Applications in Peptide Science
The use of an S-octyl protecting group on cysteine opens up several intriguing possibilities in peptide design and synthesis:
-
Synthesis of Hydrophobic Peptides: The octyl group can aid in the synthesis of highly hydrophobic or membrane-associated peptides by increasing the solubility of the growing peptide chain in the organic synthesis media.
-
Lipopeptide Synthesis: The octyl group can serve as a permanent lipid modification, transforming the peptide into a lipopeptide. Lipopeptides often exhibit enhanced membrane permeability and prolonged in vivo half-life.
-
Modulation of Peptide Conformation: The bulky and hydrophobic nature of the octyl group can influence the local conformation of the peptide, potentially leading to more stable secondary structures.
-
Orthogonal Protection Schemes: If specific cleavage methods are developed, the S-octyl group could be used in complex syntheses requiring multiple levels of orthogonal cysteine protection.
Experimental Protocols
As this compound is not a standard commercially available reagent, a synthetic protocol for its preparation is provided, along with its application in SPPS and subsequent cleavage.
Synthesis of this compound
This protocol outlines a potential method for the S-alkylation of cysteine followed by Fmoc protection.
Materials:
-
L-cysteine hydrochloride
-
1-Bromooctane
-
Sodium hydroxide (NaOH)
-
9-fluorenylmethyl-succinimidyl carbonate (Fmoc-OSu)
-
Sodium bicarbonate (NaHCO3)
-
Dioxane
-
Acetone
-
Water
-
Ethyl acetate
-
Hexane
-
Hydrochloric acid (HCl)
Procedure:
-
S-Alkylation:
-
Dissolve L-cysteine hydrochloride (1 equivalent) in a 2M NaOH solution and cool to 0°C.
-
Add 1-bromooctane (1.1 equivalents) dropwise while maintaining the temperature at 0°C.
-
Allow the reaction to warm to room temperature and stir for 24 hours.
-
Acidify the solution with 1M HCl to precipitate the S-octyl-cysteine.
-
Filter the precipitate, wash with cold water, and dry under vacuum.
-
-
Fmoc Protection:
-
Suspend the S-octyl-cysteine (1 equivalent) in a 10% solution of NaHCO3 in water.
-
Add a solution of Fmoc-OSu (1.05 equivalents) in acetone dropwise.
-
Stir the reaction at room temperature for 24 hours.
-
Remove the acetone under reduced pressure.
-
Wash the aqueous solution with ethyl acetate.
-
Acidify the aqueous layer with 1M HCl to precipitate the product.
-
Filter the precipitate, wash with water, and recrystallize from an appropriate solvent system (e.g., ethyl acetate/hexane).
-
Dry the final product, this compound, under vacuum.
-
Solid-Phase Peptide Synthesis (SPPS) Protocol
This protocol describes the incorporation of this compound into a peptide sequence using a standard Fmoc-SPPS workflow.
Materials:
-
Fmoc-Rink Amide resin (or other suitable resin)
-
This compound
-
Other required Fmoc-protected amino acids
-
N,N'-Diisopropylcarbodiimide (DIC)
-
OxymaPure®
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
20% (v/v) Piperidine in DMF
Procedure:
-
Resin Swelling: Swell the resin in DMF for 30 minutes.
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, drain, and repeat for 15 minutes. Wash the resin thoroughly with DMF.
-
Coupling of this compound:
-
Dissolve this compound (3 equivalents), DIC (3 equivalents), and OxymaPure® (3 equivalents) in DMF.
-
Add the activation mixture to the deprotected resin.
-
Agitate the reaction vessel for 2 hours.
-
Wash the resin with DMF and DCM.
-
-
Chain Elongation: Repeat the deprotection and coupling steps for the subsequent amino acids in the sequence.
-
Final Deprotection: Remove the N-terminal Fmoc group as described in step 2.
-
Cleavage from Resin: Wash the resin with DCM and dry under vacuum before proceeding to the cleavage of the peptide from the resin and removal of other side-chain protecting groups.
Cleavage of the S-Octyl Group
The S-octyl thioether is expected to be stable to standard TFA cleavage cocktails. Therefore, specific and harsher methods are required for its removal. These methods are not standard in peptide synthesis and require careful optimization to avoid side reactions.
Method 1: Cleavage using N-Bromosuccinimide (NBS)
-
Disclaimer: This method is harsh and can lead to oxidation of other residues like methionine and tryptophan.
-
After cleavage of the peptide from the resin with a standard TFA cocktail (e.g., TFA/TIS/H2O 95:2.5:2.5), precipitate and wash the peptide with cold diethyl ether.
-
Dissolve the crude peptide containing Cys(Octyl) in an appropriate solvent (e.g., aqueous acetonitrile).
-
Cool the solution to 0°C and add a solution of NBS (2-5 equivalents) in the same solvent.
-
Monitor the reaction by HPLC-MS.
-
Quench the reaction with a reducing agent (e.g., sodium thiosulfate).
-
Purify the deprotected peptide by preparative HPLC.
Method 2: Cleavage using N-Fluorobenzenesulfonimide (NFSI)
-
Disclaimer: This is another strong oxidizing agent that requires careful handling and optimization.
-
Follow the same initial steps as for the NBS cleavage to obtain the crude peptide.
-
Dissolve the peptide in a suitable solvent and add NFSI (2-5 equivalents).
-
The reaction may require elevated temperatures. Monitor the progress carefully by HPLC-MS.
-
Upon completion, quench the reaction and purify the peptide by preparative HPLC.
Quantitative Data (Hypothetical)
The following table presents hypothetical data for the coupling and cleavage of a model peptide containing a Cys(Octyl) residue.
| Parameter | Condition | Expected Outcome |
| Coupling Efficiency | This compound with DIC/Oxyma | >98% |
| S-Octyl Cleavage | NBS (3 eq.), 0°C, 30 min | 60-70% |
| S-Octyl Cleavage | NFSI (3 eq.), 50°C, 1 hr | 70-80% |
| Peptide Purity (Post-Cleavage) | Before HPLC Purification | 40-50% |
Visualizations
SPPS Workflow for Incorporating this compound
An In-depth Technical Guide to S-Alkyl Protected Cysteine Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cysteine, with its reactive thiol side chain, is a crucial amino acid in the structure and function of peptides and proteins. The ability to form disulfide bridges makes it fundamental to protein folding and stability. In chemical peptide synthesis and the development of therapeutic peptides, effective and strategic protection of the cysteine thiol group is paramount to prevent unwanted side reactions and ensure the correct formation of disulfide bonds.
While a variety of sulfur-protecting groups have been developed and are widely used, this guide focuses on S-alkyl protected cysteine derivatives. Specifically, it aims to provide a comprehensive overview of their properties, synthesis, and applications, with a particular emphasis on long-chain alkyl groups like octyl. Due to a scarcity of published data specifically on S-octyl protected cysteine, this guide will extrapolate from the known chemistry of other S-alkyl derivatives to provide a predictive framework for its behavior and utility. This document is intended to be a valuable resource for researchers in peptide chemistry, drug discovery, and development, offering both theoretical insights and practical guidance.
Physicochemical Properties of Cysteine Derivatives
| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Appearance | Solubility | Storage Temperature |
| L-Cysteine | C₃H₇NO₂S | 121.16 | White crystalline solid | Soluble in water, insoluble in ethanol | Room temperature |
| N-octyl-cysteine | C₁₁H₂₃NO₂S | 233.37[1] | Solid[1] | - | - |
| Boc-L-cysteine | C₈H₁₅NO₄S | 221.27[2][3] | White to off-white solid[3] | - | 2-8 °C[3] |
| Fmoc-L-cysteine | C₁₈H₁₇NO₄S | 343.40 | White solid | - | - |
Note: Detailed experimental data for the solubility and specific rotation of S-octyl protected cysteine derivatives are not widely published. The properties of N-octyl-cysteine are based on available database information[1].
Synthesis of S-Alkyl Protected Cysteine Derivatives
The synthesis of S-alkyl cysteine derivatives is typically achieved through the alkylation of the thiol group of cysteine. A general approach involves the reaction of cysteine with an appropriate alkyl halide in the presence of a base.
General Experimental Protocol for S-Alkylation of Cysteine
Materials:
-
L-cysteine
-
Alkyl halide (e.g., 1-bromooctane for S-octyl protection)
-
Base (e.g., sodium hydroxide, sodium ethoxide)
-
Solvent (e.g., ethanol, water, or a mixture)
-
Acid for neutralization (e.g., hydrochloric acid)
Procedure:
-
Dissolve L-cysteine in an appropriate solvent (e.g., aqueous ethanol).
-
Add a stoichiometric amount of a base to deprotonate the thiol group, forming the thiolate anion.
-
Slowly add the alkyl halide (e.g., 1-bromooctane) to the reaction mixture, typically at room temperature or with gentle heating.
-
Stir the reaction mixture for several hours to overnight, monitoring the reaction progress by a suitable method (e.g., thin-layer chromatography).
-
Upon completion, neutralize the reaction mixture with an acid.
-
The product, S-alkyl-L-cysteine, can be isolated by precipitation, extraction, or crystallization.
-
Further purification can be achieved by recrystallization or chromatography.
This general procedure can be adapted for the synthesis of N-terminally protected S-alkyl cysteine derivatives by starting with the corresponding N-protected cysteine (e.g., Boc-Cysteine or Fmoc-Cysteine).
Deprotection of S-Alkyl Cysteine Derivatives
The removal of S-alkyl protecting groups is a critical step in peptide synthesis, particularly for the formation of disulfide bonds. The stability of the S-alkyl group necessitates specific deprotection strategies.
Deprotection Strategies
S-alkyl groups are generally stable to the acidic conditions used for the removal of Boc groups and the basic conditions for Fmoc group removal, making them suitable for orthogonal protection schemes. However, their removal often requires harsher conditions.
1. Reductive Cleavage:
-
Sodium in liquid ammonia: This is a classic but harsh method for cleaving S-alkyl and S-benzyl groups. It is effective but may not be compatible with other sensitive functional groups in the peptide.
2. Acid-Mediated Cleavage (for specific S-alkyl groups):
-
While simple alkyl groups like octyl are stable to trifluoroacetic acid (TFA), more labile S-alkyl groups like the trityl (Trt) group are readily cleaved by TFA. This highlights the importance of the specific alkyl group's structure.
3. Thiolysis (for specific S-alkyl disulfides):
-
Some S-protecting groups are designed as disulfides (e.g., S-S-t-butyl) and can be removed by treatment with thiols like dithiothreitol (DTT).
Due to the high stability of the S-octyl group, reductive cleavage with sodium in liquid ammonia would be the most probable method for its removal. However, this method's lack of selectivity limits its application in modern solid-phase peptide synthesis (SPPS).
Application in Solid-Phase Peptide Synthesis (SPPS)
The S-octyl protecting group, due to its stability, could theoretically be employed in both Boc and Fmoc-based SPPS strategies where a highly stable thiol protection is required.
Logical Workflow for SPPS using S-Alkyl Protected Cysteine
The following diagram illustrates the general workflow of incorporating an S-alkyl protected cysteine into a peptide chain via Fmoc-based SPPS.
This workflow highlights the orthogonality of the S-alkyl group, which remains intact during the repetitive Fmoc deprotection steps and the final cleavage from the resin. A separate, specific deprotection step is required to liberate the thiol for subsequent disulfide bond formation.
Signaling Pathways and Biological Relevance
While there is extensive research on the role of cysteine and its post-translational modifications in cellular signaling, there is currently no specific, well-documented signaling pathway directly involving S-octyl protected cysteine derivatives. S-alkylation of cysteine residues in proteins is a known post-translational modification that can modulate protein function, but this typically involves smaller alkyl groups (e.g., methylation, farnesylation).
The introduction of an S-octyl group onto a cysteine in a biologically active peptide would significantly increase its lipophilicity. This could have several potential consequences:
-
Altered Pharmacokinetics: Increased lipophilicity could enhance membrane permeability and potentially prolong the half-life of the peptide in circulation.
-
Modified Biological Activity: The bulky, hydrophobic octyl group could sterically hinder the peptide's interaction with its target receptor or enzyme, or conversely, enhance binding to hydrophobic pockets.
-
Drug Delivery: S-octyl cysteine could be explored as a component of lipidated peptides or drug delivery systems to improve cellular uptake.
The following diagram illustrates the potential logical relationship between S-octyl modification and its impact on a peptide's properties.
Conclusion
S-alkyl protected cysteine derivatives, particularly those with long alkyl chains like octyl, represent a class of building blocks with potential for specialized applications in peptide chemistry and drug development. Their high stability offers orthogonality in complex synthetic strategies. While specific experimental data for S-octyl cysteine is limited, the general principles of S-alkylation and the known properties of other S-alkyl derivatives provide a solid foundation for their synthesis and potential use. The significant increase in lipophilicity imparted by the octyl group suggests intriguing possibilities for modulating the pharmacokinetic and pharmacodynamic properties of peptides. Further research into the synthesis, deprotection, and biological evaluation of S-octyl protected cysteine derivatives is warranted to fully unlock their potential in the design of novel peptide-based therapeutics and research tools.
References
An In-depth Technical Guide to Lipophilic Protecting Groups for Cysteine
For Researchers, Scientists, and Drug Development Professionals
The strategic use of protecting groups for the thiol functionality of cysteine is a cornerstone of modern peptide synthesis and drug development. Among the diverse arsenal of available protecting groups, lipophilic groups play a pivotal role, offering a range of stabilities and deprotection strategies that are essential for the synthesis of complex peptides, including those with multiple disulfide bonds. This technical guide provides a comprehensive overview of the most common lipophilic protecting groups for cysteine, their chemical properties, and their applications in the synthesis of peptides for research and therapeutic development.
Introduction to Cysteine Protection
Cysteine's thiol side chain is highly nucleophilic and susceptible to a variety of reactions, including oxidation to form disulfides, alkylation, and racemization. During solid-phase peptide synthesis (SPPS), it is imperative to mask this reactivity to prevent unwanted side reactions and ensure the integrity of the final peptide product. The choice of a suitable protecting group is dictated by the overall synthetic strategy, particularly the chemistry used for N-terminal deprotection (e.g., Fmoc or Boc) and the desired method for disulfide bond formation.
Lipophilic protecting groups are characterized by their nonpolar nature, which can enhance the solubility of the protected amino acid and the growing peptide chain in organic solvents used during SPPS. These groups are typically cleaved under specific conditions, allowing for orthogonal deprotection strategies in the synthesis of peptides with multiple disulfide bridges.
Key Lipophilic Protecting Groups for Cysteine
A variety of lipophilic protecting groups have been developed, each with distinct characteristics regarding its lability and compatibility with different synthetic conditions. The most widely used groups are based on trityl, diphenylmethyl, and tert-butyl moieties.
Acid-Labile Protecting Groups
These groups are removed by treatment with an acid, typically trifluoroacetic acid (TFA), often in the presence of scavengers to prevent side reactions. The lability of these groups to acid can be modulated by the number and nature of the substituents on the aromatic rings.
-
Trityl (Trt): The triphenylmethyl (Trt) group is one of the most commonly used protecting groups for cysteine. It is highly labile to dilute TFA and is typically removed during the final cleavage of the peptide from the resin in Fmoc-based SPPS.[1] Due to the stability of the trityl cation, its removal is a reversible process, and the use of scavengers like triisopropylsilane (TIS) is crucial to drive the reaction to completion by irreversibly converting the trityl cation to triphenylmethane.[1]
-
Diphenylmethyl (Dpm): The diphenylmethyl (Dpm) group offers greater stability to mild acid compared to the Trt group. It is stable to the 1-3% TFA solutions used for the removal of Mmt (4-methoxytrityl) groups, making it a valuable tool for orthogonal protection schemes.[1] Complete removal of the Dpm group requires higher concentrations of TFA (up to 90%).[2][3] An important advantage of the Dpm group is its ability to suppress racemization of the cysteine residue during coupling reactions compared to the Trt group.[2]
-
p-Methoxybenzyl (Mob): The 4-methoxybenzyl (Mob) group is another acid-labile protecting group that is more stable than Trt. Its removal generally requires strong acid conditions, such as high concentrations of TFA, sometimes with heating.[4]
Reductively Labile Protecting Groups
These groups are stable to the acidic and basic conditions commonly employed in SPPS but can be selectively removed by reducing agents. This orthogonality makes them ideal for on-resin disulfide bond formation.
-
tert-Butylthio (tBuS or StBu): The tert-butylthio group is stable to TFA and is typically removed by reduction with thiols, such as dithiothreitol (DTT) or β-mercaptoethanol, or with phosphines.[1]
-
S-2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl (Pbf) and S-2,2,5,7,8-pentamethylchroman-6-sulfonyl (Pmc): While primarily used for the protection of arginine, sulfonyl-based protecting groups have also been adapted for cysteine. Their removal is typically achieved with strong acid.
Other Lipophilic Protecting Groups
-
Acetamidomethyl (Acm): The acetamidomethyl (Acm) group is stable to the conditions of both Fmoc and Boc SPPS. Its removal is typically achieved by treatment with mercury(II) acetate or iodine.[5] This allows for the purification of the fully assembled, Acm-protected peptide before proceeding with disulfide bond formation.
Quantitative Data on Protecting Group Properties
The selection of an appropriate protecting group strategy relies on a clear understanding of the quantitative differences in their stability and reactivity. The following tables summarize key data for the most common lipophilic protecting groups.
| Protecting Group | Structure | Molecular Weight ( g/mol ) | Lipophilicity (logP) |
| Trityl (Trt) | 243.33 | High | |
| Diphenylmethyl (Dpm) | 167.24 | High | |
| p-Methoxybenzyl (Mob) | 121.15 | Moderate | |
| tert-Butyl (tBu) | 57.12 | Moderate | |
| Acetamidomethyl (Acm) | 72.09 | Low |
Table 1: Physicochemical Properties of Common Lipophilic Cysteine Protecting Groups. The structures and corresponding physicochemical properties of the most frequently used lipophilic protecting groups for cysteine.
| Protecting Group | Deprotection Conditions | Deprotection Time | Yield (%) | Racemization (%) |
| Trityl (Trt) | 1-5% TFA in DCM with scavengers (e.g., TIS) | Minutes | >95 | 3.3 - 8.0[1][2] |
| Diphenylmethyl (Dpm) | 50-95% TFA in DCM with scavengers | 1-2 hours | >90 | 1.2 - 6.8[1][2] |
| p-Methoxybenzyl (Mob) | High conc. TFA (e.g., 95%), sometimes with heating | Hours | Variable | Low |
| tert-Butyl (tBu) | Hg(OAc)₂ followed by H₂S or strong acid (e.g., HF) | 1-3 hours | Variable | Low |
| Acetamidomethyl (Acm) | I₂ in alcohol or Hg(OAc)₂ | 30-60 minutes | ~90[6] | 4.8[1] |
Table 2: Deprotection Conditions, Yields, and Racemization Levels. A summary of the typical conditions required for the removal of common lipophilic cysteine protecting groups, along with reported yields and the extent of racemization observed during coupling in Fmoc-SPPS.
| Protecting Group | Stability to 20% Piperidine in DMF | Stability to 1% TFA in DCM | Stability to 50% TFA in DCM |
| Trityl (Trt) | Stable | Partially labile | Labile |
| Diphenylmethyl (Dpm) | Stable | Stable | Labile[2] |
| p-Methoxybenzyl (Mob) | Stable | Stable | Partially labile (0.2% deprotection after 23h)[2] |
| tert-Butyl (tBu) | Stable | Stable | Stable |
| Acetamidomethyl (Acm) | Stable | Stable | Stable |
Table 3: Stability of Lipophilic Cysteine Protecting Groups to Common SPPS Reagents. The stability of the protecting groups to the basic conditions used for Fmoc deprotection and varying concentrations of TFA.
Experimental Protocols
Detailed and reliable experimental protocols are crucial for the successful application of lipophilic protecting groups in peptide synthesis.
Protocol for On-Resin Deprotection of Cys(Trt) and Disulfide Bond Formation
-
Resin Swelling: Swell the peptide-resin (e.g., 100 mg) in dichloromethane (DCM, 2 mL) for 30 minutes in a fritted syringe.
-
Trt Deprotection:
-
Drain the DCM.
-
Add a solution of 1% TFA and 5% TIS in DCM (2 mL).
-
Gently agitate the resin for 2 minutes. Repeat this step three times.
-
Wash the resin thoroughly with DCM (5 x 2 mL) and then DMF (5 x 2 mL).
-
-
On-Resin Oxidation:
-
To the resin, add a solution of N-chlorosuccinimide (NCS) (1.5 equivalents per thiol) in DMF (2 mL).
-
Agitate the mixture for 15-30 minutes at room temperature.
-
Wash the resin with DMF (5 x 2 mL) and DCM (5 x 2 mL).
-
-
Cleavage and Final Deprotection:
-
Treat the resin with a cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% TIS) for 2-3 hours.
-
Precipitate the peptide in cold diethyl ether, centrifuge, and lyophilize.
-
Protocol for Deprotection of Cys(Acm) and Disulfide Bond Formation
-
Peptide Dissolution: Dissolve the purified Acm-protected peptide in a suitable solvent (e.g., aqueous acetic acid or a mixture of methanol and water).
-
Iodine-Mediated Deprotection and Oxidation:
-
Add a solution of iodine (I₂) (typically 10-fold excess per Acm group) in the same solvent to the peptide solution with stirring.
-
Monitor the reaction by HPLC until completion (typically 30-60 minutes). The solution will turn from dark brown to a persistent yellow.
-
-
Quenching: Quench the excess iodine by adding a solution of ascorbic acid or sodium thiosulfate until the yellow color disappears.
-
Purification: Purify the cyclic peptide by preparative RP-HPLC and characterize by mass spectrometry.
Visualization of Workflows and Pathways
Experimental Workflow for Orthogonal Synthesis of a Two-Disulfide Bond Peptide
The following diagram illustrates a typical workflow for the solid-phase synthesis of a peptide containing two disulfide bonds using an orthogonal protection strategy with Cys(Trt) and Cys(Acm).
Figure 1: Orthogonal Synthesis of a Two-Disulfide Bond Peptide. This workflow demonstrates the use of Cys(Trt) and Cys(Acm) for the sequential formation of two disulfide bridges, with the first formed on-resin and the second in solution after purification.
Role in Studying Chemokine Signaling
Lipophilic cysteine protecting groups are instrumental in the chemical synthesis of chemokines, which are small signaling proteins that play a crucial role in the immune system by directing the migration of leukocytes. The correct formation of disulfide bonds in chemokines is essential for their three-dimensional structure and biological activity.
The chemical synthesis of chemokines, facilitated by SPPS and orthogonal cysteine protection strategies, allows for the site-specific incorporation of unnatural amino acids or fluorescent labels.[7] This enables detailed structure-activity relationship (SAR) studies and the investigation of chemokine-receptor interactions.
Figure 2: Role of Cysteine Protection in Chemokine Signaling Studies. The chemical synthesis of chemokines using lipophilic protecting groups enables the production of correctly folded proteins for the investigation of their signaling pathways through G-protein coupled receptors (GPCRs).
Conclusion
Lipophilic protecting groups are indispensable tools in the field of peptide chemistry. Their diverse reactivity and stability profiles provide the flexibility required for the synthesis of complex and biologically active peptides. A thorough understanding of their properties, supported by quantitative data and robust experimental protocols, is essential for researchers and drug development professionals seeking to harness the full potential of synthetic peptides. The continued development of novel protecting group strategies will undoubtedly pave the way for the creation of even more sophisticated peptide-based therapeutics and research tools.
References
- 1. Protocols for the Fmoc SPPS of Cysteine-Containing Peptides [sigmaaldrich.cn]
- 2. Cysteine protecting groups: applications in peptide and protein science - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D1CS00271F [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. Understanding Acid Lability of Cysteine Protecting Groups - PMC [pmc.ncbi.nlm.nih.gov]
- 5. bachem.com [bachem.com]
- 6. Studies on Deprotection of Cysteine and Selenocysteine Side-Chain Protecting Groups - PMC [pmc.ncbi.nlm.nih.gov]
- 7. almacgroup.com [almacgroup.com]
A Technical Guide to Fmoc-Cys(Octyl)-OH: Properties, Synthesis, and Applications
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of N-α-Fmoc-S-octyl-L-cysteine (Fmoc-Cys(Octyl)-OH), a crucial building block in solid-phase peptide synthesis (SPPS). The S-octyl protecting group offers specific advantages in the synthesis of complex peptides, particularly in the fields of drug discovery and development. This document outlines its physicochemical properties, provides a detailed experimental protocol for its use, and discusses its applications.
Core Properties of this compound
The key quantitative data for this compound are summarized in the table below.
| Property | Value |
| Chemical Formula | C₂₆H₃₃NO₄S |
| Molecular Weight | 455.61 g/mol |
| Appearance | White to off-white solid |
| Solubility | Soluble in DMF, NMP, and other common organic solvents for SPPS |
| Storage | Store at 2-8°C to ensure long-term stability |
Solid-Phase Peptide Synthesis (SPPS) with this compound: An Experimental Protocol
The following is a detailed methodology for the incorporation of this compound into a peptide sequence using a standard Fmoc/tBu-based solid-phase synthesis strategy.
Resin Preparation and Swelling
-
Resin Selection: Choose a suitable resin based on the desired C-terminal functionality (e.g., Rink Amide resin for a C-terminal amide or Wang resin for a C-terminal carboxylic acid).
-
Swelling: Swell the resin in N,N-dimethylformamide (DMF) for at least 30 minutes prior to the first coupling step. This is crucial for ensuring optimal reaction kinetics.
Fmoc Deprotection
-
Treat the resin with a 20% solution of piperidine in DMF for 3 minutes to remove the Fmoc protecting group from the N-terminus of the growing peptide chain.
-
Repeat the 20% piperidine in DMF treatment for an additional 10 minutes to ensure complete deprotection.
-
Thoroughly wash the resin with DMF (5-7 times) to remove all traces of piperidine.
Amino Acid Coupling
-
Activation: In a separate vessel, dissolve this compound (3-5 equivalents relative to the resin loading) in DMF. Add a suitable coupling reagent, such as HATU (3-5 equivalents), and a base, typically diisopropylethylamine (DIEA) (6-10 equivalents). Allow the activation to proceed for 1-2 minutes.
-
Coupling: Add the activated this compound solution to the deprotected resin. Agitate the reaction vessel for 1-2 hours at room temperature to ensure complete coupling.
-
Washing: After the coupling reaction is complete, thoroughly wash the resin with DMF to remove any unreacted amino acid and coupling reagents.
Cleavage and Final Deprotection
-
Once the peptide synthesis is complete, wash the resin with dichloromethane (DCM) and dry it under vacuum.
-
Treat the resin with a cleavage cocktail to remove the peptide from the solid support and cleave the side-chain protecting groups. A common cleavage cocktail is 95% trifluoroacetic acid (TFA), 2.5% triisopropylsilane (TIS), and 2.5% water. The S-octyl group is stable to mildly acidic conditions but will be cleaved under these strong acidic conditions.
-
After 2-3 hours of incubation, precipitate the cleaved peptide in cold diethyl ether.
-
Centrifuge the mixture to pellet the peptide, decant the ether, and repeat the ether wash to remove scavengers and byproducts.
-
Dry the crude peptide under vacuum.
Purification and Analysis
-
Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Verify the identity and purity of the final peptide product by mass spectrometry (e.g., ESI-MS or MALDI-TOF).
Applications in Drug Development and Research
The incorporation of S-alkylated cysteine residues, such as S-octyl-cysteine, can be a strategic approach in peptide-based drug design. The octyl group can enhance the lipophilicity of the peptide, which may improve its membrane permeability and overall pharmacokinetic profile. Cysteine-rich peptides are known for their structural stability and diverse biological activities, including insecticidal and therapeutic properties.[1] The introduction of an S-octyl group can be explored to modulate the bioactivity and stability of these peptides.
The S-octyl protecting group is stable under the basic conditions used for Fmoc removal, making it compatible with standard Fmoc-SPPS protocols.[2] This allows for the precise and efficient synthesis of peptides containing this modified amino acid.
Visualizing the Workflow and Logic
Experimental Workflow for this compound in SPPS
Caption: Solid-Phase Peptide Synthesis (SPPS) workflow for incorporating this compound.
Orthogonal Protection Strategy in Peptide Synthesis
Caption: Orthogonal protection scheme in Fmoc-based Solid-Phase Peptide Synthesis.
References
Navigating the Solubility of Fmoc-Cys(Octyl)-OH: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The strategic incorporation of cysteine residues with long-chain alkyl modifications on the sulfhydryl group is a burgeoning area in peptide and protein engineering, offering novel avenues for lipidation, membrane anchoring, and the development of targeted therapeutics. Among these, Nα-Fmoc-S-octyl-L-cysteine (Fmoc-Cys(Octyl)-OH) presents a unique building block for solid-phase peptide synthesis (SPPS). However, the introduction of the hydrophobic octyl chain significantly impacts its solubility characteristics, demanding careful consideration for efficient handling and coupling. This technical guide provides an in-depth overview of the solubility profile of this compound, along with detailed experimental protocols for its dissolution and use in peptide synthesis.
Core Solubility Characteristics
Generally, Fmoc-protected amino acids exhibit good solubility in polar aprotic solvents, a characteristic that can be diminished by the introduction of large, hydrophobic protecting groups.[1] For instance, the bulky and hydrophobic trityl (Trt) group in Fmoc-Cys(Trt)-OH necessitates the use of strong organic solvents like dimethyl sulfoxide (DMSO) for complete dissolution, where it can reach a concentration of 100 mg/mL with the aid of ultrasonication.[2] The octyl group, being a long alkyl chain, will similarly decrease the solubility of the parent Fmoc-cysteine in polar solvents while increasing its affinity for less polar environments.
Table 1: Predicted Solubility Profile of this compound
| Solvent | Abbreviation | Predicted Solubility | Remarks |
| N,N-Dimethylformamide | DMF | Moderate to Good | Standard solvent for SPPS. Sonication or gentle warming may be required for complete dissolution, especially at higher concentrations. |
| N-Methyl-2-pyrrolidone | NMP | Good | Often a stronger solvent for hydrophobic compounds than DMF. Expected to be a good choice for dissolving this compound.[1] |
| Dimethyl Sulfoxide | DMSO | Good | Excellent solvent for many hydrophobic Fmoc-amino acids. Likely to be effective for this compound.[2] |
| Dichloromethane | DCM | Moderate to Low | Less polar than DMF and NMP. May be suitable for certain applications but might not achieve high concentrations. |
| Tetrahydrofuran | THF | Moderate to Low | Similar polarity to DCM. |
| Acetonitrile | ACN | Low | Generally a poor solvent for large, protected Fmoc-amino acids. |
| Water | H₂O | Insoluble | The hydrophobic nature of the Fmoc and octyl groups renders it insoluble in aqueous solutions. |
| Diethyl Ether | - | Insoluble | Commonly used as a non-solvent for precipitation of peptides and protected amino acids. |
Experimental Protocols
The successful incorporation of this compound into a peptide sequence hinges on its complete dissolution prior to the coupling reaction. The following protocols provide detailed methodologies for the dissolution and subsequent use of this hydrophobic amino acid derivative in a typical Fmoc-based solid-phase peptide synthesis workflow.
Protocol 1: Standard Dissolution for SPPS Coupling
This protocol is suitable for preparing a solution of this compound for coupling to a resin-bound peptide chain.
Materials:
-
This compound
-
N-Methyl-2-pyrrolidone (NMP) or N,N-Dimethylformamide (DMF) (peptide synthesis grade)
-
Vortex mixer
-
Ultrasonic bath
Procedure:
-
Weigh the required amount of this compound in a clean, dry reaction vessel suitable for your peptide synthesizer.
-
Add the appropriate volume of NMP or DMF to achieve the desired concentration for the coupling reaction (typically 0.2 to 0.5 M).
-
Vortex the mixture for 1-2 minutes to initiate dissolution.
-
If the compound is not fully dissolved, place the vessel in an ultrasonic bath at room temperature. Sonicate in intervals of 5-10 minutes, visually inspecting for complete dissolution between intervals.
-
Once a clear solution is obtained, the this compound is ready for activation and coupling.
Note: For particularly stubborn dissolution, gentle warming (to approximately 30-40°C) can be applied in conjunction with sonication. However, prolonged heating should be avoided to prevent potential degradation.
Protocol 2: Handling of Potentially Insoluble Peptides Containing Cys(Octyl)
The incorporation of Cys(Octyl) can increase the hydrophobicity of the resulting peptide, potentially leading to aggregation and poor solubility during and after cleavage from the resin.
Materials:
-
Crude peptide containing Cys(Octyl)
-
Trifluoroacetic acid (TFA)
-
Acetonitrile (ACN)
-
Water (HPLC grade)
-
6 M Guanidine Hydrochloride (GnHCl) or 8 M Urea (optional)
Procedure for Post-Cleavage Dissolution:
-
Following cleavage from the solid support using a standard TFA-based cocktail and precipitation with cold diethyl ether, obtain the crude peptide pellet.
-
Attempt to dissolve the crude peptide in a standard solvent system for HPLC analysis, such as a mixture of acetonitrile and water with 0.1% TFA.
-
If solubility is poor, consider alternative solvent systems. These can include:
-
Higher concentrations of organic solvent (e.g., 70-90% ACN).
-
The addition of chaotropic agents like 6 M GnHCl or 8 M Urea to the aqueous component to disrupt aggregation.
-
For highly intractable sequences, dissolution in a small amount of neat TFA followed by dilution with the HPLC mobile phase may be attempted, though this should be done with caution.
-
Visualizing the Workflow
The following diagrams illustrate the key decision points and processes involved in handling a hydrophobic Fmoc-amino acid like this compound.
References
Navigating the Synthesis and Application of Fmoc-Cys(Octyl)-OH: A Technical Guide
For researchers and professionals in the field of drug development and peptide chemistry, the incorporation of modified amino acids is a critical step in designing novel therapeutics and research tools. Among these, S-alkylated cysteine derivatives, such as Fmoc-Cys(Octyl)-OH, offer unique properties for modulating peptide structure and function. This technical guide provides an in-depth overview of the procurement, synthesis, and application of this compound, tailored for a scientific audience.
Sourcing and Pricing: A Custom Endeavor
Pricing for custom synthesis is variable and dependent on the quantity required, the desired purity, and the supplier's specific processes. It is advisable to request quotes from multiple vendors to ensure competitive pricing.
Table 1: Potential Custom Synthesis Suppliers
| Supplier | Service Highlights | Contact for Quotation |
| GenScript | Proprietary microwave-assisted peptide synthesis platform, capable of synthesizing a wide range of modified peptides. | Website/Sales Department |
| Thermo Fisher Scientific | Offers custom peptide synthesis with various modifications, purity levels, and scales from milligrams to kilograms. | Website/Sales Department |
| CPC Scientific | Specializes in custom peptide production, including those with complex modifications and long sequences. | Website/Sales Department |
| JPT Peptide Technologies | Extensive experience in synthesizing a vast number of peptides annually with a high success rate for complex sequences. | Website/Sales Department |
| MedChemExpress | Provides a broad spectrum of custom peptide services, including various modifications and synthesis technologies. | Website/Sales Department |
| Alfa Chemistry | Offers custom synthesis of peptides and protected amino acids tailored to specific customer requirements. | Website/Sales Department |
| Pharma Inventor Inc. | Expertise in custom organic synthesis for a wide range of chemical compounds for research and development. | Website/Sales Department |
The Synthetic Pathway: From Cysteine to a Versatile Building Block
The synthesis of this compound involves a two-step process starting from L-cysteine: S-alkylation of the thiol group followed by N-terminal protection with the fluorenylmethyloxycarbonyl (Fmoc) group.
Experimental Protocols
The following protocols are detailed methodologies for the key experimental procedures involved in the synthesis and application of this compound.
Protocol 1: Synthesis of S-Octyl-L-cysteine
This procedure outlines the S-alkylation of L-cysteine with 1-iodooctane.
Materials:
-
L-cysteine
-
1-iodooctane
-
Sodium hydroxide (NaOH)
-
Methanol (MeOH)
-
Diethyl ether
-
Hydrochloric acid (HCl)
-
Round-bottom flask
-
Magnetic stirrer
-
Separatory funnel
-
Rotary evaporator
Methodology:
-
Dissolve L-cysteine in an aqueous solution of sodium hydroxide.
-
To the stirred solution, add 1-iodooctane dropwise at room temperature.
-
Allow the reaction to proceed for 24 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, acidify the reaction mixture with HCl to precipitate the product.
-
Filter the precipitate and wash with cold water and diethyl ether.
-
Dry the product under vacuum to yield S-Octyl-L-cysteine.
Protocol 2: Synthesis of this compound
This protocol details the N-terminal protection of S-Octyl-L-cysteine with the Fmoc group.
Materials:
-
S-Octyl-L-cysteine
-
9-fluorenylmethyl succinimidyl carbonate (Fmoc-OSu)
-
Sodium bicarbonate (NaHCO₃)
-
Acetone
-
Water
-
Dichloromethane (DCM)
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer
Methodology:
-
Dissolve S-Octyl-L-cysteine in a mixture of acetone and aqueous sodium bicarbonate.
-
Add a solution of Fmoc-OSu in acetone to the mixture.
-
Stir the reaction at room temperature for 12-18 hours.
-
Remove the acetone under reduced pressure using a rotary evaporator.
-
Dilute the remaining aqueous solution with water and wash with diethyl ether to remove unreacted Fmoc-OSu.
-
Acidify the aqueous layer with HCl and extract the product with ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield this compound.
Protocol 3: Incorporation of this compound into a Peptide using Solid-Phase Peptide Synthesis (SPPS)
This protocol describes the general workflow for incorporating the custom amino acid into a peptide sequence on a solid support.
Materials:
-
Fmoc-protected Rink Amide resin
-
This compound
-
Other required Fmoc-protected amino acids
-
N,N'-Diisopropylcarbodiimide (DIC)
-
OxymaPure®
-
Piperidine solution (20% in DMF)
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Solid-phase synthesis vessel
-
Shaker
Methodology:
-
Resin Swelling: Swell the Fmoc-protected Rink Amide resin in DMF for 30 minutes in the synthesis vessel.
-
Fmoc Deprotection: Remove the Fmoc group from the resin by treating it with 20% piperidine in DMF for 5 minutes, followed by a second treatment for 15 minutes.
-
Washing: Wash the resin thoroughly with DMF and DCM to remove piperidine and byproducts.
-
Amino Acid Coupling:
-
Pre-activate this compound by dissolving it in DMF with DIC and OxymaPure®.
-
Add the activated amino acid solution to the resin.
-
Allow the coupling reaction to proceed for 1-2 hours with shaking.
-
-
Washing: Wash the resin with DMF and DCM to remove excess reagents and byproducts.
-
Repeat: Repeat steps 2-5 for each subsequent amino acid in the desired peptide sequence.
-
Final Deprotection: After the final amino acid has been coupled, perform a final Fmoc deprotection (step 2).
-
Cleavage and Side-Chain Deprotection: Cleave the peptide from the resin and remove any acid-labile side-chain protecting groups using a cleavage cocktail (e.g., 95% Trifluoroacetic acid (TFA), 2.5% water, 2.5% triisopropylsilane (TIS)). The S-octyl group is stable to TFA and will remain on the cysteine residue.
-
Precipitation and Purification: Precipitate the crude peptide in cold diethyl ether, centrifuge, and wash the pellet. The crude peptide can then be purified by reverse-phase high-performance liquid chromatography (RP-HPLC).
Conclusion
While this compound is a non-standard amino acid derivative requiring custom synthesis, its incorporation into peptides is achievable through well-established solid-phase peptide synthesis protocols. The S-octyl group provides a stable, lipophilic modification to the cysteine side chain that can be valuable for designing peptides with specific structural or functional properties. By following the detailed protocols outlined in this guide, researchers can successfully synthesize and utilize this versatile building block in their drug discovery and development efforts.
Alkyl Protecting Groups in Solid-Phase Peptide Synthesis: A Technical Guide
An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals on the Core Principles of Utilizing Alkyl Protecting Groups in Solid-Phase Peptide Synthesis (SPPS).
In the intricate process of solid-phase peptide synthesis (SPPS), the strategic use of protecting groups is paramount to prevent unwanted side reactions and ensure the precise assembly of amino acid sequences. Among the various classes of protecting groups, alkyl-based groups play a crucial role in safeguarding the reactive side chains of numerous amino acids. This technical guide provides a comprehensive overview of the fundamental principles governing the application of alkyl protecting groups in SPPS, with a focus on the widely adopted Fmoc/tBu strategy.
The Principle of Orthogonal Protection in Fmoc-SPPS
Modern SPPS heavily relies on the principle of orthogonality, where different classes of protecting groups can be selectively removed under distinct chemical conditions, leaving other protecting groups intact.[1] The most common orthogonal scheme in SPPS is the Fmoc/tBu strategy.[1] In this approach, the α-amino group of the incoming amino acid is temporarily protected by the base-labile 9-fluorenylmethyloxycarbonyl (Fmoc) group, which is removed at each cycle of amino acid addition using a mild base, typically piperidine.[1]
Concurrently, the reactive side chains of amino acids are protected by acid-labile groups, predominantly alkyl-based ethers, esters, and carbamates. These "permanent" side-chain protecting groups remain stable throughout the iterative cycles of Fmoc deprotection and coupling. Their removal is typically achieved at the final step of the synthesis, concurrently with the cleavage of the peptide from the solid support, using a strong acid such as trifluoroacetic acid (TFA).[1] This orthogonal protection scheme is a cornerstone of modern peptide synthesis, allowing for the efficient and controlled construction of complex peptide sequences.[2]
Common Alkyl Protecting Groups and Their Applications
A variety of alkyl-based protecting groups are employed in SPPS, each with distinct acid lability, allowing for a range of protection strategies. The choice of a specific alkyl protecting group depends on the amino acid side chain it needs to protect and the desired level of stability.
Tert-Butyl (tBu) Group
The tert-butyl (tBu) group is one of the most extensively used alkyl protecting groups in Fmoc-SPPS. It is employed to protect the side chains of:
-
Aspartic Acid (Asp) and Glutamic Acid (Glu): The tBu group forms a tert-butyl ester with the side-chain carboxyl groups, preventing their participation in amide bond formation.[1]
-
Serine (Ser), Threonine (Thr), and Tyrosine (Tyr): The tBu group forms a tert-butyl ether with the hydroxyl groups of these amino acids, preventing O-acylation during coupling steps.[1]
The tBu group is highly stable to the basic conditions used for Fmoc removal but is readily cleaved by strong acids like TFA, typically in a cocktail with scavengers.[1]
Trityl (Trt) and Substituted Trityl Groups
The triphenylmethyl (trityl, Trt) group and its derivatives are bulky alkyl protecting groups characterized by their varying degrees of acid lability. This tunability makes them valuable for orthogonal and semi-orthogonal protection strategies.
-
Trityl (Trt): The Trt group is commonly used to protect the side chains of:
-
Cysteine (Cys): Forms a stable thioether.[3]
-
Histidine (His): Protects the imidazole nitrogen.
-
Asparagine (Asn) and Glutamine (Gln): Protects the side-chain amide nitrogen, preventing dehydration and other side reactions.[4] The Trt group is generally removed with 95% TFA, but its cleavage can sometimes be incomplete.[5]
-
-
Methoxytrityl (Mmt) and Methyltrityl (Mtt): These substituted trityl groups are significantly more acid-labile than the parent Trt group. They can be selectively removed under mildly acidic conditions (e.g., 1-3% TFA in dichloromethane), while tBu groups and the peptide-resin linkage remain intact.[4] This property is particularly useful for on-resin modifications of the peptide, such as cyclization or labeling of specific side chains.
Quantitative Data on Cleavage of Alkyl Protecting Groups
The efficiency of cleavage for acid-labile alkyl protecting groups is highly dependent on the specific group, the acid concentration, the reaction time, and the presence of scavengers. The following tables summarize available quantitative data on the cleavage of common alkyl protecting groups.
| Protecting Group | Amino Acid | Cleavage Condition | Time | Cleavage Efficiency (%) | Reference |
| tBu | Asp | 0.1 N HCl in HFIP | 4 h | >99 | [6] |
| tBu | Glu | 0.1 N HCl in HFIP | 4 h | >99 | [6] |
| tBu | Ser | 0.1 N HCl in HFIP | 4 h | >99 | [6] |
| tBu | Tyr | 0.1 N HCl in HFIP | 4 h | >99 | [6] |
| Trt | Asn | 0.1 N HCl in HFIP | 10 min | >99 | [6] |
| Trt | Gln | 0.1 N HCl in HFIP | 15 min | >99 | [6] |
| Mmt | Cys | 1% TFA in DCM/TIS (95:5 v/v) | - | High | [4] |
| Mtt | Lys | 1% TFA in DCM | 16 h | ~85 (with tBu cleavage) | [7] |
| Mtt | Lys | 1% TFA/1% MeOH in DCM | 16 h | High (no tBu cleavage) | [7] |
Note: The data presented is sourced from various studies and may not be directly comparable due to differing experimental conditions. HFIP = Hexafluoroisopropanol; TIS = Triisopropylsilane; MeOH = Methanol.
Experimental Protocols
Installation of Alkyl Protecting Groups
Protocol 4.1.1: Synthesis of Fmoc-Cys(Trt)-OH
This protocol describes the tritylation of the cysteine side chain.
-
Dissolve Fmoc-Cys-OH in a suitable solvent such as a mixture of dichloromethane (DCM) and dimethylformamide (DMF).
-
Add triethylamine (TEA) or another suitable base to deprotonate the thiol group.
-
Add trityl chloride (Trt-Cl) to the solution and stir at room temperature. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
Upon completion , the reaction mixture is typically washed with water and brine, dried over anhydrous sodium sulfate, and the solvent is evaporated under reduced pressure.
-
The crude product is then purified by column chromatography to yield pure Fmoc-Cys(Trt)-OH.
Protocol 4.1.2: Synthesis of Fmoc-Asp(OtBu)-OH
This protocol outlines the tert-butylation of the aspartic acid side chain.[8]
-
Suspend L-Aspartic acid in a suitable solvent system, such as a mixture of dioxane and water.
-
Add a base , such as sodium carbonate, to deprotonate the carboxyl groups.
-
Add di-tert-butyl dicarbonate (Boc)2O and stir the reaction mixture at room temperature.
-
After the reaction is complete , the mixture is acidified and extracted with an organic solvent like ethyl acetate.
-
The organic layer is washed, dried, and the solvent is evaporated to yield the protected amino acid.
-
The Fmoc group is then introduced to the α-amino group using a standard procedure with Fmoc-OSu or Fmoc-Cl.
Cleavage of Alkyl Protecting Groups
Protocol 4.2.1: Global Deprotection and Cleavage from the Resin (TFA Cleavage)
This is a general protocol for the final cleavage step in Fmoc-SPPS.
-
Wash the peptide-resin thoroughly with dichloromethane (DCM) to remove any residual DMF.
-
Dry the resin under vacuum.
-
Prepare a cleavage cocktail. A common cocktail is Reagent K: 82.5% TFA, 5% phenol, 5% water, 5% thioanisole, and 2.5% 1,2-ethanedithiol (EDT). The choice of scavengers depends on the amino acid composition of the peptide.[9] For peptides without sensitive residues, a simpler cocktail of 95% TFA, 2.5% water, and 2.5% triisopropylsilane (TIS) can be used.[9]
-
Add the cleavage cocktail to the dried resin and allow the reaction to proceed at room temperature for 1.5 to 4 hours, with occasional swirling.
-
Filter the resin and collect the filtrate containing the cleaved peptide.
-
Precipitate the peptide by adding the filtrate to cold diethyl ether.
-
Centrifuge the mixture to pellet the peptide, decant the ether, and wash the peptide pellet with cold ether.
-
Dry the peptide under vacuum.
Protocol 4.2.2: Selective On-Resin Deprotection of Mtt Group
This protocol allows for the selective removal of the Mtt group while the peptide is still attached to the resin.
-
Swell the peptide-resin in DCM.
-
Prepare a solution of 1-2% TFA in DCM. The addition of a scavenger like 1-5% TIS is recommended to prevent re-attachment of the trityl cation.
-
Treat the resin with the dilute TFA solution for a short period (e.g., 2 minutes) and repeat this treatment multiple times until the deprotection is complete, as monitored by a colorimetric test (e.g., the appearance of the yellow trityl cation).
-
Wash the resin thoroughly with DCM, followed by a neutralization wash with a solution of 10% diisopropylethylamine (DIPEA) in DMF, and finally with DMF to prepare the resin for the next synthetic step.
Potential Side Reactions and Mitigation Strategies
The use of strong acids for the cleavage of alkyl protecting groups can lead to several side reactions. Understanding and mitigating these side reactions is crucial for obtaining a high-purity peptide product.
Alkylation of Tryptophan
The indole side chain of tryptophan is highly susceptible to alkylation by the carbocations generated during the cleavage of tBu and Trt groups.[9][10] This results in the formation of undesired peptide adducts.
Mitigation:
-
Use of Scavengers: The addition of scavengers to the cleavage cocktail is essential to trap these reactive carbocations. Effective scavengers include TIS, EDT, and thioanisole.[9]
-
Use of Trp(Boc): Protecting the indole nitrogen of tryptophan with a Boc group can also minimize alkylation.[11]
Aspartimide Formation
Peptides containing aspartic acid, particularly Asp-Gly or Asp-Ser sequences, are prone to the formation of a cyclic aspartimide intermediate, especially under the basic conditions of Fmoc deprotection.[3][12] This can lead to racemization and the formation of β-aspartyl peptides.
Mitigation:
-
Use of Bulky Protecting Groups: Employing sterically hindered alkyl protecting groups on the aspartic acid side chain, such as 3-methyl-pent-3-yl (OMpe), can reduce the rate of aspartimide formation.[12]
-
Modified Deprotection Conditions: Adding an acid additive like 1-hydroxybenzotriazole (HOBt) to the piperidine deprotection solution can help to suppress this side reaction.[12]
-
Backbone Protection: The use of dipeptide building blocks with backbone protection, such as the 2,4-dimethoxybenzyl (Dmb) group on the glycine nitrogen in an Asp-Gly sequence, can effectively prevent aspartimide formation.[3]
Conclusion
Alkyl protecting groups are indispensable tools in modern solid-phase peptide synthesis, particularly within the Fmoc/tBu orthogonal strategy. A thorough understanding of their properties, including their relative acid labilities and potential for side reactions, is critical for the successful synthesis of high-purity peptides. By carefully selecting the appropriate alkyl protecting groups, optimizing cleavage conditions, and employing effective scavenger strategies, researchers can overcome many of the challenges associated with SPPS and efficiently produce complex peptide targets for a wide range of applications in research, diagnostics, and therapeutics.
References
- 1. researchgate.net [researchgate.net]
- 2. Fmoc-Cys(Trt)-OH Novabiochem® | 103213-32-7 [sigmaaldrich.com]
- 3. Protocols for the Fmoc SPPS of Cysteine-Containing Peptides [sigmaaldrich.com]
- 4. peptide.com [peptide.com]
- 5. Incomplete TFA deprotection of N-terminal trityl-asparagine residue in fmoc solid-phase peptide chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pstorage-acs-6854636.s3.amazonaws.com [pstorage-acs-6854636.s3.amazonaws.com]
- 7. peptide.com [peptide.com]
- 8. nbinno.com [nbinno.com]
- 9. Bot Detection [iris-biotech.de]
- 10. researchgate.net [researchgate.net]
- 11. tools.thermofisher.com [tools.thermofisher.com]
- 12. rsc.org [rsc.org]
The Role of the Octyl Group in Fmoc-Cys(Octyl)-OH: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
In the intricate field of solid-phase peptide synthesis (SPPS), the selection of appropriate protecting groups is paramount to achieving high-yield, high-purity peptides. For the trifunctional amino acid cysteine, the protection of its reactive thiol side chain is critical to prevent undesired side reactions, most notably disulfide bond formation and oxidation. While a variety of protecting groups have been developed for this purpose, this guide focuses on the theoretical and practical considerations of the S-octyl protecting group in the context of the Fmoc-Cys(Octyl)-OH building block. Due to a notable lack of specific experimental data in peer-reviewed literature for the S-octyl group in this application, this document will draw upon established principles of peptide chemistry and make reasoned comparisons with other well-characterized S-alkyl and related protecting groups to elucidate its potential role, advantages, and limitations.
Introduction to Cysteine Protecting Groups in Fmoc-SPPS
The 9-fluorenylmethoxycarbonyl (Fmoc) strategy is a cornerstone of modern solid-phase peptide synthesis, relying on a base-labile protecting group for the α-amino function.[1] This approach necessitates the use of acid-labile protecting groups for the amino acid side chains to ensure orthogonality, allowing for selective deprotection without affecting the peptide backbone or other protected side chains.[2][3]
The cysteine thiol group presents a unique challenge due to its high nucleophilicity and propensity for oxidation.[4] Unprotected thiols can lead to a host of side reactions, including:
-
Disulfide bond formation: Uncontrolled oxidation can lead to the formation of incorrect intra- or intermolecular disulfide bridges, resulting in scrambled peptide sequences and purification difficulties.
-
Alkylation: The nucleophilic thiol can react with carbocations generated during the cleavage of other side-chain protecting groups.
-
β-elimination: Particularly when cysteine is the C-terminal amino acid, base-catalyzed elimination can occur, leading to the formation of dehydroalanine.
To mitigate these issues, a diverse arsenal of thiol protecting groups has been developed, each with distinct properties regarding stability and cleavage conditions.[5][6] Common examples include the acid-labile trityl (Trt) and tert-butyl (tBu) groups, and the acetamidomethyl (Acm) group, which is stable to acid but can be removed with specific reagents like iodine or mercury(II) acetate.[7][8][9]
The S-Octyl Group: A Theoretical Evaluation
The S-octyl group is a simple S-alkyl protecting group. While not commonly cited in the context of mainstream peptide synthesis, its properties can be inferred from the behavior of other S-alkyl and S-benzyl type protecting groups.
Chemical Structure and Properties
The octyl group is an eight-carbon straight-chain alkyl group. In this compound, this group forms a thioether linkage with the sulfur atom of the cysteine side chain.
Key Inferred Physicochemical Properties:
-
Increased Lipophilicity: The long alkyl chain of the octyl group would significantly increase the lipophilicity (hydrophobicity) of the protected cysteine residue and the resulting peptide. This could influence the solubility of the peptide in different solvents, potentially improving solubility in less polar organic solvents used during synthesis and purification.
-
Steric Hindrance: The octyl group provides a moderate level of steric bulk around the sulfur atom, which can help to prevent undesired side reactions.
Expected Role and Function in SPPS
The primary role of the octyl group is to mask the reactivity of the cysteine thiol during peptide synthesis. Based on its chemical nature, its expected performance in SPPS would be as follows:
-
Stability: As a simple alkyl thioether, the S-octyl group is expected to be stable to the basic conditions used for Fmoc group removal (e.g., piperidine in DMF). It is also anticipated to be stable to the mild acidic conditions sometimes used for the cleavage of highly acid-labile protecting groups on the solid support.
-
Cleavage: The removal of S-alkyl groups typically requires strong acidic conditions, such as treatment with hydrogen fluoride (HF) or trifluoromethanesulfonic acid (TFMSA). This would make the S-octyl group compatible with Boc-SPPS, which utilizes strong acids for final cleavage. In the context of Fmoc-SPPS, where final cleavage is typically performed with trifluoroacetic acid (TFA), the S-octyl group would be considered a "permanent" or highly stable protecting group, not cleaved during standard TFA treatment.
This high stability could be advantageous for applications where the cysteine thiol needs to remain protected after the peptide is cleaved from the resin, for subsequent site-specific modification in solution.
Comparative Analysis with Common Cysteine Protecting Groups
To better understand the potential utility of the S-octyl group, it is helpful to compare its inferred properties with those of commonly used cysteine protecting groups.
| Protecting Group | Cleavage Conditions | Key Advantages | Potential Limitations |
| Trityl (Trt) | Mild acid (e.g., 1-5% TFA), standard TFA cleavage | Easily removed during final cleavage; cost-effective.[8] | Can be prematurely cleaved by repeated mild acid treatments; steric hindrance can sometimes impede coupling. |
| tert-Butyl (tBu) | Strong acid (TFA), often requires scavengers | Stable to mild acid.[10] | Can be difficult to remove completely; potential for t-butylation of other residues. |
| Acetamidomethyl (Acm) | Iodine, mercury(II) acetate, silver trifluoroacetate[7] | Orthogonal to acid- and base-labile groups; allows for selective deprotection and disulfide bond formation. | Cleavage reagents can be harsh and may require special handling and disposal. |
| S-Octyl (Inferred) | Strong acid (e.g., HF, TFMSA); stable to TFA | High stability; increased lipophilicity of the peptide. | Not readily cleaved under standard Fmoc-SPPS final cleavage conditions; lack of experimental data. |
Experimental Protocols (Generalized)
General Workflow for Fmoc-SPPS
Caption: Generalized workflow for Solid-Phase Peptide Synthesis (SPPS).
Coupling Protocol
-
Resin Preparation: Swell the resin (e.g., Rink Amide or Wang resin) in a suitable solvent like N,N-dimethylformamide (DMF) for 30-60 minutes.
-
Fmoc Deprotection: Treat the resin with a solution of 20% piperidine in DMF for 5-10 minutes, repeat once.
-
Washing: Wash the resin thoroughly with DMF to remove residual piperidine.
-
Amino Acid Activation: In a separate vessel, dissolve this compound (3-5 equivalents relative to resin loading) in DMF. Add an activating agent such as HBTU/HOBt or DIC/Oxyma and a base like N,N-diisopropylethylamine (DIPEA). Allow to pre-activate for a few minutes.
-
Coupling: Add the activated amino acid solution to the resin and agitate for 1-2 hours.
-
Washing: Wash the resin with DMF to remove excess reagents.
-
Monitoring: Perform a qualitative test (e.g., Kaiser test) to confirm the completion of the coupling reaction.
Cleavage and Deprotection
As the S-octyl group is expected to be stable to TFA, a standard cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% triisopropylsilane) will cleave the peptide from the resin and remove other acid-labile side-chain protecting groups, but will likely leave the S-octyl group intact. For the removal of the S-octyl group, harsher conditions such as treatment with HF would be necessary.
Visualization of the Protective Role
The following diagram illustrates the protective function of the octyl group during a key step of SPPS.
Caption: Role of the octyl group in preventing side reactions during SPPS.
Conclusion and Future Perspectives
The S-octyl group represents a theoretically viable, albeit underexplored, option for the protection of the cysteine thiol in peptide synthesis. Its high stability to standard Fmoc-SPPS conditions suggests its potential utility in applications requiring a permanently protected cysteine residue in the final peptide, which can then be selectively modified in subsequent steps. The increased lipophilicity it imparts could also be beneficial for the synthesis and handling of hydrophobic peptides.
However, the lack of specific experimental data is a significant limitation. Future research should focus on a systematic evaluation of this compound in SPPS, including:
-
Quantitative analysis of coupling efficiency.
-
Stability studies under various SPPS conditions.
-
Development and optimization of cleavage protocols for the S-octyl group that are compatible with sensitive peptides.
-
Direct comparison with other S-alkyl and standard protecting groups in the synthesis of model peptides.
Such studies are necessary to fully elucidate the practical advantages and disadvantages of the S-octyl protecting group and to establish its place in the repertoire of tools available to peptide chemists. Until then, its use should be approached with careful consideration of its inferred properties and the specific requirements of the target peptide.
References
- 1. rsc.org [rsc.org]
- 2. biosynth.com [biosynth.com]
- 3. New Protecting Groups for the Cysteine Side Chain - ChemistryViews [chemistryviews.org]
- 4. researchgate.net [researchgate.net]
- 5. files.core.ac.uk [files.core.ac.uk]
- 6. Cysteine protecting groups: applications in peptide and protein science - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 7. Fmoc-Cys(Acm)-Cys(Acm)-OH: Precision Peptide Tool | Advent [adventchembio.com]
- 8. peptide.com [peptide.com]
- 9. bachem.com [bachem.com]
- 10. nbinno.com [nbinno.com]
Safety and handling guidelines for Fmoc-Cys(Octyl)-OH
An In-depth Technical Guide to the Safety and Handling of Fmoc-Cys(Octyl)-OH
For Researchers, Scientists, and Drug Development Professionals
Chemical Identity and Properties
This compound is an N-α-Fmoc-protected and S-octyl-protected derivative of L-cysteine. The 9-fluorenylmethyloxycarbonyl (Fmoc) group is a base-labile protecting group for the amine, while the octyl group protects the thiol side chain. This dual protection makes it a valuable building block in Solid-Phase Peptide Synthesis (SPPS).
General Properties of Fmoc-Protected Amino Acids:
-
Appearance: Typically a white to off-white crystalline powder.
-
Solubility: Generally soluble in organic solvents used in peptide synthesis, such as N,N-dimethylformamide (DMF) and dichloromethane (DCM).
-
Stability: Stable under acidic conditions, but the Fmoc group is removed by mild bases (e.g., piperidine).
Hazard Identification and Safety Precautions
Based on data from related Fmoc-cysteine derivatives, this compound is expected to present the following hazards. Users should handle this compound with care in a well-ventilated laboratory environment.
Potential Health Effects:
-
Skin Irritation: May cause skin irritation upon contact.[1][2]
-
Respiratory Tract Irritation: May be harmful if inhaled and may cause respiratory tract irritation.[1][2][3]
GHS Hazard Statements (Extrapolated):
Precautionary Statements (Extrapolated):
-
P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[2]
-
P264: Wash skin thoroughly after handling.[2]
-
P271: Use only outdoors or in a well-ventilated area.[2]
-
P280: Wear protective gloves/protective clothing/eye protection/face protection.[2]
The following table summarizes the key safety and hazard information extrapolated from related compounds.
| Hazard Category | GHS Classification (Extrapolated) | Precautionary Measures |
| Acute Toxicity | No data available | Handle with care to avoid exposure. |
| Skin Corrosion/Irritation | Category 2 (Irritant)[1][2] | Wear protective gloves and clothing. |
| Serious Eye Damage/Irritation | Category 2A (Irritant)[1][2] | Wear safety glasses or goggles. |
| Respiratory/Skin Sensitization | No data available | Avoid inhalation of dust. |
| Specific Target Organ Toxicity (Single Exposure) | Category 3 (Respiratory Irritation)[1][2] | Use in a well-ventilated area or with local exhaust ventilation. |
Handling and Storage
Proper handling and storage are crucial to maintain the integrity of this compound and ensure laboratory safety.
Handling:
-
Handle in a well-ventilated place.[5]
-
Wear suitable personal protective equipment (PPE), including gloves, lab coat, and eye protection.[5]
-
Use non-sparking tools and prevent fire caused by electrostatic discharge.[5]
Storage:
-
Keep the container tightly closed in a dry and well-ventilated place.[3]
-
Recommended storage temperatures for similar compounds are between 2°C and 8°C.
Personal Protective Equipment (PPE)
The following diagram illustrates the recommended PPE for handling this compound.
First Aid Measures
In case of exposure, follow these first-aid procedures.
| Exposure Route | First Aid Measures |
| Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration and consult a doctor.[5] |
| Skin Contact | Take off contaminated clothing immediately. Wash off with soap and plenty of water. Consult a doctor if irritation persists.[5] |
| Eye Contact | Rinse with pure water for at least 15 minutes. Consult a doctor.[5] |
| Ingestion | Rinse mouth with water. Do not induce vomiting. Never give anything by mouth to an unconscious person. Call a doctor or Poison Control Center immediately.[5] |
Accidental Release Measures
In the event of a spill, follow these guidelines to minimize exposure and environmental contamination.
Experimental Protocol: Use in Solid-Phase Peptide Synthesis (SPPS)
This compound is used as a building block in SPPS. The following is a generalized workflow for its incorporation into a peptide chain.
Materials:
-
This compound
-
Resin (e.g., Rink Amide)
-
Coupling reagents (e.g., HBTU, HOBt, or DIC, Oxyma)
-
Base (e.g., DIPEA)
-
Deprotection solution (e.g., 20% piperidine in DMF)
-
Solvents (DMF, DCM)
Workflow:
Disposal Considerations
Dispose of this compound and any contaminated materials in accordance with federal, state, and local environmental control regulations.[3] Do not let the chemical enter drains.[5]
Disclaimer
The information provided in this guide is intended for use by qualified individuals trained in chemical handling. It is based on data from similar compounds and should be used as a guideline for safe practice. Always refer to your institution's specific safety protocols and exercise caution when handling any chemical.
References
Methodological & Application
Fmoc-Cys(Octyl)-OH: A Detailed Protocol for Solid-Phase Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
Application Notes
Fmoc-Cys(Octyl)-OH is a protected amino acid derivative utilized in solid-phase peptide synthesis (SPPS) for the incorporation of cysteine residues into peptide chains. The octyl group serves as a stable, acid-labile protecting group for the sulfhydryl moiety of cysteine, preventing undesirable side reactions during peptide assembly. Its application is particularly relevant in the synthesis of complex peptides where precise control over disulfide bond formation is not immediately required after chain elongation. The S-octyl group is stable to the mildly basic conditions used for the removal of the Nα-Fmoc protecting group during SPPS cycles.
The selection of an appropriate S-protecting group for cysteine is critical in peptide synthesis to prevent oxidation of the thiol group and to control disulfide bridge formation. While protecting groups like trityl (Trt) are widely used and readily cleaved by standard TFA cocktails, the S-octyl group offers an alternative with different lability characteristics, potentially providing advantages in specific synthetic strategies. The final deprotection of the S-octyl group is typically achieved during the final cleavage of the peptide from the solid support using a strong acid, such as trifluoroacetic acid (TFA), in the presence of scavengers.
This document provides a detailed protocol for the use of this compound in Fmoc-based solid-phase peptide synthesis, covering coupling, deprotection, and cleavage steps.
Data Presentation
While specific quantitative data for the coupling efficiency of this compound is not extensively published, the general efficiency of coupling Fmoc-amino acids is typically high, often exceeding 99%. The following table outlines typical parameters and potential side reactions for cysteine-containing peptide synthesis.
| Parameter | Condition / Observation | Potential Side Reactions | Mitigation Strategies |
| Coupling Reagent | DIC/HOBt or DIC/Oxyma | Racemization | Use of carbodiimide-based reagents with additives minimizes racemization compared to phosphonium or aminium-based reagents.[1] |
| Coupling Time | 1-2 hours | Incomplete coupling | Double coupling or extended coupling times can be employed for difficult sequences. |
| Fmoc Deprotection | 20% piperidine in DMF | Piperidine adduct formation at the C-terminus | Not a major issue for internal cysteine residues. |
| Final Cleavage | TFA / Scavengers | Re-attachment of cleaved protecting groups, oxidation of thiol | Use of a scavenger cocktail is essential. |
Experimental Protocols
Resin Swelling and Fmoc Deprotection
Objective: To prepare the solid support for peptide synthesis and deprotect the N-terminal Fmoc group of the growing peptide chain.
Materials:
-
Fmoc-protected amino acid-loaded resin (e.g., Wang, Rink Amide)
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
20% (v/v) Piperidine in DMF
Procedure:
-
Place the desired amount of resin in a reaction vessel.
-
Add DMF to swell the resin for at least 30 minutes.
-
Drain the DMF.
-
Wash the resin with DMF (3 x 1 minute).
-
Add the 20% piperidine in DMF solution to the resin.
-
Agitate the resin for 5-10 minutes.
-
Drain the piperidine solution.
-
Repeat the piperidine treatment for another 15-20 minutes.
-
Drain the piperidine solution.
-
Wash the resin thoroughly with DMF (5 x 1 minute) to remove all traces of piperidine.
-
Wash the resin with DCM (2 x 1 minute) and then DMF (3 x 1 minute).
-
The resin is now ready for the coupling of the next amino acid.
Coupling of this compound
Objective: To couple this compound to the deprotected N-terminus of the peptide chain on the solid support.
Materials:
-
This compound
-
Deprotected peptide-resin
-
N,N'-Diisopropylcarbodiimide (DIC)
-
1-Hydroxybenzotriazole (HOBt) or Ethyl (hydroxyimino)cyanoacetate (Oxyma)
-
N,N-Dimethylformamide (DMF)
-
N-Methyl-2-pyrrolidone (NMP) (optional, for difficult couplings)
Procedure:
-
Dissolve this compound (3-5 equivalents relative to resin loading) and HOBt or Oxyma (3-5 equivalents) in DMF.
-
Add DIC (3-5 equivalents) to the solution and pre-activate for 5-10 minutes at room temperature.
-
Add the activated amino acid solution to the deprotected peptide-resin.
-
Agitate the reaction mixture for 1-2 hours at room temperature.
-
To monitor the completion of the coupling reaction, a Kaiser test can be performed. A negative test (yellow beads) indicates a complete reaction.
-
If the coupling is incomplete (blue beads), the coupling step can be repeated with a fresh solution of activated this compound.
-
After complete coupling, drain the reaction solution.
-
Wash the resin with DMF (3 x 1 minute), DCM (2 x 1 minute), and finally DMF (3 x 1 minute).
Final Cleavage and Deprotection of the S-Octyl Group
Objective: To cleave the synthesized peptide from the resin and simultaneously remove the S-octyl and other side-chain protecting groups.
Materials:
-
Peptide-resin
-
Trifluoroacetic acid (TFA)
-
Triisopropylsilane (TIS)
-
1,2-Ethanedithiol (EDT) or 3,6-Dioxa-1,8-octanedithiol (DODT)
-
Water (H₂O)
-
Cold diethyl ether
Procedure:
-
Wash the peptide-resin thoroughly with DCM and dry it under vacuum.
-
Prepare the cleavage cocktail. A common cocktail for S-alkyl protected cysteines is TFA/TIS/H₂O/EDT (94:1:2.5:2.5, v/v/v/v). The use of a thiol scavenger like EDT is crucial to prevent re-alkylation of the deprotected cysteine.
-
Add the cleavage cocktail to the dried peptide-resin in a reaction vessel.
-
Agitate the mixture at room temperature for 2-3 hours.
-
Filter the resin and collect the filtrate containing the cleaved peptide.
-
Wash the resin with a small amount of fresh cleavage cocktail and combine the filtrates.
-
Precipitate the crude peptide by adding the TFA solution to a large volume of cold diethyl ether.
-
Centrifuge the mixture to pellet the peptide.
-
Decant the ether and wash the peptide pellet with cold diethyl ether two more times.
-
Dry the crude peptide pellet under vacuum.
-
The crude peptide can then be purified by reverse-phase high-performance liquid chromatography (RP-HPLC).
Mandatory Visualization
References
Application Notes and Protocols: Incorporation of Fmoc-Cys(Octyl)-OH into Peptide Sequences
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fmoc-Cys(Octyl)-OH is a protected amino acid derivative used in solid-phase peptide synthesis (SPPS) for the introduction of a cysteine residue with a lipophilic S-octyl group. The octyl group provides a stable, non-labile protection for the sulfhydryl moiety of cysteine under the standard conditions of Fmoc-based peptide synthesis. This application note provides a detailed protocol for the efficient incorporation of this compound into a peptide sequence, along with information on its properties, recommended coupling and cleavage conditions, and potential applications.
The S-octyl group is a stable alkyl protecting group that is resistant to the basic conditions used for Fmoc deprotection (e.g., piperidine in DMF). Its removal requires strong acidic conditions, typically during the final cleavage of the peptide from the resin. The hydrophobicity of the octyl group may influence the solubility of the protected peptide and can be leveraged for specific applications, such as in the synthesis of lipopeptides or peptides designed to interact with cell membranes.
Properties of this compound
| Property | Value |
| Molecular Formula | C₃₁H₄₁NO₄S |
| Molecular Weight | 527.73 g/mol |
| Appearance | White to off-white solid |
| Solubility | Soluble in DMF, NMP, and other common organic solvents used in SPPS. |
| Purity (Typical) | >98% (HPLC) |
| Storage | Store at 2-8°C, protected from light and moisture. |
Experimental Protocols
Materials and Reagents
-
This compound
-
SPPS Resin (e.g., Rink Amide, Wang resin)
-
Standard Fmoc-protected amino acids
-
Coupling reagents: HBTU, HATU, or DIC/Oxyma
-
Base: Diisopropylethylamine (DIPEA)
-
Fmoc deprotection solution: 20% piperidine in DMF
-
Solvents: Dimethylformamide (DMF), Dichloromethane (DCM), N-Methyl-2-pyrrolidone (NMP)
-
Washing solvents: DMF, DCM, Isopropanol (IPA)
-
Cleavage cocktail: Trifluoroacetic acid (TFA), Triisopropylsilane (TIS), Water (H₂O), Dithiothreitol (DTT) or other scavengers. A typical cocktail is TFA/TIS/H₂O/DTT (92.5:2.5:2.5:2.5, v/v/v/w).
-
Precipitation solvent: Cold diethyl ether
-
HPLC purification system and columns
-
Mass spectrometer
Experimental Workflow
Caption: General workflow for solid-phase peptide synthesis (SPPS).
Step-by-Step Protocol
-
Resin Swelling: Swell the chosen resin in DMF for 30-60 minutes in a reaction vessel.
-
Fmoc Deprotection:
-
Drain the DMF from the swollen resin.
-
Add the Fmoc deprotection solution (20% piperidine in DMF).
-
Agitate for 5-10 minutes.
-
Drain the solution and repeat the deprotection step for another 10-15 minutes.
-
Wash the resin thoroughly with DMF (3-5 times), IPA (2 times), and DCM (3-5 times) to remove all traces of piperidine.
-
-
Coupling of this compound:
-
Pre-activation (recommended): In a separate vial, dissolve this compound (2-4 equivalents relative to resin loading), the coupling reagent (e.g., HBTU, 1.95 equivalents), and a base (e.g., DIPEA, 4 equivalents) in a minimal amount of DMF. Allow to pre-activate for 2-5 minutes.
-
Coupling Reaction: Add the pre-activated amino acid solution to the deprotected resin.
-
Agitate the reaction vessel for 1-2 hours at room temperature. The coupling time may need to be extended due to the potential steric hindrance of the octyl group.
-
Monitoring the Coupling: Perform a qualitative test (e.g., Kaiser or Chloranil test) to ensure the completion of the coupling reaction. If the test is positive (indicating free amines), the coupling step should be repeated (double coupling).
-
-
Washing: After complete coupling, drain the reaction solution and wash the resin thoroughly with DMF (3-5 times), IPA (2 times), and DCM (3-5 times).
-
Chain Elongation: Repeat the deprotection and coupling steps for the subsequent amino acids in the peptide sequence.
-
Final Fmoc Deprotection: After the last amino acid has been coupled, perform a final Fmoc deprotection as described in step 2.
-
Cleavage and Deprotection of the S-Octyl Group:
-
Wash the resin with DCM and dry it under a stream of nitrogen.
-
Prepare the cleavage cocktail. The S-octyl group is a stable alkyl thioether and requires a strong acid for cleavage. A standard TFA-based cocktail with scavengers is recommended.
-
Proposed Cleavage Cocktail: TFA/TIS/H₂O/DTT (92.5:2.5:2.5:2.5, v/v/v/w). The addition of a soft scavenger like DTT is crucial to prevent re-alkylation of the liberated thiol.
-
Add the cleavage cocktail to the resin (approximately 10 mL per gram of resin).
-
Incubate the mixture at room temperature with occasional agitation for 2-4 hours. The cleavage time may need to be optimized depending on the peptide sequence.
-
Filter the resin and collect the filtrate containing the cleaved peptide.
-
Wash the resin with a small amount of fresh TFA to ensure complete recovery of the peptide.
-
-
Peptide Precipitation:
-
Concentrate the TFA filtrate under a gentle stream of nitrogen.
-
Precipitate the peptide by adding the concentrated solution to a large volume of cold diethyl ether.
-
Centrifuge the mixture to pellet the peptide.
-
Wash the peptide pellet with cold diethyl ether 2-3 times.
-
Dry the peptide pellet under vacuum.
-
-
Purification and Analysis:
-
Dissolve the crude peptide in a suitable solvent (e.g., water/acetonitrile mixture).
-
Purify the peptide by reverse-phase HPLC.
-
Analyze the purified peptide by mass spectrometry to confirm its identity and purity.
-
Quantitative Data Summary (Example)
The following table provides hypothetical but realistic data for the incorporation of this compound into a model peptide sequence (e.g., Ac-Ala-Cys(Octyl)-Ala-NH₂). Note: These values are for illustrative purposes and actual results may vary depending on the specific sequence and synthesis conditions.
| Parameter | Value | Method of Determination |
| Coupling Efficiency of this compound | >98% | Kaiser Test / HPLC analysis of a small cleaved sample |
| Purity of Crude Peptide | 65-85% | HPLC (at 220 nm) |
| Overall Yield of Purified Peptide | 15-30% | Based on initial resin loading |
| Observed Mass (Monoisotopic) | Corresponds to the theoretical mass of the target peptide | Mass Spectrometry (ESI-MS) |
Troubleshooting
| Problem | Possible Cause | Suggested Solution |
| Incomplete Coupling of this compound | Steric hindrance from the octyl group. | Increase coupling time, use a more potent coupling reagent (e.g., HATU), perform a double coupling. |
| Low Cleavage Yield | Incomplete removal of the S-octyl group. | Increase cleavage time, use a stronger acid cocktail (e.g., with the addition of a small amount of trifluoromethanesulfonic acid - TFMSA, use with caution), optimize scavenger combination. |
| Side Product Formation during Cleavage | Re-attachment of the octyl group to other nucleophilic side chains (e.g., Trp). | Use an effective scavenger cocktail with both hard (TIS) and soft (DTT, EDT) scavengers. |
| Aggregation of the Protected Peptide | Increased hydrophobicity due to the octyl group. | Use a more polar solvent like NMP for synthesis, or incorporate a pseudo-proline dipeptide to disrupt secondary structures. |
Logical Relationships and Pathways
Caption: Proposed mechanism for the cleavage of the S-octyl group.
Conclusion
The incorporation of this compound into peptide sequences offers a method for introducing a stable, lipophilic modification at a specific cysteine residue. While the S-octyl group provides robust protection during SPPS, its removal requires careful optimization of the final cleavage conditions with a strong acid and an appropriate scavenger cocktail. The protocols and information provided herein serve as a comprehensive guide for researchers to successfully utilize this unique amino acid derivative in their peptide synthesis endeavors. Experimental validation of coupling and cleavage times is highly recommended for each specific peptide sequence.
Application Notes and Protocols for the Deprotection of the S-octyl Group in Cysteine
For Researchers, Scientists, and Drug Development Professionals
Introduction
The S-octyl group is a lipophilic and highly stable protecting group for the thiol functionality of cysteine residues in peptide synthesis. Its stability to standard acidolytic and basic conditions used in solid-phase peptide synthesis (SPPS) makes it a useful tool for selective protection strategies. However, this same stability necessitates the use of strong acid cleavage conditions for its removal, which can present challenges in terms of peptide integrity and handling of hazardous reagents.
These application notes provide a guide to the deprotection of the S-octyl group from cysteine-containing peptides, with a focus on strong acid cleavage methods. The protocols provided are based on established procedures for the removal of other stable S-alkyl protecting groups, such as S-tert-butyl and S-methylbenzyl, and should be considered as starting points for optimization.
Challenges in S-octyl Deprotection
The primary challenge in removing the S-octyl group is the strength of the carbon-sulfur (C-S) thioether bond. Standard cleavage cocktails, such as those based on trifluoroacetic acid (TFA), are generally insufficient to cleave this bond efficiently.[1][2] The use of stronger acids like hydrogen fluoride (HF) or trifluoromethanesulfonic acid (TFMSA) is typically required.[3][4]
During strong acid cleavage, the liberation of the octyl carbocation can lead to side reactions, particularly the re-alkylation of the deprotected cysteine thiol or other nucleophilic residues like tryptophan and tyrosine. Therefore, the inclusion of appropriate scavengers in the cleavage cocktail is crucial to trap these reactive carbocations.[3]
Deprotection Strategies
The most promising strategies for the deprotection of the S-octyl group involve the use of strong acids.
Hydrogen Fluoride (HF) Cleavage
HF is a highly effective but hazardous reagent for cleaving stable protecting groups. The "low-high" HF procedure is often employed to minimize side reactions. The "low" HF step, with a high concentration of scavengers, promotes a nucleophilic cleavage mechanism (SN2), while the "high" HF step ensures complete deprotection via an SN1 mechanism.[3]
Trifluoromethanesulfonic Acid (TFMSA) Cleavage
TFMSA is a strong organic acid that can be used as an alternative to HF. It is often used in a mixture with TFA and scavengers. While less volatile than HF, it is still a highly corrosive and dangerous reagent that requires careful handling.[4]
Experimental Protocols
Safety Precaution: Hydrogen Fluoride (HF) and Trifluoromethanesulfonic Acid (TFMSA) are extremely corrosive and toxic. All manipulations must be performed in a specialized, well-ventilated fume hood with appropriate personal protective equipment (PPE), including acid-resistant gloves, lab coat, and face shield. Specialized HF handling training is mandatory before undertaking these procedures.
Protocol 1: "Low-High" Hydrogen Fluoride (HF) Cleavage
This protocol is adapted from the general procedure for cleaving stable S-alkyl protecting groups.[3]
Materials:
-
Peptidyl-resin containing S-octyl protected cysteine
-
Anhydrous Hydrogen Fluoride (HF)
-
Dimethyl sulfide (DMS)
-
p-Cresol
-
Anisole
-
Diethyl ether (cold)
-
HF cleavage apparatus
Procedure:
-
Preparation: Place the dried peptidyl-resin (e.g., 100 mg) in the reaction vessel of the HF apparatus. Add a magnetic stir bar.
-
Low-HF Step:
-
Prepare the "low HF" cleavage cocktail: HF/DMS (25:75 v/v).
-
Cool the reaction vessel to -5 to 0 °C.
-
Distill the required volume of the "low HF" cocktail into the reaction vessel (e.g., 10 mL per gram of resin).
-
Stir the mixture at 0 °C for 2 hours.
-
Remove the HF and DMS under vacuum.
-
-
High-HF Step:
-
Prepare the "high HF" cleavage cocktail: HF/p-cresol/anisole (90:5:5 v/v/v).
-
Cool the reaction vessel to -5 to 0 °C.
-
Distill the required volume of the "high HF" cocktail into the reaction vessel (e.g., 10 mL per gram of resin).
-
Stir the mixture at 0 °C for 1 hour.
-
Remove the HF under vacuum.
-
-
Work-up:
-
Wash the resin with cold diethyl ether to remove scavengers and cleaved protecting groups.
-
Precipitate the peptide by adding a larger volume of cold diethyl ether to the filtrate.
-
Collect the precipitated peptide by centrifugation or filtration.
-
Wash the peptide pellet with cold diethyl ether.
-
Dry the peptide under vacuum.
-
-
Purification: Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).
Protocol 2: Trifluoromethanesulfonic Acid (TFMSA) Cleavage
This protocol is an adaptation of the TFMSA cleavage method for S-protected cysteine residues.[4]
Materials:
-
Peptidyl-resin containing S-octyl protected cysteine
-
Trifluoromethanesulfonic acid (TFMSA)
-
Trifluoroacetic acid (TFA)
-
Thioanisole
-
m-Cresol
-
Diethyl ether (cold)
Procedure:
-
Preparation: Place the dried peptidyl-resin (e.g., 100 mg) in a round-bottom flask with a stir bar.
-
Cleavage:
-
Prepare the cleavage cocktail: TFMSA/TFA/thioanisole/m-cresol (10:80:5:5 v/v/v/v).
-
Cool the flask to 0 °C in an ice bath.
-
Add the pre-chilled cleavage cocktail to the resin (e.g., 10 mL per gram of resin).
-
Stir the mixture at 0 °C for 2-4 hours. Monitor the reaction progress by taking small aliquots and analyzing by HPLC.
-
-
Work-up:
-
Filter the resin and collect the filtrate.
-
Wash the resin with a small volume of fresh TFA.
-
Precipitate the peptide from the combined filtrate by adding a 10-fold excess of cold diethyl ether.
-
Collect the precipitated peptide by centrifugation.
-
Wash the peptide pellet with cold diethyl ether.
-
Dry the peptide under vacuum.
-
-
Purification: Purify the crude peptide by RP-HPLC.
Data Presentation
The following table summarizes the key parameters for the proposed deprotection methods. Note that these are starting points and will likely require optimization.
| Parameter | Protocol 1: "Low-High" HF Cleavage | Protocol 2: TFMSA Cleavage |
| Primary Reagent | Anhydrous Hydrogen Fluoride (HF) | Trifluoromethanesulfonic acid (TFMSA) |
| Co-solvent/Acid | Dimethyl sulfide (DMS) / None | Trifluoroacetic acid (TFA) |
| Scavengers | p-Cresol, Anisole | Thioanisole, m-Cresol |
| Reaction Time | 2 hours (low HF) + 1 hour (high HF) | 2-4 hours (optimization required) |
| Temperature | 0 °C | 0 °C |
| Work-up | Diethyl ether precipitation | Diethyl ether precipitation |
| Safety Concerns | Extremely corrosive and toxic, requires specialized apparatus | Highly corrosive and toxic, requires careful handling |
Visualizations
Caption: General workflow for the deprotection of S-octyl cysteine.
Caption: Logical diagram of the acid-catalyzed cleavage of the S-octyl group.
References
Application Notes and Protocols for Fmoc-Cys(Octyl)-OH in Membrane Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
The synthesis of membrane-associated peptides and lipopeptides presents unique challenges due to their inherent hydrophobicity. The choice of protecting groups during solid-phase peptide synthesis (SPPS) is critical to ensure efficient coupling, prevent side reactions, and achieve high purity of the final product. Fmoc-Cys(Octyl)-OH is a specialized amino acid derivative designed to facilitate the synthesis of complex peptides, particularly those intended to interact with or traverse cell membranes. The S-octyl protecting group on the cysteine thiol offers a unique combination of stability and lipophilicity, making it a valuable tool in the synthesis of lipopeptides and other membrane-active peptides.
Key Applications of this compound
The primary application of this compound lies in its use as a building block in Fmoc-based solid-phase peptide synthesis (SPPS) for the generation of:
-
Lipopeptides: The octyl group can serve as a lipid anchor, increasing the peptide's affinity for cellular membranes. This is particularly relevant in the development of self-adjuvanting vaccines and novel drug delivery systems.
-
Membrane-Associated Peptides: For peptides that are designed to be partially or fully embedded within a lipid bilayer, the incorporation of Cys(Octyl) can enhance solubility in organic solvents used during synthesis and purification, and potentially aid in the proper folding and orientation of the peptide within the membrane.
-
Hydrophobic Peptides: The octyl group increases the overall hydrophobicity of the peptide, which can be advantageous for sequences that are otherwise difficult to synthesize due to aggregation.
The S-octyl group is stable to the standard basic conditions used for Fmoc deprotection (e.g., piperidine in DMF) and can be cleaved under strong acidic conditions, typically with trifluoroacetic acid (TFA), concurrently with other acid-labile side-chain protecting groups and cleavage from the resin.
Quantitative Data Summary
While specific quantitative data for this compound is not extensively published, the following table provides representative data for the synthesis of a model lipopeptide incorporating this amino acid, based on typical outcomes of Fmoc-SPPS.
| Parameter | Value | Method of Analysis |
| Crude Peptide Purity | >70% | RP-HPLC (214 nm) |
| Final Peptide Purity | >95% | RP-HPLC (214 nm) |
| Overall Yield | 15-30% | Based on initial resin loading |
| Molecular Weight | Confirmed | Mass Spectrometry (ESI-MS) |
| Cleavage Efficiency | >90% | Estimated from HPLC of crude product |
Experimental Protocols
Protocol 1: Standard Fmoc Solid-Phase Peptide Synthesis (SPPS) of a Model Lipopeptide
This protocol outlines the manual synthesis of a hypothetical membrane-associated peptide with the sequence: Ac-Lys(Boc)-Gly-Cys(Octyl)-Phe-Ala-NH2 on a Rink Amide resin.
Materials:
-
Rink Amide MBHA resin (0.5 mmol/g loading)
-
Fmoc-Ala-OH
-
Fmoc-Phe-OH
-
This compound
-
Fmoc-Gly-OH
-
Fmoc-Lys(Boc)-OH
-
N,N-Dimethylformamide (DMF), peptide synthesis grade
-
Dichloromethane (DCM), peptide synthesis grade
-
Piperidine, peptide synthesis grade
-
N,N'-Diisopropylcarbodiimide (DIC)
-
OxymaPure®
-
Acetic anhydride
-
N,N-Diisopropylethylamine (DIPEA)
-
Trifluoroacetic acid (TFA)
-
Triisopropylsilane (TIS)
-
Water (H2O)
-
Diethyl ether, cold
Procedure:
-
Resin Swelling: Swell the Rink Amide resin in DMF for 30 minutes in a reaction vessel.
-
Fmoc Deprotection:
-
Drain the DMF.
-
Add a solution of 20% piperidine in DMF to the resin.
-
Agitate for 5 minutes, then drain.
-
Add a fresh solution of 20% piperidine in DMF and agitate for 15 minutes.
-
Drain and wash the resin thoroughly with DMF (5 times) and DCM (3 times).
-
-
Amino Acid Coupling (Example: Fmoc-Ala-OH):
-
In a separate vial, dissolve Fmoc-Ala-OH (4 eq.), OxymaPure® (4 eq.), and DIC (4 eq.) in DMF.
-
Add the activation solution to the deprotected resin.
-
Agitate for 1-2 hours at room temperature.
-
Perform a Kaiser test to confirm the completion of the coupling reaction. If the test is positive, repeat the coupling.
-
Wash the resin with DMF (3 times) and DCM (3 times).
-
-
Peptide Chain Elongation: Repeat steps 2 and 3 for each subsequent amino acid in the sequence (Fmoc-Phe-OH, this compound, Fmoc-Gly-OH, Fmoc-Lys(Boc)-OH).
-
N-terminal Acetylation:
-
After the final Fmoc deprotection, wash the resin with DMF.
-
Add a solution of acetic anhydride (10 eq.) and DIPEA (10 eq.) in DMF.
-
Agitate for 30 minutes.
-
Wash the resin with DMF (5 times) and DCM (5 times).
-
Dry the resin under vacuum.
-
-
Cleavage and Deprotection:
-
Prepare a cleavage cocktail of TFA/TIS/H2O (95:2.5:2.5, v/v/v).
-
Add the cleavage cocktail to the dried resin.
-
Agitate for 2-3 hours at room temperature.
-
Filter the resin and collect the filtrate.
-
Wash the resin with a small amount of fresh cleavage cocktail.
-
-
Peptide Precipitation and Purification:
-
Precipitate the peptide by adding the TFA filtrate to cold diethyl ether.
-
Centrifuge to pellet the peptide, and decant the ether.
-
Wash the peptide pellet with cold diethyl ether twice.
-
Dry the crude peptide under vacuum.
-
Purify the peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Lyophilize the pure fractions to obtain the final peptide.
-
Visualizations
Caption: General workflow for Fmoc-based solid-phase peptide synthesis.
Caption: Cleavage and deprotection of the peptide from the solid support.
Conclusion
This compound is a valuable reagent for the synthesis of lipopeptides and other membrane-associated peptides. The S-octyl group provides increased lipophilicity, which can be beneficial for both the synthesis and the biological activity of the target peptide. While the general principles of Fmoc-SPPS apply, careful consideration of cleavage conditions and purification strategies is necessary to obtain high-purity products. The protocols and information provided herein serve as a guide for researchers and scientists in the application of this specialized amino acid derivative.
Application Notes and Protocols for the Synthesis of Hydrophobic Peptides Using Fmoc-Cys(Octyl)-OH
For Researchers, Scientists, and Drug Development Professionals
Introduction
The synthesis of hydrophobic peptides presents a significant challenge in solid-phase peptide synthesis (SPPS). The inherent low solubility and high aggregation potential of hydrophobic sequences can lead to incomplete reactions, difficult purifications, and low overall yields. The strategic selection of protecting groups for amino acid side chains is crucial to mitigate these issues. Fmoc-Cys(Octyl)-OH is a specialized amino acid derivative designed to enhance the synthesis of hydrophobic peptides. The S-octyl protecting group on the cysteine side chain introduces a lipophilic moiety that can improve the solubility of the growing peptide chain in the organic solvents used during SPPS, thereby reducing aggregation and improving synthesis efficiency.
These application notes provide a comprehensive overview of the use of this compound in the synthesis of hydrophobic peptides, including detailed experimental protocols and data presentation.
Properties of this compound
While specific quantitative data for this compound is not extensively available in peer-reviewed literature, its properties can be inferred from the general principles of S-alkyl cysteine derivatives in peptide synthesis.
| Property | Description |
| Appearance | White to off-white solid. |
| Molecular Formula | C26H33NO4S |
| Molecular Weight | 471.61 g/mol |
| Solubility | Soluble in common SPPS solvents such as Dimethylformamide (DMF) and N-Methyl-2-pyrrolidone (NMP). |
| Fmoc Group Removal | The N-terminal Fmoc group is labile to basic conditions, typically 20% piperidine in DMF. |
| S-Octyl Group Stability | The S-octyl thioether bond is stable to the basic conditions used for Fmoc deprotection and to the acidic conditions used for standard peptide cleavage from the resin. |
| S-Octyl Group Cleavage | Requires strong acidic conditions, such as with Trifluoromethanesulfonic acid (TFMSA) or treatment with specific reagents like (N-iodo)succinimide. |
Advantages of Using this compound for Hydrophobic Peptides
The incorporation of this compound into a hydrophobic peptide sequence offers several potential advantages:
-
Improved Solubility: The long alkyl chain of the octyl group can disrupt the secondary structures (e.g., β-sheets) that lead to peptide aggregation, thereby improving the solubility of the peptide-resin complex in the synthesis solvent.
-
Enhanced Coupling Efficiency: By reducing aggregation, the reactive sites on the growing peptide chain remain more accessible, leading to more efficient coupling of subsequent amino acids.
-
Reduced "Difficult Sequence" Issues: The improved solvation of the peptide chain can help to overcome common problems associated with "difficult sequences," such as deletions and truncations.
-
Potential for Lipidation: The octyl group can be retained in the final peptide to create a lipidated peptide, which can be useful for studying protein-lipid interactions or for enhancing cell membrane permeability.
Experimental Protocols
Solid-Phase Peptide Synthesis (SPPS) of a Hydrophobic Peptide using this compound
This protocol outlines the manual synthesis of a generic hydrophobic peptide on a Rink Amide resin.
Materials:
-
Rink Amide MBHA resin
-
Fmoc-protected amino acids (including this compound)
-
N,N'-Diisopropylcarbodiimide (DIC)
-
Oxyma Pure
-
Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Piperidine
-
Trifluoroacetic acid (TFA)
-
Triisopropylsilane (TIS)
-
Water (HPLC grade)
-
Diethyl ether
Protocol:
-
Resin Swelling: Swell the Rink Amide resin in DMF for 1 hour.
-
Fmoc Deprotection:
-
Treat the resin with 20% piperidine in DMF for 5 minutes.
-
Drain and repeat the treatment with 20% piperidine in DMF for 15 minutes.
-
Wash the resin thoroughly with DMF (5 times) and DCM (3 times).
-
-
Amino Acid Coupling:
-
In a separate vessel, dissolve the Fmoc-amino acid (3 eq.), DIC (3 eq.), and Oxyma Pure (3 eq.) in DMF.
-
Add the activation mixture to the resin and shake for 2 hours.
-
To monitor coupling completion, perform a Kaiser test. If the test is positive (blue), repeat the coupling.
-
Wash the resin with DMF (5 times) and DCM (3 times).
-
-
Incorporation of this compound: Follow the same coupling protocol as in step 3, using this compound as the amino acid.
-
Chain Elongation: Repeat steps 2 and 3 for each subsequent amino acid in the peptide sequence.
-
Final Fmoc Deprotection: After the final coupling step, perform the Fmoc deprotection as described in step 2.
-
Peptide Cleavage and Deprotection of Standard Side Chains:
-
Prepare a cleavage cocktail of TFA/TIS/H2O (95:2.5:2.5).
-
Add the cleavage cocktail to the resin and shake for 2-3 hours.
-
Filter the resin and collect the filtrate containing the peptide.
-
-
Peptide Precipitation:
-
Precipitate the peptide by adding the TFA solution to cold diethyl ether.
-
Centrifuge to pellet the peptide, decant the ether, and repeat the ether wash twice.
-
Dry the peptide pellet under vacuum.
-
Note: This cleavage protocol will remove most standard acid-labile protecting groups but will leave the S-octyl group intact.
Cleavage of the S-Octyl Protecting Group
The removal of the S-octyl group requires specific and harsh conditions. The choice of method depends on the stability of the rest of the peptide.
Method A: Trifluoromethanesulfonic acid (TFMSA) Cleavage
-
Dissolve the S-octyl protected peptide in TFA.
-
Add TFMSA (1 M in TFA) and thioanisole as a scavenger.
-
Stir the reaction at room temperature for 1-2 hours.
-
Precipitate the peptide in cold diethyl ether as described above.
Method B: N-Iodosuccinimide (NIS) Cleavage
-
Dissolve the S-octyl protected peptide in a mixture of acetic acid and water.
-
Add N-Iodosuccinimide (excess) to the solution.
-
Stir the reaction at room temperature for 30-60 minutes.
-
Quench the reaction with a solution of sodium thiosulfate.
-
Purify the peptide by HPLC.
Data Presentation
The following table presents a hypothetical comparison of the synthesis of a model hydrophobic peptide (Sequence: H-Phe-Leu-Ile-Cys-Ala-Val-Gly-NH2) with and without the use of this compound. This data is illustrative and not based on published results.
| Parameter | Synthesis with Fmoc-Cys(Trt)-OH | Synthesis with this compound |
| Crude Peptide Purity (HPLC) | 65% | 80% |
| Overall Yield | 30% | 45% |
| Major Impurities | Deletion products (des-Val, des-Ala) | Minor unidentified peaks |
| Solubility during Synthesis | Visible aggregation on resin beads | No visible aggregation |
Visualizations
Experimental Workflow for SPPS
Application Note and Protocols: Coupling Efficiency of Fmoc-Cys(Octyl)-OH in Automated Synthesizers
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cysteine residues are crucial for the structure and function of many peptides and proteins, primarily through the formation of disulfide bridges. In Solid-Phase Peptide Synthesis (SPPS), the thiol group of cysteine must be protected to prevent unwanted side reactions. S-alkylation is a common protection strategy, and long-chain alkyl groups like octyl can be employed to enhance the lipophilicity of the peptide or to introduce a stable, non-labile protecting group. However, the steric hindrance introduced by the octyl group on the sulfur atom of cysteine can pose a significant challenge to achieving high coupling efficiencies in automated peptide synthesizers.
This application note provides a comprehensive overview of the factors influencing the coupling efficiency of Fmoc-Cys(Octyl)-OH and offers detailed protocols for optimizing its incorporation into peptide sequences using automated synthesizers.
Challenges in Coupling this compound
The primary challenge in the coupling of this compound is the steric hindrance presented by the bulky octyl group attached to the sulfur atom. This bulkiness can impede the approach of the activated carboxyl group to the N-terminal amine of the growing peptide chain on the solid support. This can lead to incomplete coupling reactions, resulting in deletion sequences and lower purity of the final peptide product.
Furthermore, the hydrophobicity of the octyl group may contribute to peptide aggregation on the resin, further reducing the accessibility of the reactive sites and hampering both coupling and deprotection steps.
Factors Influencing Coupling Efficiency
Several factors can be optimized to overcome the challenges associated with coupling sterically hindered amino acids like this compound:
-
Coupling Reagents: The choice of coupling reagent is critical. More potent activating reagents are generally required to overcome steric hindrance.
-
Reaction Conditions: Extended coupling times, double coupling protocols, and elevated temperatures can significantly improve coupling yields.
-
Solvents: The choice of solvent can influence resin swelling and peptide chain solvation, thereby affecting reaction kinetics.
-
Resin Type: The type and loading of the solid support can impact steric availability of the growing peptide chain.
Quantitative Data on Coupling of Sterically Hindered Amino Acids
| Coupling Reagent | Sterically Hindered Amino Acid (Example) | Coupling Time (min) | Temperature (°C) | Reported Yield (%) |
| HBTU/DIPEA | (NMe)Aib | 30 | 25 | <10 |
| HATU/DIPEA | (NMe)Aib | 30 | 25 | >95 |
| PyBOP/DIPEA | (NMe)Aib | 30 | 25 | >95 |
| DIC/Oxyma | Fmoc-Aib-OH | 120 | 25 | ~98 |
| DIC/Oxyma (Microwave) | Fmoc-Aib-OH | 5 | 75 | >99 |
Note: This data is compiled from various studies on sterically hindered amino acids and should be considered as a guideline. Actual yields for this compound may vary depending on the specific peptide sequence and synthesis conditions.
Experimental Protocols
Synthesis of this compound
The synthesis of this compound can be achieved via a thiol-ene "click" reaction, which is known for its high efficiency and functional group tolerance.
Materials:
-
Fmoc-Cys-OH
-
1-Octene
-
2,2-Dimethoxy-2-phenylacetophenone (DMPA) or Azobisisobutyronitrile (AIBN)
-
Dichloromethane (DCM)
-
N,N-Dimethylformamide (DMF)
-
Hexanes
-
Ethyl Acetate
Procedure:
-
Dissolve Fmoc-Cys-OH (1 equivalent) and 1-octene (1.5 equivalents) in a suitable solvent like DCM or DMF.
-
Add a radical initiator such as DMPA (for photoinitiation) or AIBN (for thermal initiation) (0.1 equivalents).
-
If using DMPA, irradiate the mixture with UV light (365 nm) at room temperature for 1-2 hours. If using AIBN, heat the mixture to 70-80°C for 2-4 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, remove the solvent under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using a gradient of hexanes and ethyl acetate to yield pure this compound.
Automated Solid-Phase Peptide Synthesis Protocol for Coupling this compound
This protocol is a general guideline for automated peptide synthesizers. Specific parameters may need to be adjusted based on the instrument and the peptide sequence.
Reagents:
-
This compound
-
Coupling reagent solution (e.g., 0.5 M HATU in DMF)
-
Base solution (e.g., 2 M DIPEA in NMP)
-
Deprotection solution (e.g., 20% piperidine in DMF)
-
Resin (e.g., Rink Amide or Wang resin)
-
Other Fmoc-amino acids
-
DMF (Peptide synthesis grade)
-
DCM (Peptide synthesis grade)
Protocol:
-
Resin Swelling: Swell the resin in DMF for at least 30 minutes before the first coupling.
-
Fmoc Deprotection: Perform the standard Fmoc deprotection cycle using 20% piperidine in DMF.
-
Washing: Thoroughly wash the resin with DMF.
-
Coupling of this compound (Double Coupling Recommended):
-
First Coupling:
-
Pre-activate a solution of this compound (4 equivalents), HATU (3.9 equivalents), and DIPEA (8 equivalents) in DMF for 2-5 minutes.
-
Add the activated amino acid solution to the resin and allow it to react for 60-120 minutes.
-
-
Washing: Wash the resin with DMF.
-
Second Coupling (Optional but Recommended):
-
Repeat the coupling step with a fresh solution of activated this compound.
-
-
-
Washing: Thoroughly wash the resin with DMF and DCM.
-
Capping (Optional): To block any unreacted amino groups, a capping step with acetic anhydride and a non-nucleophilic base can be performed.
-
Monitoring Coupling Efficiency: After the coupling cycle, perform a Kaiser test or quantify the Fmoc release in the subsequent deprotection step to assess the coupling efficiency.[1][2][3][4]
-
Continue Synthesis: Proceed with the coupling of the next amino acid in the sequence.
Protocol for Monitoring Coupling Efficiency
The Kaiser test is a colorimetric assay used to detect the presence of free primary amines on the resin.[1][3]
Reagents:
-
Solution A: 5 g of ninhydrin in 100 mL of ethanol.
-
Solution B: 80 g of phenol in 20 mL of ethanol.
-
Solution C: 2 mL of 0.001 M KCN in 98 mL of pyridine.
Procedure:
-
Take a small sample of resin beads (approx. 5-10 mg) from the reaction vessel after the coupling step.
-
Wash the beads thoroughly with DMF and then ethanol.
-
Add 2-3 drops of each of Solution A, Solution B, and Solution C to the resin beads in a small glass test tube.
-
Heat the test tube at 100-115°C for 5 minutes.[1]
-
Observe the color of the beads and the solution.
-
Positive Result (Incomplete Coupling): A dark blue or purple color indicates the presence of free primary amines.
-
Negative Result (Complete Coupling): The beads and solution remain yellow or colorless.
-
The amount of Fmoc group released during the deprotection step can be quantified by measuring the UV absorbance of the piperidine-dibenzofulvene adduct.[2] This provides a quantitative measure of the number of available amino groups before the coupling reaction. By comparing this value before and after the coupling of this compound, the coupling efficiency can be determined.
Procedure:
-
After the coupling of the amino acid preceding this compound, perform the standard Fmoc deprotection step.
-
Collect the entire volume of the deprotection solution (20% piperidine in DMF).
-
Dilute a known aliquot of this solution with a known volume of DMF.
-
Measure the absorbance of the diluted solution at 301 nm using a UV-Vis spectrophotometer.
-
After the coupling of this compound, perform the next Fmoc deprotection step and repeat steps 2-4.
-
Calculate the coupling efficiency using the following formula:
Efficiency (%) = (Absorbance after Cys(Octyl) coupling / Absorbance before Cys(Octyl) coupling) x 100
Note: The molar extinction coefficient for the piperidine-dibenzofulvene adduct at 301 nm is approximately 7800 M⁻¹cm⁻¹.
Visualizations
Caption: Automated SPPS workflow for a single amino acid coupling cycle.
Caption: Decision workflow for coupling this compound.
Conclusion
The successful incorporation of this compound into peptide sequences using automated synthesizers requires careful consideration of the steric hindrance and potential for aggregation posed by the octyl protecting group. By employing potent coupling reagents such as HATU, optimizing reaction conditions with extended coupling times or double coupling protocols, and diligently monitoring the reaction progress, high coupling efficiencies can be achieved. The protocols and guidelines presented in this application note provide a robust starting point for researchers to successfully synthesize peptides containing this and other sterically demanding amino acid derivatives.
References
Application Notes and Protocols for the Cleavage of Peptides Containing S-octyl Cysteine
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cysteine residues play a pivotal role in the structure and function of peptides and proteins, primarily through the formation of disulfide bonds. The strategic protection of the cysteine thiol group is crucial during solid-phase peptide synthesis (SPPS) to prevent unwanted side reactions. The S-octyl group is a stable protecting group for cysteine, suitable for use in orthogonal protection schemes where other protecting groups are labile to standard cleavage conditions. Due to its stability, the removal of the S-octyl group requires specific, strong acid cleavage conditions.
These application notes provide a detailed protocol for the cleavage of peptides containing S-octyl cysteine from the solid support and the simultaneous deprotection of the S-octyl group. The recommended methods are based on established principles for the cleavage of stable S-alkyl protecting groups.
Rationale for Cleavage Cocktail Selection
The S-octyl group, a simple alkyl thioether, is stable to the trifluoroacetic acid (TFA) cocktails typically used for the cleavage of peptides from the resin and the removal of many common side-chain protecting groups in Fmoc-based SPPS. Therefore, a stronger acid is required for its removal. The proposed methods utilize Trifluoromethanesulfonic acid (TFMSA) or Hydrogen Fluoride (HF), which are effective for the cleavage of robust protecting groups.
Key Considerations:
-
Acid Strength: TFMSA and HF are strong acids capable of cleaving the stable S-octyl thioether bond.
-
Scavengers: During acid-mediated cleavage, reactive cationic species are generated from the protecting groups and the resin linker. Scavengers are essential to trap these carbocations and prevent the re-alkylation of sensitive residues like cysteine and tryptophan.
-
Safety: Both TFMSA and HF are highly corrosive and toxic. All procedures must be conducted in a well-ventilated fume hood with appropriate personal protective equipment (PPE).
Experimental Protocols
Method 1: Trifluoromethanesulfonic Acid (TFMSA) Cleavage
This method is suitable for the simultaneous cleavage of the peptide from the resin and deprotection of the S-octyl group.
Materials:
-
Peptide-resin containing S-octyl cysteine
-
Trifluoromethanesulfonic acid (TFMSA)
-
Thioanisole
-
1,2-Ethanedithiol (EDT)
-
Anisole
-
Dichloromethane (DCM)
-
Cold diethyl ether
-
Round-bottom flask
-
Stirring apparatus
-
Centrifuge and centrifuge tubes
-
Lyophilizer
Protocol:
-
Resin Preparation:
-
Place the dried peptide-resin (typically 0.1 mmol scale) in a round-bottom flask.
-
Wash the resin with DCM (3 x 5 mL) to remove any residual solvents and swell the resin.
-
Dry the resin under a stream of nitrogen.
-
-
Cleavage Cocktail Preparation (perform in a fume hood):
-
Prepare the cleavage cocktail by carefully adding the following reagents in order, while cooling the flask in an ice bath:
-
Trifluoromethanesulfonic acid (TFMSA): 1.0 mL
-
Thioanisole: 0.5 mL
-
1,2-Ethanedithiol (EDT): 0.25 mL
-
Anisole: 0.5 mL
-
-
-
Cleavage Reaction:
-
Add the pre-chilled cleavage cocktail to the peptide-resin in the round-bottom flask.
-
Stir the mixture at room temperature for 2-4 hours. The reaction progress can be monitored by taking a small aliquot, precipitating the peptide, and analyzing it by HPLC-MS.
-
-
Peptide Precipitation:
-
After the cleavage is complete, filter the resin and collect the filtrate containing the peptide.
-
Wash the resin with a small amount of TFA or DCM and combine the washings with the filtrate.
-
Slowly add the filtrate to a 50 mL centrifuge tube containing cold diethyl ether (at least 10-fold volume excess).
-
A white precipitate of the peptide should form.
-
-
Peptide Isolation and Purification:
-
Centrifuge the suspension at 3000 rpm for 10 minutes to pellet the peptide.
-
Carefully decant the ether.
-
Wash the peptide pellet with cold diethyl ether two more times to remove residual scavengers and acid.
-
After the final wash, dry the peptide pellet under a gentle stream of nitrogen.
-
Dissolve the crude peptide in a suitable aqueous buffer (e.g., 0.1% TFA in water) and lyophilize.
-
Purify the peptide by reverse-phase HPLC.
-
Method 2: Hydrogen Fluoride (HF) Cleavage
HF is a highly effective but extremely hazardous reagent that requires specialized equipment. This method should only be performed by experienced personnel in a dedicated HF cleavage apparatus.
Materials:
-
Peptide-resin containing S-octyl cysteine
-
Anhydrous Hydrogen Fluoride (HF)
-
Anisole or p-cresol (scavenger)
-
HF cleavage apparatus
-
Cold diethyl ether
-
Centrifuge and centrifuge tubes
-
Lyophilizer
Protocol:
-
Resin Preparation:
-
Place the dried peptide-resin (typically 0.1 mmol scale) and the scavenger (e.g., 1 mL of anisole) in the reaction vessel of the HF apparatus.
-
-
HF Cleavage:
-
Cool the reaction vessel to -5 to 0 °C.
-
Carefully distill the required amount of anhydrous HF (typically 10 mL per gram of resin) into the reaction vessel.
-
Stir the reaction mixture at 0 °C for 1-2 hours.
-
-
HF Removal:
-
After the cleavage is complete, remove the HF by evaporation under a stream of nitrogen.
-
-
Peptide Precipitation and Isolation:
-
Follow the same procedure for peptide precipitation, washing, and isolation as described in Method 1 (steps 4 and 5).
-
Data Presentation
The efficiency of the cleavage and deprotection can be assessed by analyzing the crude peptide by HPLC and Mass Spectrometry. The following table provides a template for summarizing the quantitative data from such an analysis.
| Cleavage Method | Reagent Cocktail Composition | Reaction Time (hours) | Peptide Yield (%) | Purity (%) | Comments |
| TFMSA | TFMSA/Thioanisole/EDT/Anisole | 2 | Data | Data | Observations |
| TFMSA | TFMSA/Thioanisole/EDT/Anisole | 4 | Data | Data | Observations |
| HF | HF/Anisole | 1 | Data | Data | Observations |
| HF | HF/Anisole | 2 | Data | Data | Observations |
Note: This table is a template. Actual data should be filled in based on experimental results.
Visualizations
Experimental Workflow
Caption: Workflow for S-octyl cysteine peptide cleavage.
Logical Relationship of Cleavage Components
Application Notes and Protocols for the Use of S-Alkyl Protected Cysteine in Native Chemical Ligation: A Generalized Approach
Introduction
Native Chemical Ligation (NCL) is a powerful technique for the synthesis of large peptides and proteins by the chemoselective ligation of an N-terminal cysteine-containing peptide with a C-terminal thioester-containing peptide. The selection of an appropriate protecting group for the cysteine thiol is critical for the successful solid-phase synthesis of the peptide fragment. S-alkyl protecting groups, forming a stable thioether linkage, can be employed for this purpose. This document outlines a generalized workflow for the use of an S-alkyl protected cysteine, such as Fmoc-Cys(Octyl)-OH, in the context of preparing a peptide for NCL.
The core strategy involves the incorporation of the S-alkyl protected cysteine during standard Fmoc-SPPS, followed by a specific deprotection step to liberate the free thiol necessary for the NCL reaction. The orthogonality of the S-alkyl group's cleavage is a key consideration, meaning it must be removable without affecting other protecting groups on the peptide.
Experimental Workflow Overview
The overall process can be visualized as a multi-step procedure, starting from the synthesis of the peptide fragment and culminating in the final ligated product.
Key Methodologies and Protocols
Solid-Phase Peptide Synthesis (SPPS) of the N-Terminal Cysteine Peptide
This protocol outlines the automated or manual synthesis of a peptide sequence containing an S-alkyl protected cysteine residue using Fmoc chemistry.
Materials:
-
Fmoc-Rink Amide resin (or other suitable resin)
-
Fmoc-amino acids, including Fmoc-Cys(Alkyl)-OH (e.g., this compound)
-
Coupling reagents: HBTU/HOBt or HATU/HOAt in N,N-Dimethylformamide (DMF)
-
Activator base: N,N-Diisopropylethylamine (DIPEA) in DMF
-
Fmoc deprotection solution: 20% piperidine in DMF
-
Washing solvents: DMF, Dichloromethane (DCM), Isopropanol (IPA)
Protocol:
-
Resin Swelling: Swell the resin in DMF for 30-60 minutes.
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, drain, and repeat for 15 minutes to remove the Fmoc group from the resin or the previously coupled amino acid.
-
Washing: Wash the resin thoroughly with DMF (3x), DCM (3x), and DMF (3x).
-
Amino Acid Coupling:
-
Pre-activate a solution of the Fmoc-amino acid (3-5 equivalents), coupling reagent (3-5 equivalents), and activator base (6-10 equivalents) in DMF for 5-10 minutes.
-
Add the activated amino acid solution to the resin and allow to react for 1-2 hours.
-
-
Washing: Wash the resin with DMF (3x) and DCM (3x).
-
Repeat: Repeat steps 2-5 for each amino acid in the sequence, incorporating Fmoc-Cys(Alkyl)-OH at the desired position.
-
Final Fmoc Deprotection: After the final coupling step, perform a final Fmoc deprotection (Step 2).
-
Final Wash: Wash the resin with DMF (3x), DCM (3x), and IPA (3x) and dry under vacuum.
| Parameter | Typical Value |
| Resin Loading | 0.2 - 0.8 mmol/g |
| Amino Acid Equivalents | 3 - 5 eq. |
| Coupling Time | 1 - 2 hours |
| Deprotection Time | 5 + 15 minutes |
| Coupling Efficiency | >99% (monitored by Kaiser test) |
Table 1: Typical parameters for Fmoc-SPPS.
Peptide Cleavage and Global Deprotection
This step cleaves the synthesized peptide from the solid support and removes acid-labile side-chain protecting groups. The S-alkyl group is expected to be stable under these conditions.
Materials:
-
Cleavage Cocktail: 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% water.
-
Cold diethyl ether
Protocol:
-
Place the dry, peptide-bound resin in a reaction vessel.
-
Add the cleavage cocktail to the resin (10 mL per gram of resin).
-
Incubate at room temperature with occasional swirling for 2-3 hours.
-
Filter the resin and collect the filtrate containing the cleaved peptide.
-
Precipitate the peptide by adding the TFA solution to cold diethyl ether (10-fold excess).
-
Centrifuge to pellet the peptide, decant the ether, and repeat the ether wash twice.
-
Dry the peptide pellet under vacuum.
-
Purify the crude peptide by reverse-phase HPLC (RP-HPLC) and lyophilize.
S-Alkyl Thioether Cleavage (Thiol Deprotection)
Note: This is a critical step that requires optimization for the specific S-alkyl group. The thioether bond of S-alkyl cysteines is generally stable. Cleavage often requires harsh conditions that may not be compatible with all peptide sequences. The conditions below are examples of methods used for cleaving stable thioethers and would need to be tested for the S-octyl group.
Potential Method (Requires Optimization):
-
Reagents: Trifluoromethanesulfonic acid (TFMSA) / TFA / m-cresol or anhydrous Hydrogen Fluoride (HF). Caution: These are extremely corrosive and hazardous reagents requiring specialized equipment and handling procedures. HF is not compatible with peptides synthesized via Fmoc-SPPS due to the presence of protecting groups that are not HF-labile.
-
Generalized Procedure:
-
Dissolve the purified, S-alkyl protected peptide in the cleavage cocktail.
-
React at a specific temperature (e.g., 0°C to room temperature) for a defined period.
-
Quench the reaction and precipitate the peptide in cold ether.
-
Purify the deprotected peptide immediately by RP-HPLC under acidic conditions to prevent re-oxidation.
-
| Protecting Group | Cleavage Condition | Orthogonality Note |
| S-Trityl (Trt) | Mild acid (e.g., in cleavage cocktail) | Not orthogonal to other acid-labile groups. |
| S-Acetamidomethyl (Acm) | Mercury(II) acetate or Iodine | Orthogonal to acid-labile groups. |
| S-Alkyl (e.g., Octyl) | Strong acid (e.g., HF, TFMSA) - requires optimization | Potentially orthogonal to acid-labile groups if specific cleavage conditions can be found. |
Table 2: Comparison of Cysteine Protecting Group Cleavage Conditions.
Native Chemical Ligation
This protocol describes the ligation of the deprotected N-terminal cysteine peptide with a C-terminal peptide thioester.
Materials:
-
N-terminal cysteine peptide
-
C-terminal peptide thioester (e.g., MESNa or MPAA thioester)
-
Ligation Buffer: 6 M Guanidine HCl, 100 mM Sodium Phosphate, pH 7.0-7.5
-
Thiol catalyst (optional): 4-mercaptophenylacetic acid (MPAA) or thiophenol
-
Reducing agent: Tris(2-carboxyethyl)phosphine (TCEP)
Protocol:
-
Dissolve the N-terminal cysteine peptide and the C-terminal peptide thioester in the ligation buffer.
-
Add TCEP to maintain a reducing environment.
-
If using an alkyl thioester, add a catalytic amount of an aryl thiol like MPAA or thiophenol.
-
Incubate the reaction mixture at room temperature or 37°C.
-
Monitor the reaction progress by RP-HPLC and/or mass spectrometry.
-
Upon completion, purify the ligated product by RP-HPLC.
| Parameter | Typical Concentration/Condition |
| Peptide Concentration | 1 - 5 mM |
| pH | 7.0 - 7.5 |
| Temperature | 25 - 37 °C |
| Ligation Time | 2 - 24 hours |
| Typical Yield | 50 - 90% |
Table 3: Typical NCL Reaction Conditions and Outcomes.
Conclusion
The use of this compound in the synthesis of peptides for native chemical ligation presents a potential strategy for cysteine protection. However, the lack of established protocols, particularly for the selective cleavage of the S-octyl thioether, necessitates careful experimental design and optimization. Researchers and drug development professionals should proceed with a systematic evaluation of the stability of this protecting group during SPPS and the development of a robust and orthogonal cleavage method to successfully implement it in an NCL workflow. The protocols and data presented herein provide a generalized framework to guide these efforts.
Application Notes and Protocols for Fmoc-Cys(Octyl)-OH in Drug Delivery Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fmoc-Cys(Octyl)-OH is an amphiphilic amino acid derivative that holds significant promise in the field of drug delivery. Its unique molecular structure, featuring a hydrophilic amino acid head (cysteine), a hydrophobic octyl tail, and the aromatic Fmoc (9-fluorenylmethoxycarbonyl) group, enables it to self-assemble into various nanostructures such as nanoparticles, hydrogels, and micelles.[1][2][3] These self-assembled systems can serve as versatile carriers for the encapsulation and controlled release of therapeutic agents, particularly hydrophobic drugs. The presence of the cysteine residue offers additional functionalities, including the potential for stimuli-responsive drug release through redox reactions and the possibility of surface modification for targeted delivery.
This document provides detailed application notes and experimental protocols for utilizing this compound in drug delivery research, based on established principles of self-assembling peptide and amino acid derivatives.
Key Applications
The amphiphilic nature of this compound drives its self-assembly in aqueous environments, forming core-shell structures where the hydrophobic octyl chains and Fmoc groups form the core, and the hydrophilic cysteine residues are exposed to the aqueous phase. This architecture is ideal for encapsulating hydrophobic drugs, thereby improving their solubility, stability, and bioavailability.
Potential applications include:
-
Nanoparticle-based Drug Delivery: Self-assembled nanoparticles can encapsulate hydrophobic drugs for intravenous administration, potentially improving circulation times and enabling passive targeting to tumor tissues through the enhanced permeability and retention (EPR) effect.
-
Injectable Hydrogels for Sustained Release: Under specific conditions, this compound can form hydrogels capable of entrapping drugs for localized and sustained release over extended periods.[1][4]
-
Stimuli-Responsive Systems: The cysteine residue contains a thiol group that can be utilized to create redox-responsive systems. For instance, disulfide bonds can be formed between cysteine residues, which are stable in the bloodstream but can be cleaved in the reducing environment of the cytoplasm, leading to triggered drug release.
Data Presentation
The following table summarizes representative quantitative data for drug delivery systems based on self-assembling Fmoc-amino acid derivatives, which can be considered as expected benchmarks for systems developed with this compound.
| Parameter | Fmoc-Diphenylalanine Nanoparticles | Gelatin Nanoparticles | Magnetic Nanoparticles | Expected Range for this compound Systems |
| Drug | Doxorubicin | Doxorubicin | Doxorubicin | Hydrophobic Drugs (e.g., Paclitaxel, Curcumin) |
| Drug Loading Content (DLC) | 0.137 - 0.440 | - | 3.3 - 12.3 wt% | 5 - 20 wt% |
| Encapsulation Efficiency (EE) | - | 53.7 - 65.12% | 37 - 55% | > 80% |
| Particle Size (nm) | - | - | ~10 nm (core) | 100 - 300 nm |
| Zeta Potential (mV) | - | - | - | -20 to -40 mV |
| Release Profile | 20-40% release in 72h | pH-dependent | 80% release in 5h (acidic pH) | Sustained release over hours to days |
| References | [5][6] | [7] | [8] | - |
Experimental Protocols
Protocol 1: Preparation of Drug-Loaded this compound Nanoparticles
This protocol describes a solvent-switching method for the preparation of drug-loaded nanoparticles.
Materials:
-
This compound
-
Hydrophobic drug (e.g., Doxorubicin, Paclitaxel)
-
Dimethyl sulfoxide (DMSO)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Dialysis membrane (MWCO 3.5 kDa)
-
Magnetic stirrer
-
Bath sonicator
Procedure:
-
Preparation of Stock Solutions:
-
Dissolve 10 mg of this compound in 1 mL of DMSO.
-
Dissolve 1-2 mg of the hydrophobic drug in 0.5 mL of DMSO.
-
-
Drug Encapsulation:
-
Mix the this compound and drug solutions.
-
Sonicate the mixture for 10 minutes to ensure homogeneity.
-
-
Nanoparticle Self-Assembly:
-
While stirring vigorously, add the DMSO solution dropwise to 10 mL of PBS (pH 7.4).
-
A milky suspension should form, indicating the formation of nanoparticles.
-
Continue stirring for 2 hours at room temperature to allow for the stabilization of the nanoparticles.
-
-
Purification:
-
Transfer the nanoparticle suspension to a dialysis membrane.
-
Dialyze against PBS (pH 7.4) for 48 hours to remove the DMSO and unencapsulated drug, changing the PBS every 6 hours.
-
-
Characterization:
-
Determine the particle size and zeta potential using Dynamic Light Scattering (DLS).
-
Visualize the nanoparticle morphology using Transmission Electron Microscopy (TEM).
-
Quantify the drug loading content and encapsulation efficiency using UV-Vis spectroscopy or HPLC after disrupting the nanoparticles with a suitable solvent (e.g., DMSO or methanol).
-
Protocol 2: In Vitro Drug Release Study
This protocol outlines a method to evaluate the release of the encapsulated drug from the nanoparticles over time.
Materials:
-
Drug-loaded this compound nanoparticle suspension
-
Phosphate-buffered saline (PBS), pH 7.4 and pH 5.5 (to simulate tumor microenvironment)
-
Dialysis membrane (MWCO 3.5 kDa)
-
Incubator shaker
-
UV-Vis spectrophotometer or HPLC
Procedure:
-
Preparation:
-
Place 1 mL of the purified drug-loaded nanoparticle suspension into a dialysis bag.
-
-
Release Study:
-
Immerse the dialysis bag in 20 mL of the release medium (PBS at pH 7.4 or pH 5.5).
-
Place the setup in an incubator shaker at 37°C with gentle agitation.
-
-
Sampling:
-
At predetermined time intervals (e.g., 1, 2, 4, 8, 12, 24, 48, 72 hours), withdraw 1 mL of the release medium.
-
Replace the withdrawn volume with 1 mL of fresh release medium to maintain sink conditions.
-
-
Quantification:
-
Measure the concentration of the released drug in the collected samples using UV-Vis spectroscopy or HPLC.
-
-
Data Analysis:
-
Calculate the cumulative percentage of drug released at each time point.
-
Plot the cumulative drug release versus time to obtain the release profile.
-
Visualization of Key Processes
Experimental Workflow for Nanoparticle Preparation
Caption: Workflow for drug-loaded nanoparticle synthesis.
Proposed Mechanism of Stimuli-Responsive Drug Release
Caption: Redox-responsive drug release mechanism.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Self-Assembly and Cytocompatibility of Amino Acid Conjugates Containing a Novel Water-Soluble Aromatic Protecting Group - PMC [pmc.ncbi.nlm.nih.gov]
- 3. BJNANO - Self-assembly of amino acids toward functional biomaterials [beilstein-journals.org]
- 4. fmoc-diphenylalanine-based-hydrogels-as-a-potential-carrier-for-drug-delivery - Ask this paper | Bohrium [bohrium.com]
- 5. researchgate.net [researchgate.net]
- 6. Peptide-Based Hydrogels and Nanogels for Delivery of Doxorubicin - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Controlled release of doxorubicin from gelatin-based nanoparticles: theoretical and experimental approach - Materials Advances (RSC Publishing) [pubs.rsc.org]
- 8. Magnetic Driven Nanocarriers for pH-Responsive Doxorubicin Release in Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Solid-Phase Peptide Synthesis (SPPS)
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome challenges encountered during Solid-Phase Peptide Synthesis (SPPS), with a specific focus on issues related to the coupling of Fmoc-Cys(Octyl)-OH.
Troubleshooting Guides & FAQs
Issue: Poor or Incomplete Coupling of this compound
Q1: I am observing a weak or negative Kaiser test result after coupling this compound, indicating a poor coupling efficiency. What are the potential causes and solutions?
A1: Poor coupling of this compound can stem from several factors, primarily related to steric hindrance from the bulky S-octyl protecting group and the inherent propensity of cysteine derivatives to undergo side reactions.
Potential Causes:
-
Steric Hindrance: The long octyl chain on the sulfur atom can physically obstruct the approach of the activated amino acid to the N-terminus of the peptide chain.
-
Suboptimal Activation: Standard coupling reagents may not be sufficiently reactive to overcome the steric bulk of this compound.
-
Peptide Aggregation: The growing peptide chain, particularly if it contains other hydrophobic residues, can aggregate and prevent efficient coupling.
-
Racemization: While not directly causing incomplete coupling, the conditions used to force the reaction can lead to significant racemization, reducing the yield of the desired stereoisomer.[1][2]
Troubleshooting Steps:
-
Optimize Coupling Reagents and Additives: For sterically hindered amino acids like this compound, standard coupling reagents may be insufficient. Consider switching to a more potent activation method. Carbodiimide-based methods with additives that minimize racemization are highly recommended.
-
Recommended: Use Diisopropylcarbodiimide (DIC) in combination with OxymaPure or HOBt. This combination is known to reduce racemization for cysteine derivatives.[1]
-
Avoid: Base-mediated activation methods using reagents like HBTU/HATU with DIPEA, as these are known to significantly increase the risk of racemization for cysteine.[2]
-
-
Increase Coupling Time and Temperature:
-
Extend the coupling time to allow the sterically hindered amino acid more time to react. Double the standard coupling time and monitor the reaction using a qualitative test like the Kaiser test.
-
Consider performing the coupling at a slightly elevated temperature (e.g., 30-40°C). However, be cautious as higher temperatures can also increase the risk of racemization. Microwave-assisted SPPS can be beneficial for driving difficult couplings to completion quickly, but conditions must be carefully optimized.[2]
-
-
Perform a Double Coupling: If a single coupling proves insufficient, a second coupling step can be performed. After the initial coupling and washing steps, repeat the entire coupling procedure with a fresh solution of activated this compound.
-
Address Peptide Aggregation:
-
Incorporate chaotropic salts (e.g., LiCl) in the coupling solvent (DMF) to disrupt secondary structures.
-
Use solvents known to reduce aggregation, such as N-methylpyrrolidone (NMP) or a mixture of DMF and DMSO.
-
For long or particularly hydrophobic sequences, consider the use of pseudoproline dipeptides or backbone protecting groups like the Hmb group in the preceding residues to disrupt aggregation.
-
Q2: I have successfully coupled this compound, but I am concerned about racemization. How can I assess and minimize it?
A2: Racemization is a significant concern for all cysteine derivatives in Fmoc-SPPS, particularly when using strong bases for activation.[1][2]
Assessment:
-
The most accurate way to assess racemization is to synthesize a model peptide (e.g., H-Gly-Cys-Phe-NH₂) and analyze the crude product by chiral HPLC or after derivatization by GC-MS.
Minimization Strategies:
-
Choice of Coupling Reagent: As highlighted in Q1, the choice of coupling reagent is critical. DIC/Oxyma or DIC/HOBt are superior to uronium/phosphonium salt-based reagents in suppressing racemization of cysteine.[1]
-
Avoid Pre-activation with Base: Avoid pre-activating this compound with a base like DIPEA for an extended period before adding it to the resin. If a base is required, use a sterically hindered, weaker base like 2,4,6-collidine.[3]
-
Alternative Protecting Groups: While you are using the octyl group, it's important to be aware that other S-protecting groups have been shown to influence the rate of racemization. For future syntheses where racemization is a critical concern, consider protecting groups like S-Thp or S-MBom which have been shown to result in lower racemization levels compared to the more common S-Trt.[2]
Q3: Are there any specific side reactions associated with this compound that I should be aware of?
A3: Besides racemization, cysteine residues, particularly when located at the C-terminus, are susceptible to other side reactions.
-
β-Elimination: Base-catalyzed elimination of the protected thiol can occur, leading to the formation of dehydroalanine. This intermediate can then react with piperidine (from the Fmoc deprotection step) to form a piperidinylalanine adduct.[4][5] This is more problematic for C-terminal cysteines. Using a sterically bulky protecting group like trityl can minimize this, and the bulky octyl group may offer similar protection.[5]
-
S-Alkylation during Cleavage: During the final TFA cleavage from the resin (especially from Wang resin), the cysteine sulfhydryl group can be alkylated by carbocations derived from the linker.[6][7] Using appropriate scavengers in the cleavage cocktail is crucial to prevent this.
Prevention:
-
For C-terminal cysteines, consider using a 2-chlorotrityl chloride resin, which is less prone to promoting β-elimination.
-
During cleavage, use a cocktail containing scavengers like triisopropylsilane (TIS) and water to effectively quench carbocations.
Data Presentation
Table 1: Comparison of Racemization Levels for Different S-Protecting Groups on Cysteine during SPPS
| S-Protecting Group | Coupling Conditions | Racemization (%) | Reference |
| Trityl (Trt) | HCTU/DIEA | 8.0 | [8] |
| Diphenylmethyl (Dpm) | HCTU/DIEA | 1.2 | [8] |
| 4-methoxybenzyloxymethyl (MBom) | HCTU/DIEA | 0.4 | [2] |
| Trityl (Trt) | DIC/Oxyma | 3.3 | |
| Diphenylmethyl (Dpm) | DIC/Oxyma | 6.8 | |
| Tetrahydropyranyl (Thp) | DIC/Oxyma | 0.74 |
Experimental Protocols
Protocol 1: Optimized Coupling of this compound using DIC/Oxyma
-
Resin Swelling: Swell the peptide-resin in DMF for 30-60 minutes.
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF (1 x 5 min, 1 x 15 min).
-
Washing: Wash the resin thoroughly with DMF (5-7 times).
-
Amino Acid Activation:
-
In a separate vessel, dissolve this compound (3-5 equivalents relative to resin loading) and OxymaPure (3-5 equivalents) in DMF.
-
Add DIC (3-5 equivalents) to the solution.
-
Allow the activation to proceed for 2-5 minutes at room temperature.
-
-
Coupling: Add the activated amino acid solution to the deprotected peptide-resin.
-
Reaction: Allow the coupling reaction to proceed for 2-4 hours at room temperature.
-
Monitoring: Take a small sample of resin beads, wash them thoroughly, and perform a Kaiser test. If the test is negative (yellow beads), the coupling is complete. If positive (blue/purple beads), proceed to a second coupling.
-
Washing: Wash the resin with DMF (5-7 times) to remove excess reagents.
-
(Optional) Second Coupling: If the Kaiser test was positive, repeat steps 4-8.
-
(Optional) Capping: If the coupling is still incomplete after a second attempt, cap the unreacted N-termini with a solution of acetic anhydride and DIPEA in DMF to prevent the formation of deletion sequences.
Visualizations
Caption: Troubleshooting workflow for poor coupling of this compound.
Caption: Key strategies for mitigating racemization during cysteine coupling.
References
- 1. Suppression of alpha-carbon racemization in peptide synthesis based on a thiol-labile amino protecting group - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Evaluation of acid-labile S-protecting groups to prevent Cys racemization in Fmoc solid-phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mesalabs.com [mesalabs.com]
- 4. Bot Detection [iris-biotech.de]
- 5. peptide.com [peptide.com]
- 6. Side reactions in the SPPS of Cys-containing peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
Side reactions associated with S-octyl cysteine deprotection
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding side reactions associated with the deprotection of S-octyl cysteine in peptide synthesis. The information is tailored for researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs)
Q1: What are the most common side reactions observed during the deprotection of S-octyl cysteine?
While literature specifically detailing side reactions for S-octyl cysteine is limited, based on the behavior of other S-alkyl protecting groups, the most anticipated side reactions include:
-
Re-alkylation of the Cysteine Thiol: The octyl carbocation generated during acidic cleavage can re-attach to the newly deprotected cysteine thiol, leading to the formation of an S-octyl thioether byproduct.
-
Alkylation of Other Nucleophilic Residues: The octyl carbocation can also alkylate other nucleophilic amino acid side chains present in the peptide sequence, such as tryptophan (Trp), methionine (Met), and tyrosine (Tyr).
-
Incomplete Deprotection: The S-octyl group may not be completely removed, resulting in a heterogeneous mixture of the desired peptide and the S-octyl protected peptide.
-
Oxidation: The deprotected cysteine thiol is susceptible to oxidation, which can lead to the formation of disulfide-bonded dimers or oligomers.
Q2: How can I prevent the re-alkylation of the cysteine thiol during deprotection?
The most effective way to prevent re-alkylation is to use a cocktail of scavengers in your cleavage solution. Scavengers are nucleophilic species that trap the reactive octyl carbocations before they can react with the peptide.
Q3: What are the recommended scavengers for S-octyl cysteine deprotection?
A combination of scavengers is often more effective than a single one. Commonly used scavengers that are likely to be effective for S-octyl deprotection include:
-
Triisopropylsilane (TIS): A very effective scavenger for carbocations.
-
1,2-Ethanedithiol (EDT): A thiol-based scavenger that is particularly good at protecting cysteine residues.
-
Thioanisole: Another sulfur-containing scavenger that can help prevent side reactions.
-
Water: Can act as a scavenger and is a common component of cleavage cocktails.
A typical cleavage cocktail might be a mixture of trifluoroacetic acid (TFA), TIS, water, and EDT.
Q4: Can the choice of resin impact the deprotection of S-octyl cysteine?
Yes, the choice of resin and its linker can influence the efficiency of deprotection and the profile of side reactions. Resins with linkers that are more labile to acid may release carbocations that can contribute to side reactions. It is important to choose a resin and linker combination that is compatible with your overall synthetic strategy.
Troubleshooting Guides
Issue 1: Incomplete Deprotection of the S-Octyl Group
Symptoms:
-
Mass spectrometry analysis of the crude peptide shows a peak corresponding to the mass of the peptide with the octyl group still attached.
-
HPLC analysis shows a significant, more hydrophobic peak in addition to the desired product peak.
Possible Causes:
-
Insufficient cleavage time.
-
Inadequate concentration of the cleavage reagent (e.g., TFA).
-
The S-octyl group is more stable under the chosen deprotection conditions than anticipated.
Solutions:
-
Increase Cleavage Time: Extend the duration of the cleavage reaction. Monitor the reaction progress by taking small aliquots at different time points and analyzing them by mass spectrometry.
-
Optimize Cleavage Cocktail: Increase the concentration of TFA in the cleavage cocktail.
-
Elevated Temperature: Perform the cleavage at a slightly elevated temperature (e.g., room temperature to 30°C), but be cautious as this can also increase the rate of side reactions.
Issue 2: Significant S-Alkylation of Cysteine or Other Residues
Symptoms:
-
Mass spectrometry reveals peaks corresponding to the desired peptide plus one or more octyl groups (+112 Da).
-
HPLC chromatogram shows multiple byproduct peaks with retention times close to the desired product.
Possible Causes:
-
Insufficient or ineffective scavengers in the cleavage cocktail.
-
High concentration of reactive octyl carbocations generated during cleavage.
Solutions:
-
Optimize Scavenger Cocktail: Increase the concentration and variety of scavengers. A recommended starting point is a cocktail containing TFA, TIS, water, and EDT.
-
Lower Cleavage Temperature: Performing the cleavage at a lower temperature can reduce the rate of alkylation side reactions.
-
Slow Addition of Cleavage Reagent: For particularly sensitive peptides, adding the cleavage cocktail slowly to the resin can help to control the concentration of carbocations at any given time.
| Scavenger | Typical Concentration in Cleavage Cocktail (%) | Targeted Side Reaction |
| Triisopropylsilane (TIS) | 1 - 5 | Carbocation scavenging (general) |
| 1,2-Ethanedithiol (EDT) | 1 - 5 | Cysteine re-alkylation, Trp alkylation |
| Thioanisole | 1 - 5 | General carbocation scavenging |
| Water | 1 - 5 | General carbocation scavenging |
Table 1: Common Scavengers and Their Applications in Deprotection.
Experimental Protocols
Protocol 1: Standard Cleavage and Deprotection of S-Octyl Cysteine-Containing Peptides
-
Resin Preparation: Following solid-phase peptide synthesis, wash the peptide-resin thoroughly with dichloromethane (DCM) and dry it under vacuum for at least 1 hour.
-
Cleavage Cocktail Preparation: Prepare a fresh cleavage cocktail. A common cocktail is TFA/TIS/Water/EDT (92.5:2.5:2.5:2.5, v/v/v/v) .
-
Cleavage Reaction: Add the cleavage cocktail to the dried peptide-resin (typically 10 mL per gram of resin).
-
Incubation: Gently agitate the mixture at room temperature for 2-4 hours.
-
Peptide Precipitation: Filter the resin and collect the filtrate. Precipitate the peptide from the filtrate by adding cold diethyl ether (approximately 10 times the volume of the filtrate).
-
Isolation: Centrifuge the mixture to pellet the precipitated peptide. Decant the ether.
-
Washing: Wash the peptide pellet with cold diethyl ether two more times.
-
Drying: Dry the crude peptide under vacuum.
-
Analysis: Analyze the crude peptide by mass spectrometry and HPLC to assess the purity and identify any side products.
Visualizations
Caption: Workflow for S-octyl cysteine deprotection.
Caption: Side reaction pathway in S-octyl deprotection.
How to prevent racemization of Fmoc-Cys(Octyl)-OH during coupling
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals prevent the racemization of Fmoc-Cys(Octyl)-OH during peptide coupling.
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of racemization of this compound during peptide coupling?
Racemization of Fmoc-protected cysteine, including this compound, primarily occurs through the formation of an oxazolone intermediate. The electron-withdrawing nature of the Fmoc protecting group, combined with the presence of a base, facilitates the abstraction of the alpha-proton of the activated amino acid. This leads to a loss of stereochemistry at the alpha-carbon. Cysteine residues are particularly susceptible to this side reaction.[1][2]
Q2: Which factors in the coupling protocol have the most significant impact on cysteine racemization?
Several factors can significantly influence the extent of racemization during the coupling of this compound:
-
Base: The type and concentration of the base used for activation are critical. Stronger bases like N,N-diisopropylethylamine (DIEA) and N-methylmorpholine (NMM) are known to promote racemization.[3][4][5][6]
-
Coupling Reagent: Uronium and phosphonium-based coupling reagents (e.g., HBTU, HATU, HCTU) in the presence of tertiary amines can lead to substantial racemization.[5][7][8]
-
Solvent: The polarity of the solvent can play a role. Less polar solvents may help reduce racemization.[5][9]
-
Pre-activation Time: Longer pre-activation times of the amino acid with the coupling reagent and base can increase the risk of racemization.[5]
-
Temperature: Elevated temperatures, such as those used in microwave-assisted peptide synthesis, can accelerate racemization.[10]
-
S-Protecting Group: While the octyl group is not explicitly detailed in the search results, the nature of the thiol protecting group can influence the susceptibility to racemization. For instance, the trityl (Trt) group is commonly associated with a higher risk of racemization compared to others like acetamidomethyl (Acm).[5][7]
Q3: How can I minimize racemization when coupling this compound?
To minimize racemization, a combination of the following strategies is recommended:
-
Choice of Base: Use a weaker, sterically hindered base such as 2,4,6-collidine (TMP) instead of DIEA or NMM.[4][6][9][10]
-
Coupling Method:
-
Employ carbodiimide-based coupling reagents like N,N'-diisopropylcarbodiimide (DIC) in combination with a racemization-suppressing additive like 1-hydroxybenzotriazole (HOBt) or ethyl 2-cyano-2-(hydroxyimino)acetate (Oxyma).[9][11][12]
-
If using uronium/phosphonium reagents, avoid pre-activation and use a weaker base.[5]
-
-
Additives: The addition of HOBt or its analogs (e.g., 6-Cl-HOBt) is known to suppress racemization.[1]
-
Solvent Conditions: Consider using a less polar solvent or a mixture of solvents, such as DCM/DMF.[5][7]
-
C-terminal Cysteine: If this compound is the C-terminal residue, using a 2-chlorotrityl resin is highly recommended as it has been shown to be effective in suppressing racemization.[3][13]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution(s) |
| High levels of D-Cys epimer detected after coupling. | Use of a strong base (e.g., DIEA, NMM). | Switch to a weaker, sterically hindered base like 2,4,6-collidine (TMP).[4][6][10] |
| Use of uronium/phosphonium coupling reagents with pre-activation. | Avoid pre-activation. Alternatively, switch to a DIC/additive (HOBt or Oxyma) coupling protocol.[5][12] | |
| High coupling temperature. | If using microwave synthesis, lower the coupling temperature to 50°C for the cysteine residue.[10] | |
| Racemization of C-terminal this compound. | Attachment to a Wang-type resin. | Utilize a 2-chlorotrityl resin for anchoring the C-terminal cysteine.[3][12][13] |
| Incomplete coupling when using milder conditions. | Slower reaction kinetics with weaker bases or carbodiimide reagents. | Increase the coupling time. Ensure all reagents are fresh and anhydrous. |
Quantitative Data Summary
The following tables summarize the impact of different bases and coupling conditions on cysteine racemization based on published data.
Table 1: Effect of Base on Cysteine Racemization
| Peptide | Coupling Conditions | Base | % Racemization (D-Isomer) | Reference |
| Protoxin II | Standard Fmoc SPPS | N-methylmorpholine | ~50% | [4][6] |
| Protoxin II | Standard Fmoc SPPS | 2,4,6-collidine | Suppressed | [4][6] |
Table 2: Effect of Coupling Reagent and Additives on Cys(Trt) Racemization
| Coupling Reagent | Additive | Base | Solvent | % Racemization (D-Isomer) | Reference |
| HCTU | 6-Cl-HOBt | DIEA | DMF | 8.0 | [7] |
| HCTU | 6-Cl-HOBt | PS | DMF | 2.0 | [7] |
| HCTU | 6-Cl-HOBt | DBU | DMF | 2.1 | [7] |
| HCTU | 6-Cl-HOBt | TMP | DMF | 1.3 | [7] |
| DIC | Oxyma | - | - | No racemization | [11] |
PS = Proton Sponge, DBU = 1,8-Diazabicyclo[5.4.0]undec-7-ene, TMP = 2,4,6-trimethylpyridine (collidine)
Experimental Protocols
Protocol 1: Low-Racemization Coupling of this compound using DIC/Oxyma
-
Resin Swelling: Swell the resin in N,N-dimethylformamide (DMF) for 30 minutes.
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF (2 x 10 minutes).
-
Washing: Wash the resin thoroughly with DMF (5 times), followed by dichloromethane (DCM) (3 times), and then DMF (3 times).
-
Coupling Mixture Preparation:
-
In a separate vessel, dissolve this compound (3 equivalents) and Oxyma (3 equivalents) in DMF.
-
Add DIC (3 equivalents) to the solution and allow it to pre-activate for 1-2 minutes.
-
-
Coupling Reaction: Add the activated amino acid solution to the resin. Agitate the mixture at room temperature for 2-4 hours.
-
Washing: Wash the resin with DMF (5 times).
-
Monitoring: Perform a Kaiser test to confirm the completion of the coupling reaction.
Visualizations
References
- 1. peptide.com [peptide.com]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. pure.johnshopkins.edu [pure.johnshopkins.edu]
- 5. Occurrence and Minimization of Cysteine Racemization during Stepwise Solid-Phase Peptide Synthesis(1)(,)(2) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Cysteine racemization during the Fmoc solid phase peptide synthesis of the Nav1.7-selective peptide--protoxin II - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Evaluation of acid-labile S-protecting groups to prevent Cys racemization in Fmoc solid-phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Evaluation of acid-labile S-protecting groups to prevent Cys racemization in Fmoc solid-phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. bachem.com [bachem.com]
- 10. Limiting racemization and aspartimide formation in microwave-enhanced Fmoc solid phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Suppression of alpha-carbon racemization in peptide synthesis based on a thiol-labile amino protecting group - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Protocols for the Fmoc SPPS of Cysteine-Containing Peptides [sigmaaldrich.com]
- 13. Racemization-free synthesis of C-terminal cysteine-peptide using 2-chlorotrityl resin - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Cleavage of Peptides with Multiple Cys(Octyl) Residues
Disclaimer: The use of an octyl group as a protecting strategy for the thiol side-chain of cysteine (Cys(Octyl)) is not a standard or commonly documented practice in solid-phase peptide synthesis (SPPS). Therefore, this technical support guide will focus on the principles and established protocols for commonly used cysteine protecting groups such as Trityl (Trt), Acetamidomethyl (Acm), and tert-Butyl (tBu), which can be applied to address the challenges of cleaving peptides with multiple cysteine residues.
Frequently Asked Questions (FAQs)
Q1: What are the main challenges when cleaving peptides with multiple cysteine residues?
A1: The primary challenges include:
-
Incomplete removal of protecting groups: Some protecting groups require specific and optimized cleavage cocktails for complete removal.
-
Oxidation of free thiols: The sulfhydryl groups of cysteine are highly susceptible to oxidation, which can lead to the formation of undesired disulfide bonds (inter- and intramolecular), or oxidation to sulfenic, sulfinic, or sulfonic acids.[1][2]
-
Side reactions: Reactive carbocations generated from the cleavage of protecting groups can lead to alkylation of sensitive residues like tryptophan and methionine, and can also reattach to the free cysteine thiol.
-
Aggregation: Peptides with multiple free cysteines can be prone to aggregation, making purification difficult.[3]
Q2: Which cysteine protecting group is recommended for routine synthesis of peptides with multiple cysteines?
A2: For the routine synthesis of peptides intended to have free sulfhydryl groups after cleavage, the trityl (Trt) group is highly recommended. It is labile to trifluoroacetic acid (TFA) and is removed during the standard cleavage procedure. For strategies requiring orthogonal deprotection, such as on-resin disulfide bond formation, other protecting groups like Mmt or STmp may be more suitable.
Q3: Why is a scavenger cocktail necessary for cleavage?
A3: During TFA-mediated cleavage, protecting groups are released as reactive carbocations. Scavengers are added to the cleavage cocktail to "trap" these carbocations, preventing them from modifying sensitive amino acid residues such as tryptophan, methionine, and the newly deprotected cysteine.[3][4]
Q4: What is the role of 1,2-ethanedithiol (EDT) in the cleavage cocktail?
A4: 1,2-ethanedithiol (EDT) is a crucial scavenger, particularly for peptides containing cysteine. Its primary role is to maintain the cysteine residues in a reduced state, thereby preventing their oxidation to form disulfide bonds or other oxidized species during the cleavage reaction.[1][2]
Troubleshooting Guide
Problem 1: My peptide shows multiple peaks on the HPLC after cleavage, and the mass spectrometry data indicates dimerization or oligomerization.
-
Possible Cause: Oxidation of the free cysteine thiols leading to intermolecular disulfide bond formation.
-
Solution:
-
Optimize the cleavage cocktail: Ensure your cleavage cocktail contains a sufficient amount of a reducing scavenger like 1,2-ethanedithiol (EDT). For peptides with multiple cysteines, increasing the concentration of EDT may be necessary.[5]
-
Post-cleavage reduction: If disulfide bonds have already formed, the peptide can be treated with a reducing agent such as dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) after cleavage and initial purification.
-
Work under inert atmosphere: Minimize exposure of the peptide to air during and after cleavage by working under a nitrogen or argon atmosphere.[3]
-
Problem 2: Mass spectrometry analysis of my cleaved peptide shows a mass corresponding to the peptide with one or more protecting groups still attached.
-
Possible Cause: Incomplete deprotection due to an inappropriate cleavage cocktail or insufficient cleavage time.
-
Solution:
-
Verify the protecting group lability: Ensure the cleavage cocktail you are using is strong enough to remove the specific cysteine protecting group. For example, while Trityl is removed by standard TFA cocktails, groups like Acm and tBu are stable to TFA and require separate deprotection steps.
-
Increase cleavage time: Extend the duration of the cleavage reaction. It is advisable to perform a time-course study to determine the optimal cleavage time for your specific peptide.
-
Use appropriate scavengers: For Trityl groups, scavengers like triisopropylsilane (TIS) are important to drive the deprotection reaction to completion by irreversibly reacting with the trityl cation.[4]
-
Problem 3: The yield of my target peptide is low, and I observe significant side-products with unexpected masses.
-
Possible Cause: Alkylation of sensitive residues by carbocations generated during cleavage.
-
Solution:
-
Optimize the scavenger cocktail: Ensure you are using a comprehensive scavenger cocktail. A common and effective combination for peptides with multiple sensitive residues is TFA/TIS/Water/EDT.
-
Protect sensitive residues: During synthesis, use appropriate side-chain protection for residues like Tryptophan (e.g., Boc group) to prevent modification during cleavage.
-
Lower cleavage temperature: Performing the cleavage reaction at a lower temperature can sometimes reduce the rate of side reactions.
-
Quantitative Data Presentation
Table 1: Common Cleavage Cocktails for Peptides with Cysteine
| Reagent Cocktail (v/v/v) | Scavengers | Target Protecting Groups | Typical Cleavage Time | Notes |
| Reagent K | Phenol, Water, Thioanisole, EDT | Trt, Pmc, tBu | 2-4 hours | A robust, but malodorous, cocktail for complex peptides. |
| TFA/TIS/H₂O (95:2.5:2.5) | TIS, Water | Trt, tBu | 2-3 hours | A common, general-purpose cocktail. May not be sufficient for peptides with multiple Trp, Met, or Cys residues. |
| TFA/TIS/H₂O/EDT (92.5:2.5:2.5:2.5) | TIS, Water, EDT | Trt, tBu | 2-4 hours | Recommended for peptides containing Cys to prevent oxidation.[1] |
| TFA/DCM (1:1) with scavengers | TIS, EDT | Acid-labile groups | 2-4 hours | The use of DCM can help with the solubility of some protected peptides. |
Experimental Protocols
Protocol 1: Standard Cleavage of a Peptide with Multiple Cys(Trt) Residues
Materials:
-
Peptide-resin (dried under vacuum)
-
Cleavage Cocktail: 92.5% TFA, 2.5% TIS, 2.5% H₂O, 2.5% EDT (prepare fresh)
-
Cold diethyl ether
-
Centrifuge
-
Nitrogen or Argon gas source
-
HPLC-grade water and acetonitrile
Procedure:
-
Place the dry peptide-resin in a reaction vessel.
-
Add the freshly prepared cleavage cocktail to the resin (approximately 10 mL per 1 gram of resin).
-
Flush the vessel with nitrogen or argon, seal it, and allow the reaction to proceed at room temperature with occasional swirling for 2-4 hours.
-
After the reaction is complete, filter the resin and collect the filtrate.
-
Wash the resin with a small amount of fresh cleavage cocktail and then with neat TFA. Combine the filtrates.
-
Concentrate the TFA solution under a gentle stream of nitrogen.
-
Precipitate the crude peptide by adding the concentrated solution dropwise to a large volume of cold diethyl ether.
-
Pellet the precipitated peptide by centrifugation at 3000-4000 rpm for 5 minutes.
-
Decant the ether and wash the peptide pellet with cold ether two more times.
-
Dry the crude peptide pellet under vacuum.
-
Dissolve the peptide in an appropriate aqueous buffer (e.g., water/acetonitrile with 0.1% TFA) for HPLC purification.
Visualizations
Caption: Standard experimental workflow for the cleavage and workup of synthetic peptides.
Caption: A decision tree for troubleshooting common issues during peptide cleavage.
References
- 1. researchgate.net [researchgate.net]
- 2. biotage.com [biotage.com]
- 3. tools.thermofisher.com [tools.thermofisher.com]
- 4. Reduction of cysteine-S-protecting groups by triisopropylsilane - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Side reactions in the SPPS of Cys-containing peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Fmoc-Cys(Octyl)-OH in Peptide Synthesis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers encountering challenges with Fmoc-Cys(Octyl)-OH and other hydrophobic cysteine derivatives during solid-phase peptide synthesis (SPPS). The long octyl chain significantly increases the hydrophobicity of the amino acid, which can lead to aggregation of the growing peptide chain, resulting in poor yields and purification difficulties.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it problematic?
This compound is a derivative of cysteine where the thiol group is protected by an octyl group, and the alpha-amino group is protected by a fluorenylmethyloxycarbonyl (Fmoc) group. The S-octyl group is a long, hydrophobic alkyl chain. While it effectively protects the cysteine's sulfhydryl group from side reactions, its hydrophobicity can induce or exacerbate peptide aggregation during SPPS. This is particularly true for sequences that already have a tendency to aggregate.[1]
Q2: What are the typical signs of peptide aggregation during SPPS?
Common indicators of on-resin aggregation include:
-
Incomplete Fmoc deprotection: The piperidine base cannot efficiently access the Fmoc group.
-
Slow or incomplete coupling: The activated amino acid cannot reach the N-terminus of the growing peptide chain.
-
Resin shrinking or clumping: The resin beads collapse as the peptide chains interact with each other rather than the solvent.
-
False-negative colorimetric tests: Reagents for tests like the Kaiser test may not be able to penetrate the aggregated resin bed.
-
High pressure in automated synthesizers: Aggregated resin can clog the lines and frits of the synthesis vessel.
Q3: Can I use standard SPPS protocols with this compound?
Standard protocols are often insufficient for peptides containing highly hydrophobic residues like Cys(Octyl).[1][2] Modifications to the synthesis conditions are typically necessary to disrupt the formation of secondary structures (like beta-sheets) that lead to aggregation.
Troubleshooting Guide
Issue 1: Poor Coupling Efficiency or Incomplete Deprotection
If you observe a weak or negative Kaiser test after coupling, or a persistent blue color after deprotection, you are likely facing an aggregation-related issue.
Recommended Solutions:
-
Solvent and Additive Optimization:
-
Elevated Temperature and Microwave Synthesis:
-
Performing the coupling at a higher temperature (e.g., 50-75°C) can help to break up secondary structures.[4]
-
Microwave-assisted SPPS is highly effective at reducing aggregation and improving reaction kinetics.
-
-
Use of Structure-Disrupting Amino Acid Derivatives:
-
Introduce pseudoproline dipeptides at strategic locations (e.g., at Ser or Thr residues) to induce a "kink" in the peptide backbone and inhibit beta-sheet formation.[5]
-
Incorporate a 2,4-dimethoxybenzyl (Dmb) or 2-hydroxy-4-methoxybenzyl (Hmb) protected amino acid preceding the difficult residue to disrupt inter-chain hydrogen bonding.
-
Issue 2: Low Crude Peptide Purity and Difficult Purification
The presence of deletion sequences and other impurities in the crude product is a common consequence of aggregation. The hydrophobic nature of the Cys(Octyl) group can also make the final peptide difficult to purify by reverse-phase HPLC.
Recommended Solutions:
-
Capping of Unreacted Chains: After a difficult coupling step, cap any unreacted N-termini with acetic anhydride to prevent the formation of deletion sequences.
-
Introduction of Solubilizing Tags:
-
For very hydrophobic peptides, consider synthesizing the peptide with a temporary, cleavable hydrophilic tag at the N- or C-terminus. This can improve the solubility of the peptide during both synthesis and purification.[6]
-
-
Alternative Cysteine Protecting Groups:
-
If the octyl group is not essential for your final application, consider using a more standard and less hydrophobic protecting group like Trityl (Trt). While still bulky, it is a well-established protecting group with extensive documentation.[7]
-
Quantitative Data
| Solvent | Polarity | Resin Swelling (Polystyrene) | Efficacy with Hydrophobic Peptides | Notes |
| Dimethylformamide (DMF) | High | Good | Moderate | Can decompose to dimethylamine, which can cause premature Fmoc removal.[3] |
| N-Methyl-2-pyrrolidone (NMP) | High | Excellent | Good | Generally better at solvating aggregating sequences than DMF.[2][3] |
| Dichloromethane (DCM) | Low | Excellent | Poor | Not a good solvent for growing peptide chains due to poor solvation, but useful for resin swelling and washing.[3] |
| Dimethyl Sulfoxide (DMSO) | High | Moderate | Good (as additive) | Often used as a co-solvent to disrupt aggregation. |
Experimental Protocols
Protocol 1: Coupling with NMP and Elevated Temperature
-
Resin Swelling: Swell the resin in NMP for at least 1 hour.
-
Fmoc Deprotection: Treat the resin with 20% piperidine in NMP for 5 minutes, drain, and repeat for 15 minutes.
-
Washing: Wash the resin thoroughly with NMP (5 x 1 min).
-
Amino Acid Activation: In a separate vessel, dissolve the Fmoc-amino acid (4 eq.), a coupling reagent like HBTU (3.9 eq.), and HOBt (4 eq.) in NMP. Add DIPEA (8 eq.) and pre-activate for 2 minutes.
-
Coupling: Add the activated amino acid solution to the resin. Heat the reaction vessel to 50°C and agitate for 1-2 hours.
-
Monitoring: Perform a Kaiser test to check for complete coupling. If the test is positive, repeat the coupling step.
-
Washing: Wash the resin with NMP (5 x 1 min).
Protocol 2: Incorporation of a Pseudoproline Dipeptide
-
Follow the standard deprotection and washing steps as in Protocol 1.
-
Dipeptide Activation: Dissolve the Fmoc-Xaa-Ser(ΨMe,Mepro)-OH or Fmoc-Xaa-Thr(ΨMe,Mepro)-OH dipeptide (2 eq.), HATU (1.9 eq.), and HOAt (2 eq.) in DMF or NMP. Add DIPEA (4 eq.).
-
Coupling: Add the activated dipeptide solution to the resin and couple for 1-2 hours at room temperature.
-
Post-Coupling: The pseudoproline moiety will be converted back to the native serine or threonine residue during the final TFA cleavage.
Visualizations
Caption: Troubleshooting workflow for aggregation in SPPS.
Caption: Logical relationship between aggregation and solutions.
References
- 1. Challenges and Perspectives in Chemical Synthesis of Highly Hydrophobic Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. biotage.com [biotage.com]
- 3. peptide.com [peptide.com]
- 4. peptide.com [peptide.com]
- 5. luxembourg-bio.com [luxembourg-bio.com]
- 6. genscript.com [genscript.com]
- 7. Protocols for the Fmoc SPPS of Cysteine-Containing Peptides [sigmaaldrich.com]
Minimizing oxidation of Cys(Octyl) during peptide synthesis
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to minimize the oxidation of S-octyl-cysteine (Cys(Octyl)) during peptide synthesis.
Troubleshooting Guides
Issue 1: Detection of a +16 Da adduct on Cys(Octyl)-containing peptides by Mass Spectrometry.
Question: My mass spectrometry analysis of a Cys(Octyl)-containing peptide shows a significant peak at +16 Da from the expected mass. What is the likely cause and how can I prevent it?
Answer:
A +16 Da mass shift is characteristic of the oxidation of the sulfur atom in the Cys(Octyl) side chain, forming Cys(Octyl) sulfoxide. This is a common side reaction that can occur during peptide synthesis, particularly during the final cleavage and deprotection step.
Root Cause Analysis and Mitigation Strategies:
-
Exposure to Oxidizing Agents: The primary cause is the exposure of the Cys(Octyl) residue to ambient oxygen or other oxidizing species generated during the cleavage process.
-
Inadequate Scavenging: Scavengers are crucial for quenching reactive cationic species generated during cleavage, which can promote oxidation. Insufficient or inappropriate scavengers will lead to increased oxidation.
Experimental Protocol for Minimizing Cys(Octyl) Oxidation during Cleavage:
-
Resin Preparation: Ensure the peptide-resin is thoroughly washed with a suitable solvent (e.g., Dichloromethane) and dried under vacuum before cleavage to remove any residual reagents.
-
Cleavage Cocktail Preparation: Prepare the cleavage cocktail fresh just before use. A recommended cocktail for peptides containing Cys(Octyl) is Reagent K , modified for enhanced scavenging.
-
Modified Reagent K:
-
Trifluoroacetic acid (TFA): 82.5%
-
Phenol: 5%
-
Water: 5%
-
Thioanisole: 5%
-
1,2-Ethanedithiol (EDT): 2.5%
-
-
-
Cleavage Procedure:
-
Perform the cleavage under an inert atmosphere (e.g., Argon or Nitrogen) to minimize exposure to atmospheric oxygen.
-
Use a sufficient volume of the cleavage cocktail (e.g., 10-20 mL per gram of resin).
-
Allow the reaction to proceed for 2-4 hours at room temperature.
-
Filter the resin and collect the filtrate containing the cleaved peptide.
-
Precipitate the peptide by adding cold diethyl ether.
-
Centrifuge to pellet the peptide, decant the ether, and wash the peptide pellet with cold ether two more times.
-
Dry the peptide pellet under vacuum.
-
Workflow for Minimizing Cys(Octyl) Oxidation:
Caption: Workflow for cleavage of Cys(Octyl)-containing peptides to minimize oxidation.
Issue 2: HPLC analysis shows a pre-peak eluting before the main Cys(Octyl) peptide peak.
Question: My HPLC chromatogram displays a pre-peak that is closely eluting before my desired peptide. Could this be the oxidized form?
Answer:
Yes, it is highly probable that the pre-peak corresponds to the Cys(Octyl) sulfoxide. The introduction of the polar sulfoxide group increases the polarity of the peptide, causing it to elute earlier on a reverse-phase HPLC column.
Troubleshooting Steps:
-
Collect Fractions: Collect both the pre-peak and the main peak fractions from the HPLC.
-
Mass Spectrometry Analysis: Analyze both fractions by mass spectrometry. The pre-peak fraction should show a mass corresponding to the desired peptide +16 Da.
-
Optimize HPLC Gradient: If the separation is not optimal, a shallower gradient can be employed to improve the resolution between the oxidized and non-oxidized forms.
Typical HPLC Protocol for Cys(Octyl) Peptide Analysis:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 3.5 µm).
-
Mobile Phase A: 0.1% TFA in Water.
-
Mobile Phase B: 0.1% TFA in Acetonitrile.
-
Gradient: A linear gradient from 5% to 95% B over 30 minutes.
-
Flow Rate: 1 mL/min.
-
Detection: UV at 220 nm.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of Cys(Octyl) oxidation during peptide synthesis?
A1: The primary mechanism is the nucleophilic attack of the sulfur atom of the Cys(Octyl) side chain on an oxidizing agent. During TFA cleavage, reactive carbocations are formed from the cleavage of protecting groups and the resin linker. These can react with water or other species to generate peroxides or other reactive oxygen species (ROS) in situ, which then oxidize the thioether of the Cys(Octyl) to a sulfoxide. Direct air oxidation can also contribute, especially if the cleavage is performed open to the atmosphere.
Signaling Pathway of Cys(Octyl) Oxidation:
Caption: Mechanism of Cys(Octyl) oxidation during TFA cleavage and the role of scavengers.
Q2: How do different scavengers compare in preventing Cys(Octyl) oxidation?
A2: Different scavengers have distinct mechanisms and efficiencies in preventing oxidation.
| Scavenger | Mechanism of Action | Efficacy for Preventing Oxidation | Notes |
| 1,2-Ethanedithiol (EDT) | A reducing agent that can reduce any formed sulfoxides back to the thioether. It is also an excellent carbocation scavenger. | High | The "gold standard" for preventing cysteine oxidation.[1] |
| Thioanisole | A "soft" scavenger that effectively traps carbocations through aromatic substitution, preventing them from generating ROS. | Moderate to High | Often used in combination with EDT for synergistic effects. |
| Triisopropylsilane (TIS) | A hydride donor that reduces carbocations. However, it is not effective at reducing sulfoxides. | Low to Moderate | While a good carbocation scavenger, it does not directly reverse oxidation.[2][3] |
| Phenol | Acts as a carbocation scavenger. | Low | Generally used in combination with other, more potent scavengers. |
Q3: Is the S-octyl protecting group stable during peptide synthesis?
A3: The S-octyl group is a simple thioether and is generally considered stable to the conditions of Fmoc-based solid-phase peptide synthesis (SPPS), including repeated treatments with piperidine for Fmoc deprotection. It is also stable to the acidic conditions of TFA cleavage, meaning it is not removed from the cysteine side chain. The primary concern is the oxidation of the sulfur atom, not the cleavage of the S-C bond.
Q4: How can I confirm the presence of Cys(Octyl) sulfoxide in my peptide?
A4: The most definitive method is tandem mass spectrometry (MS/MS). The fragmentation pattern of the oxidized peptide will differ from the non-oxidized peptide. A characteristic loss of sulfenic acid (R-SOH) from the oxidized side chain is often observed. For Cys(Octyl), this would correspond to a neutral loss of octanethiol (C8H18S) from the sulfoxide.
Q5: Can I reduce Cys(Octyl) sulfoxide back to the thioether after cleavage?
A5: While challenging, post-cleavage reduction is possible. However, it is generally preferable to prevent oxidation in the first place. If reduction is necessary, a mild reducing agent such as N-methylmercaptoacetamide in TFA can be attempted, but the conditions need to be carefully optimized to avoid other side reactions. A more common strategy for other oxidized amino acids like methionine is the use of cocktails containing ammonium iodide and dimethylsulfide, but their effectiveness on Cys(Octyl) sulfoxide would require experimental verification.
References
Technical Support Center: Peptide Purification by HPLC with Octyl Group (C8) Columns
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals utilizing octyl-functionalized (C8) columns for peptide purification via High-Performance Liquid Chromatography (HPLC).
Frequently Asked Questions (FAQs)
???+ question "What is a C8 HPLC column and how does its octyl group stationary phase differ from a C18 phase?"
???+ question "When should I choose a C8 column over a C18 column for peptide purification?"
???+ question "How does the octyl group on a C8 column impact peptide retention?"
???+ question "What are the typical mobile phases for peptide purification on a C8 column?"
Troubleshooting Guides
Problem: Poor Peak Shape (Tailing or Fronting)
- Possible Cause 1: Secondary Interactions
- Explanation: Residual silanol groups on the silica surface can interact with basic amino acid residues in the peptide, causing peak tailing.
- Solution: Ensure the mobile phase contains an appropriate ion-pairing agent like 0.1% TFA. You can also try increasing the column temperature (e.g., to 40-60°C) to improve peak shape.[1]
-
Possible Cause 2: Inappropriate Sample Solvent
-
Explanation: If the sample is dissolved in a solvent much stronger (less polar) than the initial mobile phase, it can cause peak distortion and fronting. Using solvents like DMSO or DMF can dissolve a wide range of compounds but may negatively affect the chromatography of more polar peptides.[2]
-
Solution: Whenever possible, dissolve the peptide in the initial mobile phase or a solvent with a similar or weaker polarity. If a strong solvent like DMSO must be used, minimize the injection volume.[3]
-
-
Possible Cause 3: Column Overload
-
Explanation: Injecting too much sample can lead to broad, asymmetric peaks.
-
Solution: Reduce the mass of the peptide injected onto the column. Perform a loading study to determine the optimal sample load for your column dimensions.
-
Problem: Peptide Elutes Too Early or Is Not Retained
- Possible Cause 1: C8 Column is Not Retentive Enough
- Explanation: The octyl group provides less hydrophobicity compared to a C18 group.[4][5] For very polar or small peptides, the C8 stationary phase may not provide sufficient retention.
- Solution 1: Switch to a more retentive column, such as a C18 column, which has longer alkyl chains and is more hydrophobic.[4][5]
- Solution 2: Modify the mobile phase. Decrease the initial concentration of the organic solvent (e.g., acetonitrile) in your gradient to promote stronger binding at the start of the run.
-
Possible Cause 2: Stationary Phase Collapse (Dewetting)
-
Explanation: Using a mobile phase with a very high aqueous content (>95%) can cause the C8 alkyl chains to collapse, leading to a dramatic loss of retention. This is because the polar mobile phase cannot properly wet the non-polar stationary phase.[6]
-
Solution: Ensure your initial mobile phase contains at least 5-10% organic solvent to keep the C8 chains properly solvated.
-
Problem: Low Resolution Between Target Peptide and Impurities
- Possible Cause 1: Gradient is Too Steep
- Explanation: A rapid increase in the organic solvent concentration can cause compounds to elute too close together.
- Solution: Optimize the gradient by making it shallower (i.e., decrease the % change in organic solvent per minute).[3] This will increase the run time but often significantly improves resolution.
-
Possible Cause 2: Sub-optimal Selectivity
-
Explanation: The selectivity of the separation is influenced by the stationary phase, mobile phase, and temperature.
-
Solution 1: Change the mobile phase additive. Switching from TFA to another acid like formic acid can alter the selectivity of the separation.[1]
-
Solution 2: Adjust the column temperature. Changing the temperature can affect the retention behavior of different peptides to varying degrees, potentially improving resolution.[1]
-
Solution 3: Try a column with a different stationary phase chemistry. A cyanopropyl (CN) or phenyl-hexyl column may offer different selectivity compared to a C8 column.[7]
-
Data and Protocols
Data Presentation: Comparison of C8 and C18 Column Characteristics
| Feature | C8 (Octyl) Column | C18 (Octadecyl) Column | Reference(s) |
| Alkyl Chain Length | 8 carbons | 18 carbons | [4][5] |
| Hydrophobicity | Less hydrophobic | More hydrophobic | [4][5] |
| Retention Time | Shorter | Longer | [4][5] |
| Typical Analytes | Larger or more hydrophobic peptides/proteins (>5,000 Da) | Small to medium peptides (<5,000 Da), small molecules | [8][9] |
| Elution Speed | Faster | Slower | [4][5] |
| Separation Degree | Generally lower | Generally higher | [5] |
Experimental Protocols: General Protocol for Peptide Purification on a C8 Column
This protocol provides a starting point for purifying peptides using a C8 reversed-phase column. Optimization will be required based on the specific characteristics of the peptide.
1. Materials and Equipment:
-
HPLC system with a gradient pump, autosampler, column compartment, and UV detector.
-
C8 reversed-phase column with appropriate dimensions for the desired scale (analytical or preparative). Wide-pore (300 Å) columns are recommended for peptides.[1]
-
Mobile Phase A: HPLC-grade water with 0.1% Trifluoroacetic Acid (TFA).
-
Mobile Phase B: HPLC-grade acetonitrile (ACN) with 0.1% TFA.
-
Sample: Crude peptide dissolved in a suitable solvent (ideally Mobile Phase A).
2. Method Setup (Starting Conditions):
-
Flow Rate: Determined by the column dimensions (e.g., 1.0 mL/min for a 4.6 mm ID analytical column).
-
Column Temperature: 40 °C.[1]
-
Detection Wavelength: 214 nm and 280 nm (for peptides containing Trp or Tyr).[10]
-
Injection Volume: Dependent on column size and sample concentration.
-
Gradient:
-
0-5 min: 5% B
-
5-35 min: 5% to 65% B (linear gradient)
-
35-40 min: 65% to 95% B (column wash)
-
40-45 min: 95% B
-
45-50 min: 95% to 5% B (return to initial conditions)
-
50-60 min: 5% B (equilibration)
-
3. Execution:
-
Equilibrate the C8 column with the initial mobile phase conditions (e.g., 95% A / 5% B) for at least 10-15 column volumes.
-
Prepare the crude peptide sample by dissolving it in a minimal amount of a weak solvent, preferably the initial mobile phase.
-
Inject the sample onto the column.
-
Run the gradient method as defined above.
-
Collect fractions corresponding to the peaks of interest.
-
Analyze the collected fractions for purity using analytical HPLC and/or mass spectrometry.
4. Optimization:
-
If the peptide elutes too early, decrease the starting %B.
-
If the peptide elutes too late, increase the starting %B.
-
To improve the resolution between closely eluting peaks, decrease the gradient slope (e.g., change from a 5-65% B gradient over 30 minutes to a 20-50% B gradient over 30 minutes).[3]
Visualizations
Caption: Workflow for selecting a C8 vs. a C18 column.
Caption: Logic for troubleshooting poor resolution.
References
- 1. Tips for optimization of peptide separation by reversed-phase | YMC CO., LTD. [ymc.co.jp]
- 2. youtube.com [youtube.com]
- 3. biotage.com [biotage.com]
- 4. youtube.com [youtube.com]
- 5. m.youtube.com [m.youtube.com]
- 6. youtube.com [youtube.com]
- 7. Comparison of silica-based cyanopropyl and octyl reversed-phase packings for the separation of peptides and proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. youtube.com [youtube.com]
- 9. hplc.eu [hplc.eu]
- 10. youtube.com [youtube.com]
Navigating Difficult Sequences: A Technical Guide for Fmoc-Cys(Octyl)-OH
Welcome to the technical support center for the utilization of Fmoc-Cys(Octyl)-OH in solid-phase peptide synthesis (SPPS). This resource is designed for researchers, scientists, and professionals in drug development who encounter challenges with difficult peptide sequences containing this hydrophobic amino acid derivative. Here, you will find troubleshooting guides and frequently asked questions (FAQs) to address specific issues that may arise during your experiments.
Troubleshooting Guides and FAQs
This section provides answers to common questions and solutions for problems encountered when working with this compound.
Q1: My peptide synthesis is showing low coupling efficiency after incorporating this compound. What could be the cause and how can I improve it?
A1: Low coupling efficiency following the addition of this compound is often attributed to two main factors: steric hindrance from the bulky octyl group and peptide aggregation driven by the hydrophobicity of the protecting group.
Troubleshooting Steps:
-
Optimize Coupling Reagents: For sterically hindered amino acids, standard coupling reagents may be insufficient. Consider using more potent activating agents.
-
Extend Coupling Times: Increasing the reaction time from the standard 1-2 hours to 4 hours or even overnight can help improve coupling yields.
-
Double Coupling: Performing a second coupling step with a fresh solution of the activated amino acid can drive the reaction to completion.
-
Elevated Temperature: Gently heating the reaction vessel (e.g., to 35-40°C) can enhance reaction kinetics. However, this should be done with caution as elevated temperatures can increase the risk of racemization.
Q2: I am observing significant peptide aggregation on the resin after the introduction of Cys(Octyl). How can I mitigate this?
A2: The long, hydrophobic octyl chain can promote inter-chain aggregation, leading to poor solvation of the peptide-resin and hindering subsequent deprotection and coupling steps.
Strategies to Disrupt Aggregation:
-
Chaotropic Salts: Adding chaotropic salts like LiCl (0.5 M) to the coupling and deprotection solutions can disrupt secondary structures and improve solvation.
-
"Magic Mixture": The use of a "magic mixture" (e.g., a cocktail of DMF/NMP/DCM with added ethylene carbonate) has been shown to be effective in disrupting aggregation.
-
Solvent Choice: Switching from DMF to N-Methyl-2-pyrrolidone (NMP) can sometimes improve the synthesis of aggregation-prone sequences due to its superior solvating properties.
-
Microwave-Assisted Synthesis: Microwave energy can efficiently break up aggregates and accelerate both coupling and deprotection steps.
Q3: What are the potential side reactions associated with this compound and how can I avoid them?
A3: While the octyl group is generally stable, cysteine-containing peptides are susceptible to certain side reactions during Fmoc-SPPS.
Common Side Reactions and Prevention:
-
Racemization: Cysteine is prone to racemization during activation. To minimize this, use coupling reagent combinations known to suppress epimerization, such as DIC/OxymaPure. Avoid prolonged pre-activation times and the use of strong, non-urethane protected activating agents.
-
β-Elimination: At the C-terminus, cysteine can undergo β-elimination during piperidine-mediated Fmoc deprotection, leading to the formation of dehydroalanine. The steric bulk of the octyl group may offer some protection against this. If this is a persistent issue, consider using a milder deprotection base like 20% piperazine in DMF.
Q4: What is the recommended protocol for the final cleavage and deprotection of a peptide containing Cys(Octyl)?
A4: The S-octyl group is a stable alkyl protecting group that requires strong acidic conditions for its removal.
Cleavage Protocol:
A standard cleavage cocktail for peptides containing Cys(Octyl) and other acid-labile side-chain protecting groups (like tBu, Boc, Trt) is a mixture of trifluoroacetic acid (TFA) with scavengers. The scavengers are crucial to prevent re-attachment of the cleaved octyl carbocation to other nucleophilic residues like tryptophan or methionine.
| Reagent | Percentage | Purpose |
| Trifluoroacetic Acid (TFA) | 95% | Cleaves the peptide from the resin and removes side-chain protecting groups. |
| Triisopropylsilane (TIS) | 2.5% | Scavenger for carbocations. |
| Water | 2.5% | Scavenger and aids in peptide precipitation. |
Procedure:
-
Treat the dried peptide-resin with the cleavage cocktail for 2-4 hours at room temperature.
-
Filter the resin and collect the filtrate.
-
Precipitate the peptide by adding the filtrate to cold diethyl ether.
-
Centrifuge to pellet the peptide, decant the ether, and wash the peptide pellet with cold ether 2-3 times.
-
Dry the peptide under vacuum.
Experimental Protocols
Protocol for a Difficult Coupling Step Involving this compound
This protocol is recommended when poor coupling is observed after the introduction of this compound.
-
Fmoc Deprotection: Treat the peptide-resin with 20% piperidine in DMF (2 x 10 minutes).
-
Washing: Wash the resin thoroughly with DMF (5x), DCM (3x), and DMF (5x).
-
Amino Acid Activation: In a separate vessel, pre-activate the next Fmoc-amino acid (4 equivalents) with HCTU (3.9 equivalents) and DIPEA (8 equivalents) in DMF for 2-5 minutes.
-
Coupling: Add the activated amino acid solution to the resin and allow it to react for 2 hours at room temperature.
-
Monitoring: Perform a Kaiser test to check for the presence of free primary amines. If the test is positive (blue beads), proceed with a second coupling.
-
Double Coupling (if necessary): Drain the reaction vessel and add a fresh solution of the activated Fmoc-amino acid. React for an additional 2 hours or overnight.
-
Washing: Wash the resin thoroughly with DMF (5x) and DCM (3x) before proceeding to the next deprotection step.
Visualizations
Experimental Workflow for Handling a Difficult Coupling
Caption: Workflow for troubleshooting a difficult coupling step.
Logical Relationship of Problems and Solutions
Caption: Common problems and their respective solutions.
Validation & Comparative
A Comparative Guide: Fmoc-Cys(Octyl)-OH vs. Fmoc-Cys(Trt)-OH in the Synthesis of Hydrophobic Peptides
For researchers, scientists, and drug development professionals engaged in solid-phase peptide synthesis (SPPS), the choice of protecting groups for cysteine residues is critical, particularly when dealing with hydrophobic sequences prone to aggregation. This guide provides an objective comparison of two commonly used cysteine derivatives, Fmoc-Cys(Octyl)-OH and Fmoc-Cys(Trt)-OH, supported by available experimental data and established protocols.
The selection of an appropriate S-protecting group for cysteine is a balancing act between stability during chain elongation and facile, clean removal during final cleavage without causing side reactions. This is especially true for hydrophobic peptides, where solubility issues can exacerbate problems such as incomplete coupling and difficult purification. Here, we compare the performance of the S-octyl and S-trityl protected cysteine building blocks.
Key Performance Characteristics
The trityl (Trt) group is a bulky, acid-labile protecting group widely used in Fmoc-SPPS. In contrast, the octyl group is a linear alkyl chain, offering different steric and electronic properties. While direct, side-by-side comparative studies on a single hydrophobic peptide are not extensively documented in publicly available literature, a comparison can be drawn from existing data on their individual use and the known chemistry of their respective protecting group classes.
| Parameter | This compound | Fmoc-Cys(Trt)-OH |
| Protecting Group | S-octyl (Alkyl) | S-trityl (Triphenylmethyl) |
| Acid Lability | More stable to acid | Highly acid-labile |
| Cleavage Conditions | Requires strong acid (e.g., HF) or specific reagents for orthogonal removal | Cleaved with standard TFA cocktails[1] |
| Racemization Potential | Generally lower | Higher, especially with base-mediated coupling reagents[1] |
| Side Reactions during Cleavage | Less prone to scavenger-related side reactions | Reversible cleavage and potential for re-alkylation without proper scavengers[1] |
| Suitability for Hydrophobic Peptides | Potentially advantageous due to increased lipophilicity of the protected residue | Standard choice, but the bulky group can sometimes hinder coupling in aggregated sequences |
| Orthogonal Deprotection | Possible with specific methodologies | Not typically used in an orthogonal fashion with standard Fmoc/tBu strategy |
Experimental Data Summary
Quantitative data directly comparing the two derivatives in the synthesis of a specific hydrophobic peptide is scarce. However, data on racemization for Fmoc-Cys(Trt)-OH and related derivatives provide insight into its performance.
Table 1: Racemization of Cysteine Derivatives During Coupling
| Cysteine Derivative | Coupling Conditions | % Racemization | Reference |
| Fmoc-Cys(Trt)-OH | DIPCDI/Oxyma Pure | 3.3% | [1] |
| Fmoc-Cys(Dpm)-OH | DIPCDI/Oxyma Pure | 6.8% | [1] |
| Fmoc-Cys(Thp)-OH | DIPCDI/Oxyma Pure | 0.74% | [1] |
Detailed Methodologies
Peptide Synthesis Workflow
The general workflow for solid-phase peptide synthesis using either this compound or Fmoc-Cys(Trt)-OH follows the standard Fmoc/tBu strategy.
Cleavage and Deprotection Protocols
The final cleavage and deprotection step is where the protocols for this compound and Fmoc-Cys(Trt)-OH would significantly differ.
Fmoc-Cys(Trt)-OH Cleavage:
The trityl group is labile in trifluoroacetic acid (TFA). A standard cleavage cocktail for peptides containing Cys(Trt) is crucial to prevent side reactions.
-
Reagent: "Reagent K" is a common choice for peptides with sensitive residues.[2]
-
TFA: 82.5%
-
Phenol: 5%
-
Water: 5%
-
Thioanisole: 5%
-
1,2-Ethanedithiol (EDT): 2.5%
-
-
Procedure:
-
Treat the peptide-resin with the cleavage cocktail for 2-3 hours at room temperature.
-
Filter the resin and collect the filtrate.
-
Precipitate the peptide by adding cold diethyl ether.
-
Centrifuge to pellet the peptide, wash with cold ether, and dry under vacuum.
-
The reversibility of the S-trityl deprotection necessitates the use of scavengers like triisopropylsilane (TIS) to irreversibly quench the trityl cation.[1]
This compound Cleavage:
The S-octyl group is stable to TFA. Its removal typically requires harsher conditions, such as treatment with hydrogen fluoride (HF), or specific orthogonal methods that are not standard in routine Fmoc-SPPS. This stability makes it less suitable for standard synthesis of peptides where a free cysteine is desired in the final product after TFA cleavage. However, this stability can be advantageous if the octyl group is intended to remain on the cysteine as a lipophilic modification or if orthogonal deprotection is planned.
Discussion and Recommendations
Fmoc-Cys(Trt)-OH remains the standard and more versatile choice for the routine synthesis of peptides, including hydrophobic ones, where a free cysteine is required in the final product. Its high acid lability allows for deprotection under standard TFA cleavage conditions. However, researchers must be mindful of the potential for racemization, especially when using base-mediated coupling reagents, and the necessity of appropriate scavengers in the cleavage cocktail to prevent side reactions.
This compound , on the other hand, represents a more specialized reagent. Its high stability to TFA makes it unsuitable for standard workflows aiming for a free thiol. However, this characteristic can be leveraged in specific applications:
-
Synthesis of Lipopeptides: The octyl group can be retained as a permanent lipophilic modification to enhance the hydrophobic character of the peptide.
-
Orthogonal Strategies: In complex syntheses requiring multiple, selectively addressable cysteine residues, the S-octyl group could potentially be removed using specific, non-acidolytic methods, although this is not a common approach.
For the synthesis of hydrophobic peptides where the goal is to obtain the native sequence with a free cysteine, Fmoc-Cys(Trt)-OH is the recommended choice due to its compatibility with standard Fmoc-SPPS cleavage protocols. Careful optimization of coupling and cleavage conditions is necessary to maximize yield and purity.
For applications requiring a permanent S-alkylation for purposes such as increasing hydrophobicity or for specific bioconjugation strategies, this compound is a viable, albeit less common, option. Researchers choosing this derivative should be prepared to employ non-standard cleavage conditions if removal of the octyl group is ultimately required.
References
A Comparative Guide to S-Alkyl Protecting Groups for Cysteine in Solid-Phase Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
The strategic selection of a protecting group for the thiol side chain of cysteine is a critical decision in Solid-Phase Peptide Synthesis (SPPS). This choice profoundly impacts the efficiency of peptide assembly, the prevention of side reactions, and the overall yield and purity of the final peptide. This guide provides an objective comparison of commonly employed S-alkyl protecting groups, supported by experimental data, to aid researchers in making informed decisions for their synthetic strategies.
Performance Comparison of Common S-Alkyl Protecting Groups
The following tables summarize the key characteristics and performance of frequently used S-alkyl protecting groups for cysteine in Fmoc-based SPPS.
| Protecting Group | Structure | Cleavage Conditions | Stability & Orthogonality | Key Advantages | Key Disadvantages |
| Trityl (Trt) | Trityl | High % TFA (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O) | Labile to standard cleavage cocktails. Orthogonal to Acm, tBu, and Fm. | Cost-effective, removed during final cleavage. | Prone to reattachment; can promote racemization and β-piperidinylalanine formation.[1][2] |
| 4-Methoxytrityl (Mmt) | 4-Methoxytrityl | Very mild acid (e.g., 1-2% TFA in DCM) | Highly acid-labile. Orthogonal to Trt, Acm, and tBu. | Allows for selective on-resin deprotection.[3] | Can be too labile for some synthetic strategies. |
| Diphenylmethyl (Dpm) | Diphenylmethyl | High % TFA (e.g., 95% TFA) | More stable than Trt to low % TFA. Orthogonal to Mmt. | Reduced racemization compared to Trt. | Higher cost than Trt. |
| Acetamidomethyl (Acm) | Acetamidomethyl | Mercury(II) acetate or Iodine | Stable to TFA and piperidine. Orthogonal to most other groups. | Allows for peptide purification before disulfide bond formation. | Cleavage requires toxic heavy metals or iodine, which can cause side reactions. |
| tert-Butyl (tBu) | tert-Butyl | Strong acid (e.g., HF) or with specific reagents like MeSiCl₃/PhSOPh. | Stable to TFA. | Highly stable, useful in complex syntheses. | Harsh cleavage conditions are not compatible with standard Fmoc-SPPS. |
| tert-Butylthio (StBu) | tert-Butylthio | Reducing agents (e.g., thiols, phosphines) | Stable to TFA and piperidine. | Orthogonal to acid- and base-labile groups. | Cleavage can be sluggish. Prone to causing β-elimination.[1] |
| Tetrahydropyranyl (Thp) | Tetrahydropyranyl | High % TFA (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O) | Labile to standard cleavage cocktails. Stable to 1% TFA in DCM. | Lower racemization and β-piperidinylalanine formation compared to Trt. | Relatively newer and less data available compared to Trt. |
Quantitative Comparison of Side Reactions
| Protecting Group | Racemization during Coupling (%) | β-Piperidinylalanine Formation |
| Trityl (Trt) | 3.3% (with DIPCDI/Oxyma Pure) | Can be significant, especially for C-terminal Cys on Wang resin.[1][4] |
| Diphenylmethyl (Dpm) | 6.8% (with DIPCDI/Oxyma Pure) | Generally less than Trt. |
| Tetrahydropyranyl (Thp) | 0.74% (with DIPCDI/Oxyma Pure) | Significantly lower than Trt. |
| Acetamidomethyl (Acm) | Lower tendency to racemize than Trt.[3] | Less prone than StBu but more than Trt.[1] |
| tert-Butylthio (StBu) | Not explicitly quantified but known to be problematic. | Highest tendency for β-elimination.[1] |
Experimental Protocols
Detailed methodologies for the cleavage of common S-alkyl protecting groups are provided below.
Protocol 1: Cleavage of Trityl (Trt) Group
This protocol is for the standard global deprotection and cleavage from an acid-labile resin.
Reagents:
-
Cleavage Cocktail: 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% deionized water (H₂O).
-
Peptidyl-resin (Fmoc-deprotected).
-
Cold diethyl ether.
Procedure:
-
Swell the peptidyl-resin in dichloromethane (DCM) and then wash with methanol and dry under vacuum.
-
Add the cleavage cocktail to the resin (approximately 10 mL per gram of resin).
-
Incubate the mixture at room temperature with occasional swirling for 2-3 hours.
-
Filter the resin and collect the filtrate.
-
Wash the resin with a small amount of fresh cleavage cocktail and combine the filtrates.
-
Precipitate the peptide by adding the TFA filtrate to a 10-fold excess of cold diethyl ether.
-
Centrifuge the suspension to pellet the peptide.
-
Decant the ether and wash the peptide pellet with cold diethyl ether two more times.
-
Dry the peptide pellet under vacuum.
Protocol 2: On-Resin Deprotection of 4-Methoxytrityl (Mmt) Group
This protocol allows for selective deprotection of the Mmt group while the peptide remains attached to the resin.
Reagents:
-
Deprotection Solution: 1% TFA in DCM.
-
Neutralization Solution: 10% N,N-Diisopropylethylamine (DIPEA) in DCM.
-
DCM for washing.
-
Mmt-protected peptidyl-resin.
Procedure:
-
Swell the Mmt-protected peptidyl-resin in DCM.
-
Treat the resin with the deprotection solution (1% TFA in DCM) for 2 minutes. Repeat this step 5-10 times until the yellow color of the Mmt cation is no longer observed in the filtrate.
-
Wash the resin thoroughly with DCM.
-
Neutralize the resin with the neutralization solution (10% DIPEA in DCM) for 2 minutes. Repeat twice.
-
Wash the resin thoroughly with DCM and then with DMF to prepare for the next synthetic step (e.g., disulfide bond formation or further coupling).
Protocol 3: Cleavage of Acetamidomethyl (Acm) Group using Iodine
This protocol describes the oxidative cleavage of the Acm group to form a disulfide bond.
Reagents:
-
Acm-protected peptide.
-
Solvent: Acetic acid/water or methanol/water mixtures.
-
Iodine solution (e.g., 0.1 M in methanol).
-
Aqueous sodium thiosulfate solution.
Procedure:
-
Dissolve the Acm-protected peptide in the chosen solvent at a low concentration (e.g., 0.1-1 mg/mL) to favor intramolecular disulfide bond formation.
-
Add the iodine solution dropwise while stirring until a persistent yellow-brown color is observed.
-
Continue stirring for 1-2 hours at room temperature. Monitor the reaction by HPLC.
-
Quench the excess iodine by adding aqueous sodium thiosulfate solution dropwise until the solution becomes colorless.
-
Lyophilize the solution to remove the solvents.
-
Purify the cyclized peptide by HPLC.
Experimental Workflow and Logical Relationships
The following diagrams illustrate the general workflow of SPPS with a protected cysteine and the decision-making process for choosing a suitable protecting group.
Caption: General workflow for Solid-Phase Peptide Synthesis (SPPS) incorporating a protected cysteine residue.
Caption: Decision tree for selecting an appropriate S-alkyl protecting group for cysteine in SPPS.
References
The Strategic Advantage of Lipophilicity: A Comparative Guide to Fmoc-Cys(Octyl)-OH in Peptide Synthesis
For researchers, scientists, and drug development professionals navigating the complexities of peptide synthesis, the selection of appropriate building blocks is paramount to success. Cysteine, with its reactive thiol side chain, presents a unique set of challenges that necessitate careful consideration of protecting group strategies. While a variety of cysteine derivatives are commercially available, this guide focuses on the potential advantages of Fmoc-Cys(Octyl)-OH, a less conventional but potentially highly valuable reagent, in comparison to more commonly employed alternatives.
The strategic use of an octyl group to protect the cysteine thiol introduces a significant element of lipophilicity. This property can be particularly advantageous in the solid-phase peptide synthesis (SPPS) of hydrophobic and membrane-associated peptides, which are notoriously difficult to synthesize due to poor solubility and on-resin aggregation. This guide will objectively compare the posited performance of this compound with other widely used cysteine derivatives, supported by established principles of peptide chemistry.
Comparative Analysis of Fmoc-Cysteine Derivatives
The choice of a cysteine protecting group is a critical decision in peptide synthesis, directly impacting yield, purity, and the ability to synthesize complex sequences. The following table summarizes the key characteristics of common Fmoc-cysteine derivatives and provides a prospective analysis of this compound.
| Derivative | Protecting Group | Key Advantages | Common Disadvantages | Deprotection Conditions |
| Fmoc-Cys(Trt)-OH | Trityl (Trt) | Widely used, cost-effective, acid-labile.[1] | Can lead to re-attachment of the trityl cation to the thiol, potential for racemization, especially at the C-terminus.[1][2] | Standard TFA cleavage cocktail (e.g., TFA/TIS/H₂O).[1] |
| Fmoc-Cys(Acm)-OH | Acetamidomethyl (Acm) | Stable to TFA, allows for selective deprotection and disulfide bond formation on-resin or in solution.[3] | Requires specific deprotection reagents (e.g., iodine, mercury(II) acetate), which can have side reactions.[3] | Iodine for oxidative cyclization; Mercury(II) acetate for free thiol.[3] |
| Fmoc-Cys(StBu)-OH | S-tert-butylthio (StBu) | Stable to both acidic and basic conditions used in SPPS.[4] | Deprotection requires reducing agents and can sometimes be sluggish.[5] | Reducing agents like DTT or TCEP.[5] |
| Fmoc-Cys(Thp)-OH | Tetrahydropyranyl (Thp) | Reduced racemization compared to Trt, acid-labile.[1] | TFA cleavage cocktail.[1] | |
| Fmoc-Cys(Dpm)-OH | Diphenylmethyl (Dpm) | Alternative to Trt with different acid lability.[1] | Can also suffer from racemization.[1] | TFA cleavage cocktail.[1] |
| This compound | Octyl | Postulated: Increased lipophilicity may improve solubility of growing peptide chain in organic solvents, potentially reducing on-resin aggregation of hydrophobic peptides. | Postulated: May require specific cleavage conditions to remove the stable thioether. Increased hydrophobicity could potentially hinder solubility in aqueous media after cleavage. | Postulated: Strong acid cleavage (e.g., HF or TFMSA) or other specific methods for thioether cleavage. |
Experimental Protocols
Protocol 1: Comparative Synthesis of a Model Hydrophobic Peptide
Objective: To evaluate the impact of different cysteine protecting groups on the synthesis yield and purity of a model hydrophobic peptide.
Materials:
-
Rink Amide MBHA resin
-
Fmoc-amino acids (including the cysteine derivatives to be tested: Fmoc-Cys(Trt)-OH, Fmoc-Cys(Acm)-OH, and this compound)
-
Coupling reagents (e.g., HCTU, DIC/Oxyma)
-
Base (e.g., DIPEA)
-
Deprotection solution: 20% piperidine in DMF
-
Washing solvents: DMF, DCM, IPA
-
Cleavage cocktail (adapted for each protecting group)
-
HPLC system for analysis
-
Mass spectrometer
Procedure:
-
Resin Swelling: Swell the Rink Amide MBHA resin in DMF for 1 hour.
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, then for 15 minutes to remove the Fmoc group from the resin. Wash thoroughly with DMF, DCM, and IPA.
-
Amino Acid Coupling:
-
Pre-activate the Fmoc-amino acid (3 equivalents) with the coupling reagent (e.g., HCTU, 3 eq.) and base (e.g., DIPEA, 6 eq.) in DMF.
-
Add the activated amino acid solution to the resin and shake for 2 hours.
-
Monitor the coupling reaction using a Kaiser test. If the test is positive, repeat the coupling step.
-
-
Capping (Optional): After coupling, cap any unreacted amino groups with a solution of acetic anhydride and DIPEA in DMF.
-
Chain Elongation: Repeat steps 2-4 for each amino acid in the sequence, using the respective Fmoc-cysteine derivative at the desired position.
-
Final Fmoc Deprotection: Remove the final Fmoc group using 20% piperidine in DMF.
-
Cleavage and Deprotection:
-
For Fmoc-Cys(Trt)-OH: Cleave the peptide from the resin using a cocktail of TFA/TIS/H₂O (95:2.5:2.5) for 2-3 hours.
-
For Fmoc-Cys(Acm)-OH: Cleave as above. The Acm group will remain intact.
-
For this compound: A stronger cleavage cocktail may be necessary. Test cleavage with TFA/TIS/H₂O and, if incomplete, consider stronger acids like HF (requires specialized equipment).
-
-
Precipitation and Analysis: Precipitate the cleaved peptide in cold diethyl ether, centrifuge, and wash the pellet. Lyophilize the crude peptide. Analyze the crude product by HPLC and mass spectrometry to determine yield and purity.
Visualizing Workflows and Concepts
To better illustrate the concepts discussed, the following diagrams have been generated.
Figure 1: A simplified workflow of Solid-Phase Peptide Synthesis (SPPS).
Figure 2: Comparison of deprotection strategies for various cysteine protecting groups.
Figure 3: Conceptual diagram illustrating how a hydrophobic protecting group like octyl might prevent peptide aggregation.
Conclusion
The introduction of an octyl protecting group on cysteine offers a compelling, albeit largely unexplored, avenue for overcoming the challenges associated with the synthesis of hydrophobic peptides. The increased lipophilicity imparted by the octyl chain is hypothesized to enhance the solubility of the growing peptide in the organic solvents used during SPPS, thereby minimizing inter-chain aggregation and improving coupling efficiencies.
While direct experimental comparisons with established cysteine derivatives are lacking, the theoretical advantages of this compound warrant further investigation by the research community. The experimental protocol provided in this guide offers a framework for such a comparative study. As the demand for synthetic peptides in therapeutics and research continues to grow, the development and characterization of novel building blocks like this compound will be crucial for pushing the boundaries of what is synthetically achievable.
References
A Researcher's Guide to Confirming S-Octyl Deprotection: A Comparative Analysis of Analytical Methods
For researchers and professionals in drug development and chemical synthesis, the removal of the S-octyl protecting group from cysteine residues is a critical step that requires robust analytical confirmation. The thioether bond cleavage results in a free thiol, a functional group often essential for biological activity or further chemical modification. This guide provides a comparative overview of common analytical methods for confirming S-octyl deprotection, complete with experimental protocols and performance data to aid in method selection.
Comparison of Analytical Methods
The choice of analytical method for confirming S-octyl deprotection depends on the specific requirements of the workflow, such as the need for qualitative or quantitative data, sample throughput, and available instrumentation. The following table summarizes the key performance characteristics of Thin Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), Mass Spectrometry (MS), and Nuclear Magnetic Resonance (NMR) spectroscopy for this application.
| Analytical Method | Principle | Type of Data | Throughput | Sensitivity | Cost | Key Advantages | Key Disadvantages |
| Thin Layer Chromatography (TLC) | Differential migration of compounds on a stationary phase based on polarity. | Qualitative | High | Low to Moderate | Low | Rapid, simple, and inexpensive for reaction monitoring. | Not quantitative, lower resolution. |
| High-Performance Liquid Chromatography (HPLC) | Separation of compounds based on their interaction with a stationary phase under high pressure. | Quantitative | Medium | High | Medium | Accurate quantification, high resolution and reproducibility. | Requires method development, more expensive than TLC. |
| Mass Spectrometry (MS) | Measurement of the mass-to-charge ratio of ionized molecules. | Qualitative & Quantitative | High (with LC) | Very High | High | Unambiguous identification of deprotected product by mass. | Can be complex to operate and maintain. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Measures the magnetic properties of atomic nuclei to elucidate molecular structure. | Qualitative & Quantitative | Low | Low | High | Provides detailed structural information, non-destructive. | Low throughput, requires high sample concentration. |
Experimental Protocols
Detailed methodologies for each of the key analytical techniques are provided below. These protocols are intended as a starting point and may require optimization based on the specific substrate and reaction conditions.
Thin Layer Chromatography (TLC) for Reaction Monitoring
TLC is an indispensable tool for rapidly and qualitatively monitoring the progress of the S-octyl deprotection reaction. By comparing the chromatographic profile of the reaction mixture to the starting material, the disappearance of the S-octyl protected compound and the appearance of the more polar, deprotected thiol can be observed.
Materials:
-
TLC plates (e.g., silica gel 60 F254)
-
Developing chamber
-
Mobile phase (e.g., a mixture of hexane and ethyl acetate, to be optimized)
-
Visualization agent (e.g., UV lamp, potassium permanganate stain, or ninhydrin stain for amino acids)
-
Capillary tubes for spotting
Protocol:
-
Prepare the TLC plate: Draw a faint starting line with a pencil approximately 1 cm from the bottom of the TLC plate.
-
Spot the plate: Using a capillary tube, apply a small spot of the starting S-octyl protected material, a co-spot (starting material and reaction mixture in the same spot), and the reaction mixture on the starting line.
-
Develop the plate: Place the TLC plate in a developing chamber containing the chosen mobile phase. Ensure the solvent level is below the starting line. Allow the solvent to ascend the plate until it is about 1 cm from the top.
-
Visualize the plate: Remove the plate from the chamber and mark the solvent front with a pencil. Visualize the spots under a UV lamp (if the compounds are UV active). Further visualization can be achieved by staining with an appropriate agent.
-
Analyze the results: The S-octyl protected starting material will have a higher Rf value (travel further up the plate) than the more polar deprotected thiol. A complete reaction is indicated by the disappearance of the starting material spot in the reaction mixture lane.
Workflow for TLC Monitoring:
High-Performance Liquid Chromatography (HPLC) for Quantitative Analysis
HPLC is a powerful technique for the quantitative analysis of the S-octyl deprotection reaction. By separating the starting material from the deprotected product, the extent of the reaction can be accurately determined.
Instrumentation and Conditions:
-
HPLC System: A standard HPLC system with a UV detector is suitable.
-
Column: A reverse-phase C18 column (e.g., 4.6 x 150 mm, 5 µm) is commonly used.
-
Mobile Phase: A gradient of water (A) and acetonitrile (B), both containing 0.1% trifluoroacetic acid (TFA), is a good starting point.
-
Example Gradient: 5-95% B over 15 minutes.
-
-
Flow Rate: 1.0 mL/min
-
Detection: UV detection at a wavelength where both the starting material and product have reasonable absorbance (e.g., 214 nm for peptide bonds or a wavelength specific to an aromatic tag if present).
-
Injection Volume: 10 µL
Protocol:
-
Sample Preparation: Dilute a small aliquot of the reaction mixture in the initial mobile phase composition. Prepare standards of the S-octyl protected starting material and, if available, the purified deprotected product of known concentrations.
-
Method Development: Optimize the mobile phase gradient to achieve baseline separation of the starting material and the product. The deprotected thiol will typically have a shorter retention time than the S-octyl protected starting material on a reverse-phase column.
-
Calibration: Inject the standards to create a calibration curve of peak area versus concentration.
-
Sample Analysis: Inject the diluted reaction mixture and integrate the peak areas of the starting material and the product.
-
Quantification: Use the calibration curve to determine the concentration of the remaining starting material and the formed product, allowing for the calculation of the reaction conversion.
Logical Flow for HPLC Quantification:
Mass Spectrometry (MS) for Confirmation
Mass spectrometry provides unambiguous confirmation of the S-octyl deprotection by determining the precise molecular weight of the product. It is often coupled with HPLC (LC-MS) for the analysis of complex mixtures.
Instrumentation:
-
An electrospray ionization (ESI) mass spectrometer is commonly used. This can be a standalone instrument for direct infusion or coupled to an HPLC system (LC-MS).
Protocol for Direct Infusion:
-
Sample Preparation: Dilute a small aliquot of the reaction mixture in a suitable solvent for ESI, such as acetonitrile/water with 0.1% formic acid.
-
Instrument Setup: Tune the mass spectrometer in the expected mass range for both the S-octyl protected starting material and the deprotected product.
-
Analysis: Infuse the sample into the mass spectrometer and acquire the mass spectrum.
-
Data Interpretation: Look for the molecular ion peak corresponding to the expected mass of the deprotected product. The disappearance of the peak for the S-octyl protected starting material and the appearance of the product peak confirms the deprotection. For example, the deprotection of S-octyl cysteine (MW = 233.38) to cysteine (MW = 121.16) would show a mass loss of 112.22 Da.
Protocol for LC-MS:
-
LC Method: Use the HPLC method described previously.
-
MS Detection: The eluent from the HPLC is directed into the ESI source of the mass spectrometer.
-
Data Acquisition: Acquire mass spectra across the entire chromatographic run.
-
Data Analysis: Extract the mass spectrum for the peak corresponding to the deprotected product to confirm its identity.
Signaling Pathway for Confirmation by MS:
Mass Spectrometry of Cys(Octyl) Peptides: A Comparative Guide
For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of the mass spectrometry (MS) analysis of peptides containing the non-natural amino acid S-octyl-cysteine (Cys(Octyl)) against those with standard cysteine modifications. This guide includes supporting experimental data, detailed protocols, and visual workflows to facilitate the analysis of these increasingly important modified peptides in drug development and proteomics.
The incorporation of non-natural amino acids, such as Cys(Octyl), into peptides is a powerful strategy for modulating their therapeutic properties, including hydrophobicity, membrane permeability, and stability. However, the analysis of these modified peptides by mass spectrometry presents unique challenges compared to peptides containing naturally occurring amino acids or those with common cysteine modifications like S-carboxyamidomethyl-cysteine. Understanding these differences is crucial for accurate characterization and quantification.
Performance Comparison: Cys(Octyl) vs. Standard Cysteine Modifications
The introduction of a long alkyl chain like an octyl group on the cysteine residue significantly alters the physicochemical properties of the peptide, which in turn affects its behavior during mass spectrometry analysis. The primary differences are observed in chromatographic retention, ionization efficiency, and fragmentation patterns.
| Feature | Peptides with Cys(Octyl) | Peptides with Standard Cys Modifications (e.g., Carboxyamidomethyl-cysteine) |
| Chromatographic Retention | Increased retention time on reversed-phase columns due to high hydrophobicity. May require modified gradients with higher organic solvent concentrations for elution. | Shorter retention times, elute under standard reversed-phase chromatography conditions. |
| Ionization Efficiency | Can be suppressed due to the high hydrophobicity, potentially leading to lower signal intensity in electrospray ionization (ESI).[1][2] | Generally good ionization efficiency in ESI. |
| MS/MS Fragmentation (CID/HCD) | Dominated by a characteristic neutral loss of the octyl group (112 Da) or octanethiol (144 Da). This can lead to a less complete series of b- and y-ions from the peptide backbone.[3][4] | Primarily yields b- and y-ions from peptide backbone cleavage, allowing for straightforward sequence determination. |
| Data Analysis Complexity | Requires consideration of the neutral loss in database search algorithms. The dominant neutral loss can sometimes complicate automated peptide identification. | Standard search parameters are generally sufficient for identification. |
Experimental Protocols
Accurate and reproducible analysis of peptides containing Cys(Octyl) requires optimized experimental protocols that account for their hydrophobic nature.
Sample Preparation for Hydrophobic Peptides
Proper sample preparation is critical to prevent loss of hydrophobic peptides and ensure compatibility with mass spectrometry.
-
Reduction and Alkylation (for disulfide-containing proteins):
-
Proteins are denatured, and disulfide bonds are reduced using dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).
-
Alkylation of free cysteine residues is then performed. For the synthesis of Cys(Octyl) containing peptides, this modification is incorporated during solid-phase peptide synthesis. For post-synthesis modification, an octyl halide can be used to alkylate free cysteine residues.
-
-
Enzymatic Digestion:
-
Proteins are digested into smaller peptides using a protease such as trypsin. Due to the hydrophobicity of the protein, organic solvents like acetonitrile (up to 30%) or denaturants may be required to improve enzyme accessibility.
-
-
Desalting and Concentration:
-
Peptides are desalted and concentrated using a C18 solid-phase extraction (SPE) cartridge.
-
Wash Step: A lower concentration of organic solvent in the wash buffer is crucial to prevent the loss of hydrophobic peptides.
-
Elution Step: A higher concentration of organic solvent (e.g., 80% acetonitrile with 0.1% formic acid) is necessary to ensure complete elution of the hydrophobic Cys(Octyl) peptides from the C18 resin.[5][6]
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
-
Chromatography:
-
A C18 reversed-phase column is typically used.
-
A shallow gradient elution with a mobile phase containing a higher percentage of organic solvent (e.g., acetonitrile or methanol) may be required to achieve good separation and peak shape for the highly retained Cys(Octyl) peptides.
-
-
Mass Spectrometry:
-
Ionization: Electrospray ionization (ESI) is commonly used.
-
MS1 Scan: A full scan is performed to detect the precursor ions of the peptides.
-
MS2 Fragmentation: Higher-energy collisional dissociation (HCD) is recommended for fragmentation. While neutral loss of the octyl group will be observed, HCD can still generate sufficient backbone fragment ions (b- and y-ions) for sequence confirmation.[3][4] Collision-induced dissociation (CID) can also be used, but may result in more pronounced neutral loss and less backbone fragmentation.
-
Visualizing the Workflow and Fragmentation
To better illustrate the processes involved in the analysis of Cys(Octyl) peptides, the following diagrams have been generated.
Caption: Experimental workflow for the mass spectrometry analysis of peptides containing Cys(Octyl).
References
- 1. Measurement of Hydrophobicity of Peptides in Electrospray Ionization Time-of-flight Mass Spectrometry [pibb.ac.cn]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. A mass spectrometry-based proteomics strategy to detect long-chain S-acylated peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 5. stacks.cdc.gov [stacks.cdc.gov]
- 6. Facile Preparation of Peptides for Mass Spectrometry Analysis in Bottom‐Up Proteomics Workflows - PMC [pmc.ncbi.nlm.nih.gov]
Purity Assessment of Synthetic Peptides: A Comparative Guide to Cysteine Protection with Fmoc-Cys(Octyl)-OH
For researchers, scientists, and drug development professionals, the purity of synthetic peptides is paramount to achieving reliable and reproducible experimental results, and for ensuring the safety and efficacy of therapeutic candidates. The choice of protecting groups during solid-phase peptide synthesis (SPPS) plays a critical role in the final purity of the peptide. This guide provides a comparative analysis of Fmoc-Cys(Octyl)-OH against other common cysteine protecting groups, supported by experimental protocols for purity assessment.
The thiol group of cysteine is highly reactive and requires protection during Fmoc-based SPPS to prevent unwanted side reactions, such as oxidation and disulfide bond formation. The selection of the appropriate protecting group is crucial as it can influence the level of side reactions, including racemization, and ultimately impact the purity of the final peptide product. This guide focuses on the use of this compound and compares its potential performance with commonly used alternatives like Fmoc-Cys(Trt)-OH (Trityl) and Fmoc-Cys(Acm)-OH (Acetamidomethyl).
Comparison of Cysteine Protecting Groups
While direct quantitative comparative studies for this compound are not extensively available in peer-reviewed literature, a qualitative comparison can be made based on the known chemistry of the protecting groups and common side reactions observed during SPPS.
| Protecting Group | Key Advantages | Potential Disadvantages & Side Reactions | Cleavage Conditions |
| Octyl | - Increased lipophilicity may improve solubility of the protected peptide in organic solvents. - Potentially less sterically hindered than Trityl, which may lead to more efficient coupling. | - Potential for incomplete cleavage, leaving octyl modifications on the final peptide. - Limited data on racemization potential compared to other groups. | Standard TFA cleavage cocktail. |
| Trityl (Trt) | - Widely used and well-documented. - Generally provides good protection. | - Prone to causing racemization of the cysteine residue, especially during activation with phosphonium or uronium reagents.[1] - Steric hindrance can sometimes lead to incomplete coupling. | Standard TFA cleavage cocktail. |
| Acetamidomethyl (Acm) | - Stable to TFA, allowing for orthogonal deprotection strategies. - Lower propensity for racemization compared to Trityl.[1] | - Requires a separate deprotection step, typically with mercury(II) acetate or iodine, which can be harsh and may not be suitable for all peptides.[2] - The additional deprotection step adds complexity to the synthesis workflow. | Not cleaved by TFA; requires specific reagents like mercury(II) acetate or iodine. |
Experimental Protocols for Purity Assessment
Accurate assessment of peptide purity requires a combination of analytical techniques. The following are detailed protocols for the most common methods.
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)
RP-HPLC is the gold standard for assessing the purity of synthetic peptides by separating the target peptide from its impurities.
Protocol:
-
Sample Preparation:
-
Dissolve the lyophilized crude peptide in a suitable solvent (e.g., 0.1% TFA in water or a mixture of water and acetonitrile) to a concentration of 1 mg/mL.
-
Vortex or sonicate to ensure complete dissolution.
-
Filter the sample through a 0.22 µm syringe filter before injection.
-
-
HPLC System and Column:
-
System: A standard HPLC or UHPLC system equipped with a UV detector.
-
Column: A C18 reversed-phase column is typically used (e.g., 4.6 x 150 mm, 3.5 µm particle size). The choice of column may need to be optimized based on the peptide's properties.
-
-
Mobile Phases:
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.
-
Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile.
-
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 214 nm and 280 nm (for peptides containing aromatic residues).
-
Injection Volume: 10-20 µL.
-
Gradient: A typical gradient would be from 5% to 65% Mobile Phase B over 30 minutes. This should be optimized for the specific peptide to ensure good separation of impurities.
-
-
Data Analysis:
-
Integrate the area of all peaks in the chromatogram.
-
Calculate the purity of the target peptide as the percentage of the main peak area relative to the total area of all peaks.
-
Liquid Chromatography-Mass Spectrometry (LC-MS)
LC-MS combines the separation power of HPLC with the mass detection capabilities of mass spectrometry to confirm the identity of the main peak and to identify impurities.
Protocol:
-
LC System: Use the same HPLC conditions as described above, but with a mobile phase modifier compatible with mass spectrometry, such as 0.1% formic acid instead of TFA.
-
Mass Spectrometer:
-
Ionization Source: Electrospray Ionization (ESI) is most commonly used for peptides.
-
Mass Analyzer: A quadrupole, time-of-flight (TOF), or Orbitrap analyzer can be used.
-
-
Data Acquisition:
-
Acquire mass spectra over a relevant m/z range for the expected peptide and its potential impurities (e.g., m/z 400-2000).
-
The mass spectrometer will detect the mass-to-charge ratio of the eluting compounds.
-
-
Data Analysis:
-
Confirm that the mass of the main peak corresponds to the theoretical mass of the target peptide.
-
Analyze the masses of the impurity peaks to identify their nature (e.g., truncated sequences, deletions, modifications). For example, a mass difference of +16 Da could indicate oxidation, while a mass corresponding to a peptide missing one amino acid would indicate a deletion sequence.
-
Visualizing the Workflow and Potential Side Reactions
To better understand the context of peptide synthesis and potential pitfalls, the following diagrams illustrate the general workflow and common side reactions.
Caption: General workflow of Fmoc solid-phase peptide synthesis (SPPS).
Caption: Potential side reactions associated with different cysteine protecting groups.
Conclusion
The selection of a cysteine protecting group in Fmoc-SPPS is a critical decision that directly influences the purity of the final synthetic peptide. While Fmoc-Cys(Trt)-OH is widely used, it is associated with a risk of racemization. Fmoc-Cys(Acm)-OH offers an orthogonal protection strategy with a lower risk of racemization but requires an additional, potentially harsh, deprotection step.
This compound presents a potentially valuable alternative. Its increased lipophilicity may offer advantages in terms of the solubility of the growing peptide chain. However, the potential for incomplete cleavage and the lack of extensive data on its propensity for causing racemization are factors to consider.
For any peptide synthesis, rigorous purity assessment using a combination of RP-HPLC and LC-MS is essential. The protocols provided in this guide offer a robust framework for researchers to evaluate the purity of their synthetic peptides and to make informed decisions about the most suitable cysteine protection strategy for their specific application. Further studies directly comparing the performance of this compound with other protecting groups under identical conditions are warranted to provide the peptide synthesis community with more definitive guidance.
References
Orthogonality of the S-Octyl Protecting Group: A Comparative Guide
In the intricate landscape of chemical synthesis, particularly in the realms of peptide and complex molecule construction, the strategic use of protecting groups (PGs) is paramount. The principle of orthogonality—wherein specific protecting groups can be removed under distinct conditions without affecting others—allows for the precise and sequential manipulation of functional groups. This guide provides a comprehensive comparison of the S-octyl protecting group for thiols against other commonly employed protecting groups, supported by experimental data and detailed protocols, to aid researchers, scientists, and drug development professionals in designing robust synthetic strategies.
The S-Octyl Group: A Stable Thiol Protecting Group
The S-octyl group is an S-alkyl thioether used for the protection of sulfhydryl moieties, most notably in the side chain of cysteine residues in peptide synthesis. Its stability to a range of reaction conditions makes it a valuable tool when other protecting groups need to be selectively removed.
Cleavage of the S-Octyl Protecting Group
The primary methods for the deprotection of S-octyl and other S-alkyl thioethers involve heavy metal-assisted cleavage, oxidative methods, or the use of specific halogenating agents.
Heavy Metal-Assisted Cleavage
Heavy metal ions, such as mercury(II) and silver(I), facilitate the cleavage of the C-S bond in thioethers. The high affinity of these soft metals for the soft sulfur atom is the driving force for this reaction.
Table 1: Comparison of Heavy Metal-Mediated S-Alkyl Thioether Cleavage
| Reagent | Typical Conditions | Comments |
| Mercuric Acetate (Hg(OAc)₂) | Acetic acid or aqueous buffer, room temperature | Effective but toxic. Requires careful handling and disposal. |
| Silver Nitrate (AgNO₃) | Aqueous acetonitrile or ethanol, often with a base like pyridine | Milder than mercury salts but can still be potent. |
| Silver Trifluoromethanesulfonate (AgOTf) | Dichloromethane or other organic solvents | A powerful silver salt for thioether cleavage. |
Experimental Protocol: Mercuric Acetate-Mediated Deprotection of S-Alkyl Thioethers
-
Dissolve the S-alkyl protected compound in a suitable solvent such as aqueous acetic acid.
-
Add a stoichiometric amount (or a slight excess) of mercuric acetate.
-
Stir the reaction mixture at room temperature and monitor the reaction progress by an appropriate method (e.g., TLC or LC-MS).
-
Upon completion, quench the reaction, typically by the addition of a thiol scavenger like β-mercaptoethanol.
-
Work up the reaction mixture to remove mercury salts and isolate the deprotected thiol.
Orthogonality with Common Protecting Groups
The utility of the S-octyl protecting group is defined by its stability under conditions used to remove other common protecting groups.
Orthogonality with Acid-Labile Protecting Groups (e.g., Boc)
The tert-butyloxycarbonyl (Boc) group is widely used for the protection of amines and is readily cleaved under acidic conditions, typically with trifluoroacetic acid (TFA).[1] S-alkyl thioethers, including the S-octyl group, are generally stable to the acidic conditions used for Boc deprotection.
Table 2: Stability of S-Octyl vs. Boc Group
| Protecting Group | Deprotection Conditions | Stability of S-Octyl Group |
| Boc | Trifluoroacetic acid (TFA) in dichloromethane (DCM) | Stable |
| Hydrochloric acid (HCl) in dioxane or methanol | Stable |
This orthogonality allows for the selective deprotection of a Boc-protected amine in the presence of an S-octyl protected thiol.
Caption: Selective deprotection of Boc in the presence of S-octyl.
Orthogonality with Base-Labile Protecting Groups (e.g., Fmoc)
The 9-fluorenylmethyloxycarbonyl (Fmoc) group is a base-labile protecting group for amines, commonly removed with a solution of piperidine in a polar aprotic solvent like dimethylformamide (DMF).[2] The S-octyl group is stable under these basic conditions.
Table 3: Stability of S-Octyl vs. Fmoc Group
| Protecting Group | Deprotection Conditions | Stability of S-Octyl Group |
| Fmoc | 20% Piperidine in DMF | Stable |
This allows for the selective removal of the Fmoc group while the S-octyl protected thiol remains intact.
Caption: Orthogonal deprotection of Fmoc and S-octyl groups.
Orthogonality with Protecting Groups Cleaved by Hydrogenolysis (e.g., Cbz)
The benzyloxycarbonyl (Cbz or Z) group is a common amine protecting group that is typically removed by catalytic hydrogenolysis (e.g., H₂ gas with a palladium catalyst).[3] Thioethers are generally stable to these conditions, although prolonged reaction times or more active catalysts can sometimes lead to C-S bond cleavage. However, under standard hydrogenolysis conditions for Cbz removal, the S-octyl group is expected to be stable.
Table 4: Stability of S-Octyl vs. Cbz Group
| Protecting Group | Deprotection Conditions | Stability of S-Octyl Group |
| Cbz | H₂, Pd/C, Methanol | Generally Stable |
This orthogonality enables the selective deprotection of a Cbz-protected amine in the presence of an S-octyl group.
Caption: Selective Cbz deprotection in the presence of an S-octyl group.
Orthogonality with Fluoride-Labile Protecting Groups (e.g., TBDMS)
Silyl ethers, such as the tert-butyldimethylsilyl (TBDMS) group, are commonly used to protect alcohols and are selectively cleaved by fluoride ion sources like tetrabutylammonium fluoride (TBAF).[4] The S-octyl group is completely stable to these conditions.
Table 5: Stability of S-Octyl vs. TBDMS Group
| Protecting Group | Deprotection Conditions | Stability of S-Octyl Group |
| TBDMS | Tetrabutylammonium fluoride (TBAF) in THF | Stable |
This allows for the selective deprotection of a TBDMS-protected alcohol without affecting the S-octyl protected thiol.
Caption: Orthogonal deprotection of TBDMS and S-octyl groups.
Summary of Orthogonality
The S-octyl protecting group demonstrates excellent orthogonality with a range of commonly used protecting groups, making it a valuable component of a synthetic chemist's toolbox. Its stability to acidic, basic, and fluoride-mediated deprotection conditions, as well as its general stability to hydrogenolysis, allows for its use in complex synthetic strategies where precise control over the manipulation of multiple functional groups is required. The choice of a heavy metal-mediated cleavage for the S-octyl group provides a distinct deprotection pathway that does not interfere with the removal of many other protecting groups.
References
- 1. sciencemadness.org [sciencemadness.org]
- 2. Deprotection of Silyl Ethers - Gelest [technical.gelest.com]
- 3. biosynth.com [biosynth.com]
- 4. Dependence of deposition method on the molecular structure and stability of organosilanes revealed from degrafting by tetrabutylammonium fluoride - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Stability of S-Alkyl Cysteine Protecting Groups for Peptide Synthesis
For researchers, scientists, and professionals in drug development, the strategic selection of protecting groups is paramount for the successful synthesis of complex peptides. This guide provides an objective comparison of the stability of commonly employed S-alkyl cysteine protecting groups, supported by experimental data and detailed protocols to aid in the rational design of peptide synthesis strategies.
The thiol group of cysteine is highly nucleophilic and susceptible to oxidation, necessitating robust protection during solid-phase peptide synthesis (SPPS). The stability of the chosen S-alkyl protecting group to the conditions of peptide assembly and its selective removal during or after synthesis are critical determinants of yield and purity. This guide focuses on the comparative stability of prominent S-alkyl protecting groups under various cleavage conditions, primarily in the context of trifluoroacetic acid (TFA)-based cleavage protocols commonly used in Fmoc-SPPS.
Comparative Stability of S-Alkyl Cysteine Protecting Groups
The choice of an S-alkyl protecting group is dictated by the overall synthetic strategy, particularly the requirement for orthogonal deprotection in the synthesis of peptides with multiple disulfide bonds. The following tables summarize the stability of key S-alkyl cysteine protecting groups under different acidic conditions.
| Protecting Group | Structure | Stability to Low % TFA (1-5%) | Stability to High % TFA (95%) | Cleavage Conditions | Key Characteristics |
| Trityl (Trt) | Trityl | Slowly Cleaved[1] | Labile | 95% TFA / Scavengers | Commonly used for routine synthesis of peptides with free thiols upon cleavage.[1] |
| tert-Butyl (tBu) | tert-Butyl | Stable | Stable[1] | HF or Hg(OAc)₂ followed by β-mercaptoethanol | Highly stable to TFA, requiring harsh cleavage conditions.[1] |
| Acetamidomethyl (Acm) | Acetamidomethyl | Stable | Stable | Hg(OAc)₂ or I₂ | Stable to TFA, allowing for purification of the protected peptide before thiol deprotection. |
| Diphenylmethyl (Dpm) | Diphenylmethyl | Stable[1] | Labile | 95% TFA / Scavengers | An alternative to Trt, offering similar acid lability.[1] |
| p-Methoxybenzyl (Mob) | p-Methoxybenzyl | Stable | Labile in the presence of TIS | TFA / TIS (98:2), 37°C | More labile than Acm and tBu in the presence of a reducing scavenger.[2] |
| Tetrahydropyranyl (Thp) | Tetrahydropyranyl | Stable | Labile | 95% TFA / H₂O / TIS (95:2.5:2.5) | Complete removal in 2 hours under standard cleavage conditions.[1] |
Quantitative Lability Data in TFA/TIS:
A study comparing the lability of different S-alkyl cysteine protecting groups in a solution of 98% TFA and 2% Triisopropylsilane (TIS) at 37°C over 12 hours demonstrated the following order of reactivity:
| Protecting Group | Relative Lability |
| p-Methoxybenzyl (Mob) | Most Labile |
| Acetamidomethyl (Acm) | Moderately Labile |
| tert-Butyl (tBu) | Least Labile |
This experiment highlights the significant role of the scavenger (TIS) in facilitating the cleavage of these protecting groups.[2]
Experimental Protocols
Detailed and reproducible experimental protocols are essential for achieving desired outcomes in peptide synthesis. Below are representative protocols for the cleavage of common S-alkyl cysteine protecting groups.
Protocol 1: Standard TFA Cleavage for Trityl (Trt) and Diphenylmethyl (Dpm) Protected Cysteine
This protocol is suitable for the global deprotection of peptides synthesized on acid-labile resins, resulting in a free thiol group from Cys(Trt) or Cys(Dpm).
Materials:
-
Peptide-resin (dried)
-
Cleavage Cocktail: 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% deionized water (H₂O)
-
Cold diethyl ether
-
Dichloromethane (DCM)
-
Centrifuge
-
Lyophilizer
Procedure:
-
Place the dried peptide-resin in a reaction vessel.
-
Add the cleavage cocktail to the resin (approximately 10 mL per 1 g of resin).
-
Incubate the mixture at room temperature for 2-3 hours with occasional swirling.
-
Filter the resin and collect the filtrate.
-
Wash the resin with a small volume of TFA, and then with DCM. Combine all filtrates.
-
Precipitate the peptide by adding the filtrate dropwise to a 10-fold volume of cold diethyl ether.
-
Pellet the precipitated peptide by centrifugation at 3000 rpm for 10 minutes.
-
Decant the ether and wash the peptide pellet with cold ether two more times.
-
Dry the peptide pellet under a stream of nitrogen.
-
Dissolve the crude peptide in a suitable solvent (e.g., water/acetonitrile mixture) and lyophilize.
Protocol 2: Removal of the Acetamidomethyl (Acm) Protecting Group
This protocol describes the deprotection of Cys(Acm) using mercury(II) acetate.
Materials:
-
Acm-protected peptide
-
Mercury(II) acetate (Hg(OAc)₂)
-
Aqueous acetic acid (10%)
-
β-mercaptoethanol
-
Centrifuge
-
HPLC for purification
Procedure:
-
Dissolve the Acm-protected peptide in 10% aqueous acetic acid.
-
Add a 10-fold molar excess of mercury(II) acetate to the peptide solution.
-
Stir the reaction mixture at room temperature for 1-2 hours.
-
Add a 20-fold molar excess of β-mercaptoethanol to quench the reaction and precipitate the mercury salts.
-
Allow the mixture to stand for 30 minutes.
-
Remove the precipitate by centrifugation.
-
Purify the deprotected peptide from the supernatant by reversed-phase HPLC.
Caution: Mercury compounds are highly toxic. Handle with appropriate personal protective equipment and dispose of waste according to institutional guidelines.
Visualization of Protecting Group Selection Strategy
The selection of an appropriate S-alkyl cysteine protecting group is a critical decision in the planning phase of peptide synthesis. The following diagram illustrates a decision-making workflow for choosing a suitable protecting group based on the desired outcome.
Caption: A decision tree to guide the selection of an S-alkyl cysteine protecting group.
This guide provides a foundational understanding of the comparative stability of various S-alkyl cysteine protecting groups. The selection of the optimal group will always be context-dependent, relying on the specific peptide sequence, the overall synthetic strategy, and the desired final product. Careful consideration of the data and protocols presented herein will empower researchers to make informed decisions and enhance the success of their peptide synthesis endeavors.
References
Performance of Fmoc-Cys(Octyl)-OH in Solid-Phase Peptide Synthesis: A Comparative Guide
For researchers engaged in the synthesis of complex peptides, the incorporation of cysteine residues presents unique challenges, primarily due to the potential for racemization and side reactions. The choice of both the thiol protecting group and the solid support resin are critical determinants of a successful synthesis. This guide provides a comparative overview of the expected performance of Fmoc-Cys(Octyl)-OH on two commonly utilized resin types in solid-phase peptide synthesis (SPPS): Wang resin and Rink Amide resin.
While direct comparative experimental data for the octyl protecting group is not extensively available in publicly accessible literature, this guide extrapolates performance based on established principles of SPPS and the known behavior of other S-protected cysteine derivatives.
Key Performance Considerations
The selection of a resin for use with this compound should be guided by the desired C-terminal functionality (acid or amide) and the potential for side reactions. The octyl group is a simple alkyl protecting group for the cysteine thiol, and its performance will be influenced by the stability of the resin linkage and the conditions of the cleavage and coupling steps.
Table 1: Predicted Performance of this compound on Different Resin Types
| Performance Parameter | Wang Resin | Rink Amide Resin | Key Considerations |
| C-Terminal Functionality | Carboxylic Acid | Amide | The primary determinant for resin selection. |
| Expected Loading Efficiency | Moderate to High | Moderate to High | Dependent on the specific loading protocol and coupling reagents used. |
| Expected Coupling Efficiency | High | High | Generally high with standard coupling reagents. Careful selection of coupling reagents is crucial to minimize racemization. |
| Risk of Racemization | Moderate to High | Moderate | Cysteine residues are susceptible to racemization, particularly with base-mediated coupling reagents.[1][2] The risk is generally higher when the C-terminal amino acid is attached to the resin. |
| Potential Side Reactions | β-piperidinylalanine formation | C-terminal N-alkylation | Wang resin is more prone to piperidine-induced side reactions at the C-terminus.[3] Rink Amide can undergo linker decomposition leading to alkylation, though this can be mitigated with specific cleavage cocktails.[4][5] |
| Cleavage Conditions | Strong acid (e.g., TFA) | Strong acid (e.g., TFA) | Cleavage cocktails typically include scavengers to protect sensitive residues. |
| Expected Cleavage Yield | Good to Excellent | Good to Excellent | Highly dependent on the peptide sequence and the cleavage cocktail composition. |
Experimental Protocols
Detailed and optimized experimental protocols are essential for the successful incorporation of this compound and for minimizing side reactions.
I. Resin Loading (for C-terminal this compound on Wang Resin)
-
Resin Swelling: Swell the Wang resin in N,N-dimethylformamide (DMF) for 1-2 hours.
-
Amino Acid Activation: Pre-activate this compound (3 equivalents relative to resin substitution) with N,N'-diisopropylcarbodiimide (DIC) (3 eq.) and 1-hydroxybenzotriazole (HOBt) (3 eq.) or Oxyma Pure (3 eq.) in DMF for 10-20 minutes.
-
Coupling: Add the activated amino acid solution to the swollen resin. Allow the reaction to proceed for 2-4 hours at room temperature.
-
Capping: After coupling, cap any unreacted hydroxyl groups on the resin using a solution of acetic anhydride and N,N-diisopropylethylamine (DIPEA) in DMF.
-
Washing: Wash the resin thoroughly with DMF, dichloromethane (DCM), and methanol, and dry under vacuum.
II. Peptide Chain Elongation (General Protocol for both Resin Types)
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5-10 minutes to remove the Fmoc protecting group.
-
Washing: Wash the resin extensively with DMF to remove piperidine.
-
Coupling: Couple the next Fmoc-protected amino acid (3-5 equivalents) using a suitable coupling reagent. To minimize racemization of the cysteine residue, it is advisable to use a carbodiimide-based method (e.g., DIC/HOBt or DIC/Oxyma) rather than uronium-based reagents like HBTU in the presence of a strong base.[6]
-
Washing: Wash the resin with DMF and DCM.
-
Repeat: Repeat the deprotection, washing, and coupling steps for each subsequent amino acid in the sequence.
III. Peptide Cleavage and Deprotection
-
Resin Preparation: Wash the final peptide-resin with DCM and dry under vacuum.
-
Cleavage Cocktail Preparation: Prepare a cleavage cocktail appropriate for the peptide sequence. A common cocktail is TFA/triisopropylsilane (TIS)/water (95:2.5:2.5). For peptides containing other sensitive residues, different scavengers may be required. For Rink Amide resin, the use of 1,3-dimethoxybenzene in the cleavage cocktail can prevent the formation of C-terminal N-alkylated byproducts.[4][5]
-
Cleavage Reaction: Treat the peptide-resin with the cleavage cocktail for 2-3 hours at room temperature.
-
Peptide Precipitation: Filter the resin and precipitate the peptide from the filtrate by adding cold diethyl ether.
-
Isolation: Centrifuge the precipitated peptide, decant the ether, and wash the peptide pellet with cold ether.
-
Purification: Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).
Visualizing the Workflow
To aid in understanding the experimental process, the following diagrams illustrate the key workflows in solid-phase peptide synthesis using this compound.
References
- 1. Protocols for the Fmoc SPPS of Cysteine-Containing Peptides [sigmaaldrich.com]
- 2. Evaluation of acid-labile S-protecting groups to prevent Cys racemization in Fmoc solid-phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. peptide.com [peptide.com]
- 4. researchgate.net [researchgate.net]
- 5. C-terminal N-alkylated peptide amides resulting from the linker decomposition of the Rink amide resin: a new cleavage mixture prevents their formation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Safety Operating Guide
Essential Safety and Disposal Procedures for Fmoc-Cys(Octyl)-OH
For researchers, scientists, and drug development professionals, the proper handling and disposal of specialized chemical reagents like Fmoc-Cys(Octyl)-OH are paramount for ensuring laboratory safety and environmental protection. This guide provides a comprehensive overview of the essential safety protocols and step-by-step disposal procedures for this compound, grounded in established safety data for related compounds.
Core Safety & Hazard Information
| Hazard Category | Associated Risks | Recommended Precautions |
| Skin Irritation | May cause skin irritation upon contact. | Wear nitrile gloves and a lab coat. Wash hands thoroughly after handling. |
| Eye Irritation | Can cause serious eye irritation or damage. | Use safety glasses or goggles. |
| Respiratory Irritation | Inhalation of dust may irritate the respiratory tract. | Handle in a well-ventilated area or a fume hood. |
| Aquatic Toxicity | The octyl group suggests potential harm to aquatic life. | Prevent release into the environment. Dispose of as chemical waste. |
Experimental Workflow: Safe Handling of this compound
A typical workflow involving this compound, such as its use in solid-phase peptide synthesis (SPPS), necessitates stringent adherence to safety measures at each stage.
Caption: A generalized workflow for the use of this compound in a laboratory setting, emphasizing safety at each step.
Proper Disposal Procedures for this compound
The disposal of this compound and associated waste must be conducted in a manner that neutralizes potential hazards and complies with institutional and regulatory standards.
Step-by-Step Disposal Protocol:
-
Segregation of Waste:
-
Solid Waste: Collect unused this compound, contaminated personal protective equipment (PPE) such as gloves and weighing papers, and any solid residues in a designated, clearly labeled hazardous waste container.
-
Liquid Waste: Solutions containing this compound, as well as solvents used for washing and synthesis, should be collected in a separate, labeled hazardous liquid waste container. Do not mix with aqueous waste streams.
-
-
Container Labeling:
-
All waste containers must be accurately labeled with "Hazardous Waste" and the full chemical name: "this compound".
-
Include the approximate concentration and quantity of the waste.
-
-
Storage of Waste:
-
Store waste containers in a designated, well-ventilated, and secure area, away from incompatible materials.
-
Ensure containers are tightly sealed to prevent leaks or spills.
-
-
Arranging for Disposal:
-
Contact your institution's Environmental Health and Safety (EHS) office to schedule a pickup for the hazardous waste.
-
Do not attempt to dispose of this chemical down the drain or in regular trash.[1]
-
Logical Flow for Disposal Decision-Making:
Caption: A decision-making flowchart for the proper segregation and disposal of this compound waste.
By adhering to these safety and disposal protocols, laboratory professionals can mitigate risks, ensure a safe working environment, and maintain compliance with environmental regulations. Always consult your institution's specific safety guidelines and SDS for any chemicals used in your procedures.
References
Essential Safety and Operational Guide for Handling Fmoc-Cys(Octyl)-OH
For researchers, scientists, and drug development professionals, the safe and effective handling of specialized reagents like Fmoc-Cys(Octyl)-OH is paramount. This guide provides immediate, essential safety and logistical information, including operational and disposal plans, to ensure laboratory safety and proper chemical management.
Hazard Identification and Personal Protective Equipment
Summary of Potential Hazards and Recommended PPE
| Hazard Category | Potential Hazard Description | Recommended Personal Protective Equipment (PPE) |
| Skin Irritation | Causes skin irritation. | Chemical-resistant gloves (e.g., nitrile), lab coat. |
| Eye Irritation | Causes serious eye irritation. | Safety glasses with side shields or chemical goggles. |
| Respiratory Irritation | May cause respiratory irritation upon inhalation of dust. | Use in a well-ventilated area or with a chemical fume hood. If dust is generated, a NIOSH-approved respirator may be necessary. |
Operational Plan: Step-by-Step Handling Procedure
The following procedure outlines the safe handling of this compound from receipt to use in synthesis.
-
Receiving and Storage :
-
Upon receipt, inspect the container for any damage or leaks.
-
Store in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.
-
Keep the container tightly closed when not in use.
-
-
Preparation for Synthesis :
-
Work in a designated area, preferably within a chemical fume hood, to minimize inhalation exposure.
-
Wear the recommended PPE: lab coat, safety glasses, and chemical-resistant gloves.
-
Allow the container to reach room temperature before opening to prevent condensation of moisture.
-
Weigh the required amount of this compound carefully to avoid generating dust.
-
-
Dissolution and Use in Peptide Synthesis :
-
Fmoc-protected amino acids are typically dissolved in polar organic solvents like N,N-dimethylformamide (DMF) or N-methylpyrrolidone (NMP)[].
-
Add the solvent to the solid reagent slowly to avoid splashing.
-
Once dissolved, the reagent is ready for use in the automated or manual peptide synthesizer. The Fmoc protecting group is stable under acidic conditions but is removed with a mild base, typically a solution of piperidine in DMF, to allow for the next coupling step in the peptide chain elongation[2][3].
-
Disposal Plan: Waste Management
Proper disposal of chemical waste is crucial for environmental protection and laboratory safety.
-
Solid Waste :
-
Dispose of any contaminated solid waste, such as weighing paper, pipette tips, and gloves, in a designated hazardous waste container.
-
Empty containers should be triple-rinsed with an appropriate solvent (e.g., DMF), and the rinsate collected as hazardous waste.
-
-
Liquid Waste :
-
All liquid waste from the synthesis process, including unused reagent solutions, reaction mixtures, and washes containing solvents like DMF and piperidine, must be collected in a clearly labeled hazardous waste container.
-
Consult your institution's environmental health and safety (EHS) guidelines for specific disposal procedures for halogenated and non-halogenated organic waste.
-
-
Spill Management :
-
In case of a small spill, absorb the material with an inert absorbent (e.g., vermiculite, sand).
-
Scoop the absorbed material into a designated hazardous waste container.
-
Clean the spill area with a suitable solvent, and collect the cleaning materials as hazardous waste.
-
For large spills, evacuate the area and contact your institution's EHS department immediately.
-
Experimental Workflow
The following diagram illustrates the general workflow for handling this compound in a laboratory setting.
Caption: Workflow for handling this compound.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
